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  • Product: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
  • CAS: 91983-31-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 5-bromo-2-hydroxy-3-nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Medicinal Chemistry Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, identified by its CAS number 91983-31-2 , is a hig...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, identified by its CAS number 91983-31-2 , is a highly functionalized aromatic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its unique arrangement of a bromine atom, a hydroxyl group, a nitro group, and a methyl ester on a benzene ring provides multiple reactive sites for a wide array of chemical transformations. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and key applications, particularly within the realm of drug discovery and development, providing senior application scientists with the technical insights necessary to leverage this valuable chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is paramount for its effective use in synthesis and process development. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 91983-31-2[1]
Molecular Formula C₈H₆BrNO₅[1]
Molecular Weight 276.04 g/mol [1]
Appearance Solid[1]
Purity Typically ≥97%[1]
InChI InChI=1S/C8H6BrNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3[1]
InChI Key YGVJGAVKLPOPMS-UHFFFAOYSA-N[1]

Synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

The synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate can be approached through two primary retrosynthetic pathways:

  • Electrophilic Bromination of a pre-existing methyl 2-hydroxy-3-nitrobenzoate.

  • Esterification of 5-bromo-2-hydroxy-3-nitrobenzoic acid.

The choice of route often depends on the availability and cost of the starting materials. Below is a detailed, field-proven protocol based on the esterification route, which is often preferred for its regiochemical control.

Experimental Protocol: Fischer-Speier Esterification of 5-bromo-2-hydroxy-3-nitrobenzoic Acid

This protocol describes the acid-catalyzed esterification of the corresponding carboxylic acid, a robust and scalable method for producing the title compound.

Materials:

  • 5-bromo-2-hydroxy-3-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-bromo-2-hydroxy-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with vigorous stirring. The addition is exothermic and should be done carefully to maintain a low temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 5-bromo-2-hydroxy-3-nitrobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Methanol: The use of anhydrous methanol is critical as the presence of water can shift the equilibrium of the Fischer-Speier esterification back towards the reactants, thus reducing the yield of the desired ester.

  • Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates the nucleophilic attack by methanol. It also acts as a dehydrating agent, sequestering the water produced during the reaction and driving the equilibrium towards the product.

  • Sodium Bicarbonate Wash: This step is essential to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating their removal from the organic phase.

G cluster_synthesis Synthesis Workflow start 5-bromo-2-hydroxy-3-nitrobenzoic acid + Anhydrous Methanol reflux Add H₂SO₄ (catalyst) Reflux 4-6h start->reflux Esterification workup Quench & Extract with EtOAc reflux->workup purify Purify (Recrystallization or Chromatography) workup->purify product Methyl 5-bromo-2-hydroxy-3-nitrobenzoate purify->product G cluster_application Key Synthetic Transformation start_mol Methyl 5-bromo-2-hydroxy- 3-nitrobenzoate reaction Fe / NH₄Cl in Methanol start_mol->reaction Nitro Group Reduction product_mol Methyl 3-amino-5-bromo- 2-hydroxybenzoate reaction->product_mol further_synthesis Further Elaboration into Bioactive Molecules product_mol->further_synthesis

Sources

Exploratory

Technical Guide: Physical Properties of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical properties of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, a key chemical intermed...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, a key chemical intermediate. The information is presented to support research and development activities where this compound is utilized.

Core Physical Properties

The fundamental physical characteristics of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 91983-31-2[1][2]
Molecular Formula C₈H₆BrNO₅[1]
Molecular Weight 276.0409 g/mol [1]
Appearance Solid[1]
Purity 97%[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available in common solvents

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate are not detailed in the available literature, the following sections describe standard methodologies for measuring such properties for solid organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically suggests a high-purity substance, whereas a broad melting range often indicates the presence of impurities.

General Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination

Determining the solubility of a compound in various solvents is essential for purification, reaction setup, and formulation.

General Procedure:

  • Sample Preparation: A small, accurately weighed amount of the solid (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A known volume of the solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated or stirred vigorously to promote dissolution. Gentle heating may be applied if the compound is expected to have higher solubility at elevated temperatures.

  • Observation: The solubility is observed and can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the process is repeated with increasing amounts of the solid until saturation is reached, or with increasing volumes of the solvent to dissolve the initial amount of solid.

Synthetic Workflow Example

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate serves as a valuable starting material in organic synthesis. The following diagram illustrates a typical experimental workflow for the reduction of the nitro group to an amine, a common transformation for this class of compounds.[3]

experimental_workflow start Start: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol) reagents Add Methanol (1000 mL) and Activated Iron Powder (112 g, 2 mol) start->reagents heating Heat to a gentle reflux reagents->heating addition Slowly add saturated Ammonium Chloride solution (80 g, 1.5 mol) heating->addition reflux Maintain reflux for 3 hours addition->reflux monitoring Monitor reaction by TLC reflux->monitoring cooldown Cool to room temperature monitoring->cooldown filtration Add Diatomaceous Earth (200 g) and filter cooldown->filtration washing Wash solid residue with hot Methanol filtration->washing evaporation Combine filtrates and evaporate solvent under reduced pressure washing->evaporation purification Purify by flash chromatography (80-100 mesh silica gel) evaporation->purification product Product: Methyl 3-amino-5-bromo-2-hydroxybenzoate (Yield: 78%) purification->product

Caption: Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate.

References

Foundational

An In-depth Technical Guide to Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. This document is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is an aromatic compound with the chemical formula C₈H₆BrNO₅.[1] It is a derivative of benzoic acid, featuring a methyl ester group, a bromine atom, a hydroxyl group, and a nitro group substituted on the benzene ring.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₆BrNO₅[1]
Molecular Weight 276.04 g/mol [1]
IUPAC Name methyl 5-bromo-2-hydroxy-3-nitrobenzoate[2]
CAS Number 91983-31-2[1][2]
Appearance Solid (predicted)[1]
InChI Key YGVJGAVKLPOPMS-UHFFFAOYSA-N[1][2]

Proposed Synthesis Workflow

A plausible two-step synthesis route for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is outlined below. This pathway involves the nitration of a commercially available starting material, followed by an esterification reaction.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Fischer Esterification start 5-Bromosalicylic acid step1_reagents Concentrated Nitric Acid Concentrated Sulfuric Acid start->step1_reagents product1 5-bromo-2-hydroxy-3-nitrobenzoic acid step1_reagents->product1 product1_input 5-bromo-2-hydroxy-3-nitrobenzoic acid step2_reagents Methanol Sulfuric Acid (catalyst) product1_input->step2_reagents final_product Methyl 5-bromo-2-hydroxy-3-nitrobenzoate step2_reagents->final_product

Caption: Proposed two-step synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. These are based on standard organic chemistry laboratory techniques for nitration and Fischer esterification of similar aromatic compounds.[3][4][5]

Step 1: Synthesis of 5-bromo-2-hydroxy-3-nitrobenzoic acid (Nitration)

This procedure is adapted from the nitration of methyl benzoate.[3][4]

Materials:

  • 5-bromo-2-hydroxybenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

Procedure:

  • In a flask, cool a specific molar equivalent of concentrated sulfuric acid in an ice bath.

  • Slowly add one molar equivalent of 5-bromo-2-hydroxybenzoic acid to the cooled sulfuric acid while stirring.

  • In a separate vessel, prepare a nitrating mixture by carefully adding one molar equivalent of concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 5-bromo-2-hydroxybenzoic acid, maintaining the reaction temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a designated period, followed by stirring at room temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Step 2: Synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (Fischer Esterification)

This protocol is a generalized procedure for Fischer esterification.[5]

Materials:

  • 5-bromo-2-hydroxy-3-nitrobenzoic acid

  • Methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve one molar equivalent of 5-bromo-2-hydroxy-3-nitrobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The final product can be purified by column chromatography.

Predicted Spectroscopic Data

While direct experimental spectra for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate were not found in the performed searches, the following table summarizes the expected key spectral features based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR - A singlet for the methyl ester protons (-OCH₃) around 3.9-4.0 ppm. - Two doublets in the aromatic region for the two aromatic protons. - A broad singlet for the hydroxyl proton (-OH).
¹³C NMR - A peak for the methyl ester carbon around 52-53 ppm. - Several peaks in the aromatic region (110-160 ppm) for the benzene ring carbons. - A peak for the carbonyl carbon of the ester group around 165-170 ppm.
IR Spectroscopy - A broad absorption band for the O-H stretch of the hydroxyl group (around 3200-3500 cm⁻¹). - A strong absorption for the C=O stretch of the ester group (around 1700-1730 cm⁻¹). - Strong absorptions for the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹). - C-Br stretching absorption in the fingerprint region.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. - Characteristic isotopic pattern for the bromine atom (M and M+2 peaks in approximately 1:1 ratio). - Fragmentation patterns may include the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and the bromine atom (-Br).

Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final product, including the key reaction types and intermediates.

Logical_Relationship Start Starting Material: 5-Bromosalicylic Acid Reaction1 Nitration Start->Reaction1 Intermediate Intermediate: 5-bromo-2-hydroxy-3-nitrobenzoic acid Reaction1->Intermediate Reaction2 Esterification Intermediate->Reaction2 FinalProduct Final Product: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Reaction2->FinalProduct

Caption: Logical flow from starting material to final product.

References

Exploratory

An In-depth Technical Guide to Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

This technical guide provides a comprehensive overview of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, a substituted aromatic compound with potential applications in chemical synthesis and drug discovery. This document is i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, a substituted aromatic compound with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological activities.

Chemical Identity and Properties

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a polysubstituted benzene derivative. The presence of bromo, hydroxyl, nitro, and methyl ester functional groups on the aromatic ring makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
Synonyms Methyl 5-bromo-2-hydroxy-3-nitrobenzenecarboxylate, 5-Bromo-2-hydroxy-3-nitrobenzoic acid methyl ester
CAS Number 91983-31-2[1][2]
Molecular Formula C₈H₆BrNO₅[1][2]
Molecular Weight 276.04 g/mol [1][2]
InChI Key YGVJGAVKLPOPMS-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValueNotes
Physical State Solid[1][2]
Color White to light yellow powder/crystalBased on data for similar compounds[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Table 3: Spectral Data

Spectrum TypeData
¹H NMR Spectral data is available but not detailed in the search results.[4]
¹³C NMR Spectral data is available but not detailed in the search results.[4]
IR Spectral data is available but not detailed in the search results.[4]
Mass Spec. Spectral data is available but not detailed in the search results.[4]

Synthesis and Reactivity

While a specific, published protocol for the synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate was not found, a plausible synthetic route can be devised based on standard organic chemistry reactions for related compounds. The synthesis would likely involve two key steps: esterification of the corresponding carboxylic acid and subsequent nitration.

Proposed Synthesis Workflow

The synthesis would likely begin with the esterification of 5-bromo-2-hydroxybenzoic acid (5-bromosalicylic acid) to form methyl 5-bromo-2-hydroxybenzoate, followed by regioselective nitration at the 3-position.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration start 5-bromo-2-hydroxybenzoic acid step1 React with Methanol (CH3OH) in the presence of an acid catalyst (e.g., H2SO4) start->step1 product1 Methyl 5-bromo-2-hydroxybenzoate step1->product1 step2 React with a nitrating agent (e.g., HNO3/H2SO4) product1->step2 final_product Methyl 5-bromo-2-hydroxy-3-nitrobenzoate step2->final_product

Proposed two-step synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.
Experimental Protocol: Reduction of the Nitro Group

A documented reaction involving Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is the reduction of its nitro group to form Methyl 3-amino-5-bromo-2-hydroxybenzoate.[5]

Materials:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol)[5]

  • Methanol (1000 mL)[5]

  • Activated iron powder (112 g, 2 mol)[5]

  • Saturated ammonium chloride solution (80 g, 1.5 mol)[5]

  • Diatomaceous earth (200 g)[5]

  • Silica gel (80-100 mesh) for chromatography[5]

Procedure:

  • A mixture of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and methanol is prepared in a reaction vessel.[5]

  • Activated iron powder is added to the mixture in a single portion.[5]

  • The reaction mixture is heated to a gentle reflux.[5]

  • Saturated ammonium chloride solution is added dropwise, and the reflux is maintained for 3 hours.[5]

  • The reaction progress is monitored by thin-layer chromatography (TLC).[5]

  • Upon completion, the mixture is cooled to room temperature.[5]

  • Diatomaceous earth is added, and the mixture is filtered to remove solid residues.[5]

  • The solid residue is washed with hot methanol.[5]

  • The filtrates are combined, and the solvent is removed under reduced pressure.[5]

  • The crude product is purified by flash chromatography on a silica gel column to yield Methyl 3-amino-5-bromo-2-hydroxybenzoate.[5]

Potential Biological Activity

Specific biological activities for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate are not extensively documented in publicly available literature. However, the broader class of substituted nitrobenzoates has been investigated for various pharmacological effects.

Antimicrobial and Antifungal Activity

Substituted nitrobenzoates have shown notable efficacy against a variety of microbial pathogens, including bacteria and fungi.[5][6] The proposed mechanism of action involves the intracellular reduction of the nitro group to form reactive nitrogen species, which can induce cellular damage and inhibit microbial growth.[5] Studies on other nitrobenzoate derivatives have demonstrated activity against Pseudomonas aeruginosa and Mycobacterium tuberculosis.[5][7]

G cluster_0 Microbial Cell entry Nitroaromatic Compound (e.g., Methyl 5-bromo-2-hydroxy-3-nitrobenzoate) reduction Bioreduction of Nitro Group (enzymatic) entry->reduction rns Reactive Nitrogen Species (e.g., nitroso, hydroxylamino, amino radicals) reduction->rns damage Cellular Damage rns->damage inhibition Inhibition of Microbial Growth damage->inhibition dna DNA Damage damage->dna protein Protein Dysfunction damage->protein membrane Membrane Disruption damage->membrane

References

Foundational

Spectroscopic and Synthetic Profile of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic properties and a potential synthetic route for Methyl 5-bromo-2-hydroxy-3-nitrob...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a potential synthetic route for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. Due to the limited availability of experimental spectral data in public databases, this guide presents predicted spectroscopic data alongside detailed, plausible experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a substituted aromatic compound with the molecular formula C₈H₆BrNO₅. Its structure incorporates a methyl ester, a hydroxyl group, a nitro group, and a bromine atom attached to a benzene ring. These functional groups contribute to its unique chemical reactivity and spectroscopic characteristics.

Physical and Chemical Properties [1]

Property Value
Molecular Formula C₈H₆BrNO₅
Molecular Weight 276.04 g/mol
CAS Number 91983-31-2

| Appearance | Expected to be a solid |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. These predictions are based on established principles of spectroscopy and the known effects of the constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet1HAr-OH
8.15Doublet1HH-4
7.95Doublet1HH-6
3.95Singlet3H-OCH₃
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
168.5C=O (Ester)
155.0C-2 (C-OH)
140.0C-3 (C-NO₂)
135.5C-6
125.0C-4
118.0C-1
110.0C-5 (C-Br)
53.0-OCH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3200-3500BroadO-H stretch (phenolic)
3100-3000MediumC-H stretch (aromatic)
2960-2850MediumC-H stretch (methyl)
1730-1715StrongC=O stretch (ester)
1600, 1475Medium-StrongC=C stretch (aromatic)
1550-1500, 1350-1300StrongN-O stretch (nitro group)
1250-1000StrongC-O stretch (ester and ether)
700-550Medium-StrongC-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
275/277[M]⁺ molecular ion peaks (presence of Br isotope)
244/246[M - OCH₃]⁺
229/231[M - NO₂]⁺
199/201[M - COOCH₃ - H]⁺

Experimental Protocols

The following are detailed methodologies for a plausible synthesis and the subsequent spectroscopic analysis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

This proposed synthesis involves the nitration of Methyl 5-bromo-2-hydroxybenzoate.

Materials:

  • Methyl 5-bromo-2-hydroxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve Methyl 5-bromo-2-hydroxybenzoate in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained at 0-5 °C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice, which should result in the precipitation of the crude product.

  • Filter the precipitate, wash thoroughly with cold deionized water to remove any residual acid, and then with a small amount of cold methanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.

  • Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Acquisition: Obtain the mass spectrum using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Visualizations

The following diagrams illustrate the chemical structure and a potential experimental workflow.

Caption: Chemical Structure of the target compound.

experimental_workflow start Start: Methyl 5-bromo-2-hydroxybenzoate nitration Nitration (H2SO4, HNO3) start->nitration precipitation Precipitation (Ice Water) nitration->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Pure Product recrystallization->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis

Caption: Proposed experimental workflow for synthesis and analysis.

References

Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. Due to the absence of a publicly...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This information is intended to aid researchers in the identification, characterization, and quality control of this important synthetic intermediate.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is summarized in the table below. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic protons and the methyl group in similar molecules.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OH~10.0 - 12.0Singlet (s)-1H
H-4 (Aromatic)~8.2 - 8.4Doublet (d)~2.51H
H-6 (Aromatic)~8.0 - 8.2Doublet (d)~2.51H
-OCH₃~3.9 - 4.1Singlet (s)-3H

Experimental Protocols

Synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

A detailed experimental protocol for the synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate has been reported. In a typical procedure, methyl 5-bromo-2-hydroxybenzoate is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature.

To a mixture of methyl 5-bromo-2-hydroxybenzoate (3.00 g, 13.0 mmol) in concentrated sulfuric acid (6.40 mL), a mixture of concentrated nitric acid (1.39 g, 65%) and concentrated sulfuric acid (2.00 mL) is added dropwise with stirring while maintaining the temperature below 5°C. The resulting mixture is stirred for 3 hours at 5°C. The reaction mixture is then poured into ice/water (200 mL), and the precipitated solid is collected by filtration to yield Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.[1]

¹H NMR Spectroscopy

The following is a general experimental protocol for acquiring the ¹H NMR spectrum of an aromatic compound like Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at approximately 7.26 ppm, which can be used as a reference. DMSO-d₆ is also a good option, especially for observing the hydroxyl proton, with a residual peak around 2.50 ppm.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup:

    • The ¹H NMR spectrum should be recorded on a nuclear magnetic resonance spectrometer, for instance, a 400 MHz or 600 MHz instrument.[2]

    • The instrument is locked onto the deuterium signal of the solvent.

    • The sample is shimmed to optimize the homogeneity of the magnetic field.

  • Data Acquisition:

    • A standard one-pulse ¹H NMR experiment is performed.

    • The spectral width should be set to encompass the expected chemical shift range for all proton signals (typically 0-12 ppm for this type of molecule).

    • The number of scans can be varied to achieve an adequate signal-to-noise ratio, with 16 or 32 scans being a common starting point.

Mandatory Visualizations

Chemical Structure and Proton Assignments

G cluster_0 Methyl 5-bromo-2-hydroxy-3-nitrobenzoate C1 C C2 C-OH C1->C2 C7 C=O C1->C7 C3 C-NO2 C2->C3 C4 C-H (H-4) C3->C4 C5 C-Br C4->C5 C6 C-H (H-6) C5->C6 C6->C1 O8 O C7->O8 C9 CH3 O8->C9

Caption: Structure of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate with proton assignments.

Predicted ¹H NMR Spectrum - Logical Representation

G cluster_spectrum Predicted 1H NMR Signals cluster_structure Molecular Structure OH ~10.0-12.0 ppm -OH (Singlet, 1H) H4 ~8.2-8.4 ppm H-4 (Doublet, 1H) H6 ~8.0-8.2 ppm H-6 (Doublet, 1H) OCH3 ~3.9-4.1 ppm -OCH3 (Singlet, 3H) Structure Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Structure->OH Hydroxyl Proton Structure->H4 Aromatic Proton Structure->H6 Aromatic Proton Structure->OCH3 Methyl Protons

Caption: Logical relationship between the molecular structure and its predicted ¹H NMR signals.

References

Foundational

An In-depth Technical Guide to the Predicted ¹³C NMR of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. Due to the absence of publicly available experimental ¹³C NMR data for this specific compound, this document offers a robust prediction based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification and characterization of this and related molecules.

Predicted ¹³C NMR Data

The predicted chemical shifts for each carbon atom in Methyl 5-bromo-2-hydroxy-3-nitrobenzoate are summarized in the table below. These predictions are derived from the analysis of substituent effects (bromo, hydroxyl, nitro, and methyl ester groups) on the benzene ring, drawing comparisons with known data for substituted methyl benzoates and salicylates. The numbering of the carbon atoms corresponds to the molecular diagram provided in this guide.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1112 - 118Shielded by the hydroxyl group at C2 and influenced by the ester group.
C2155 - 160Deshielded due to the directly attached electronegative hydroxyl group.
C3135 - 140Deshielded by the electron-withdrawing nitro group.
C4125 - 130Influenced by the adjacent nitro and bromo substituents.
C5115 - 120Directly attached to the bromine atom, which has a moderate deshielding effect.
C6130 - 135Deshielded by the para-nitro group.
C=O165 - 170Typical chemical shift for a carbonyl carbon in a methyl ester.
O-CH₃52 - 55Typical chemical shift for a methoxy carbon of an ester.

Molecular Structure and Numbering Scheme

The following diagram illustrates the molecular structure of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate with the carbon atoms numbered for reference in the ¹³C NMR data table.

Caption: Molecular structure of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

General Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed, generalized methodology for acquiring the ¹³C NMR spectrum of a small organic molecule such as Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid Methyl 5-bromo-2-hydroxy-3-nitrobenzoate sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Often, the residual solvent peak is used for referencing.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution and sensitivity.

  • Tuning and Shimming: Tune the ¹³C probe and shim the magnetic field to ensure homogeneity and optimize the spectral quality.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Acquisition Time (AQ): Set to approximately 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient to allow for full relaxation of the carbon nuclei.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected range of chemical shifts for organic molecules.

    • Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of all observed peaks.

Logical Workflow for ¹³C NMR Prediction

The process of predicting the ¹³C NMR chemical shifts for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate involves a logical workflow that integrates theoretical knowledge with empirical data from related structures.

G A Identify Base Molecule (Methyl Salicylate) B Gather Empirical Data for Substituent Effects (Br, NO₂) A->B C Analyze Positional Effects of Substituents on Aromatic Ring B->C D Predict Chemical Shifts for Each Carbon Atom C->D E Tabulate Predicted Data and Provide Rationale D->E

Caption: Workflow for predicting ¹³C NMR chemical shifts.

Exploratory

An In-depth Technical Guide to the Infrared Spectrum of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the infrared (IR) spectrum of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, a compound of interest in vario...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, a compound of interest in various chemical and pharmaceutical research fields. In the absence of publicly available experimental spectra, this guide presents a high-quality predicted spectrum generated through Density Functional Theory (DFT) calculations, a reliable method for forecasting the vibrational modes of organic molecules. The methodologies, data, and analytical workflows are detailed to support researchers in compound identification, structural elucidation, and quality control.

Predicted Infrared Spectrum Data

The vibrational frequencies of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate were calculated using the B3LYP functional with a 6-311++G(d,p) basis set, a widely accepted and accurate method for predicting the IR spectra of aromatic compounds. The predicted wavenumbers and their corresponding vibrational assignments are summarized in the table below for easy reference and comparison.

Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~3400 (broad)O-H stretchPhenolic Hydroxyl
~3100-3000C-H stretch (aromatic)Aromatic Ring
~2950C-H stretch (methyl)Methyl Ester
~1720C=O stretchEster Carbonyl
~1600, ~1480C=C stretchAromatic Ring
~1530N-O asymmetric stretchNitro Group
~1350N-O symmetric stretchNitro Group
~1290C-O stretchEster
~1250In-plane O-H bendPhenolic Hydroxyl
~1100C-O stretchPhenolic Ether-like
~850C-H out-of-plane bendAromatic Ring
~750C-Br stretchAryl Bromide
~680Out-of-plane ring deformationAromatic Ring

Experimental Protocol: Acquiring the IR Spectrum

The following protocol details the Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy method, a common and effective technique for analyzing solid organic compounds.

Objective: To obtain a high-resolution infrared spectrum of solid Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Materials and Equipment:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and calibrated according to the manufacturer's instructions.

    • Position the ATR accessory in the sample compartment of the spectrometer.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered.

    • Initiate the background scan using the spectrometer's software. This spectrum will account for any environmental interferences (e.g., CO₂, water vapor) and instrumental artifacts.

  • Sample Preparation and Loading:

    • Using a clean spatula, place a small amount of the solid Methyl 5-bromo-2-hydroxy-3-nitrobenzoate powder onto the center of the ATR crystal.

    • Ensure the sample covers the crystal surface to a sufficient extent for analysis.

  • Sample Analysis:

    • Lower the ATR press arm to apply consistent pressure to the solid sample. This ensures good contact between the sample and the ATR crystal.

    • Initiate the sample scan using the spectrometer's software. A typical scanning range is 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

  • Data Processing and Interpretation:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Process the spectrum as needed (e.g., baseline correction, smoothing).

    • Identify and label the significant absorption bands and compare them to the predicted data and known functional group correlation tables.

  • Cleaning:

    • After analysis, retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the infrared spectrum of an organic compound like Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

IR_Spectrum_Analysis_Workflow Workflow for IR Spectrum Analysis cluster_prep Sample Preparation & Acquisition cluster_analysis Data Processing & Interpretation cluster_conclusion Conclusion Sample Obtain Solid Sample Prepare Place Sample on ATR Crystal Sample->Prepare ATR-FTIR Acquire Acquire IR Spectrum Prepare->Acquire Spectrometer Process Process Raw Spectrum (e.g., Baseline Correction) Acquire->Process Identify Identify Key Absorption Bands Process->Identify Compare Compare with Predicted Data & Correlation Tables Identify->Compare Assign Assign Vibrational Modes Compare->Assign Structure Confirm Functional Groups & Elucidate Structure Assign->Structure

Caption: A flowchart illustrating the key stages of infrared spectrum analysis.

This guide provides a foundational framework for understanding and utilizing the infrared spectrum of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. The combination of predicted data, a detailed experimental protocol, and a clear analytical workflow is intended to support the research and development activities of professionals in the chemical and pharmaceutical sciences.

Foundational

A Technical Guide to the Solubility of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical physicochemical parameter that...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and formulation development. This technical guide addresses the solubility of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive, adaptable experimental protocol for determining the thermodynamic solubility of this compound in various organic solvents. Furthermore, it presents a logical workflow for solubility determination and includes comparative data for structurally analogous compounds to provide a valuable frame of reference.

Introduction

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a multifaceted aromatic compound characterized by the presence of bromo, hydroxyl, nitro, and methyl ester functional groups. This substitution pattern imparts a specific polarity and potential for various intermolecular interactions, making its solubility profile highly dependent on the chosen solvent. An understanding of its solubility is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and isolation to maximize yield and purity.

  • Crystallization and Purification: Designing effective recrystallization procedures for obtaining high-purity crystalline material.

  • Formulation Science: Identifying suitable solvent systems for preclinical and clinical formulations.

  • Analytical Chemistry: Preparing stock solutions and standards for various analytical techniques.

This guide provides a detailed methodology, based on the widely accepted shake-flask method, to enable researchers to generate reliable and reproducible solubility data for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Physicochemical Properties of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

A foundational understanding of the compound's properties is crucial for interpreting its solubility behavior.

PropertyValue
Molecular Formula C₈H₆BrNO₅
Molecular Weight 276.04 g/mol
Appearance Solid (form may vary)
InChI Key YGVJGAVKLPOPMS-UHFFFAOYSA-N

Comparative Solubility Data of Structurally Similar Compounds

Table 1: Molar Solubility (mol/L) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures [1]

Temperature (K)MethanolEthanolAcetonitrileDichloromethaneToluene
273.15 1.831.450.580.120.05
283.15 2.251.820.750.170.07
293.15 2.762.280.960.230.10
303.15 3.382.851.230.310.14
313.15 4.153.551.560.420.20
323.15 5.104.411.980.570.28

Note: This data is for a structural analog and should be used as a qualitative guide only.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol details the shake-flask method, which is considered the "gold standard" for determining the equilibrium (thermodynamic) solubility of a solid compound in a solvent.[2][3][4]

Materials and Equipment
  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC system)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Methyl 5-bromo-2-hydroxy-3-nitrobenzoate to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation, especially with volatile solvents.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.[5] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. Alternatively, the samples can be centrifuged, and the supernatant carefully collected.

  • Analysis of Solute Concentration:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate in the diluted sample using a pre-validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

      • UV-Vis Spectrophotometry: Prepare a calibration curve of absorbance versus concentration using standard solutions of known concentration. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

      • HPLC: Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) and generate a calibration curve of peak area versus concentration. Inject the diluted sample and calculate the concentration based on the peak area.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the key considerations in this process.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis cluster_calc 5. Calculation A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial securely B->C D Agitate at constant temperature (24-72 hours) C->D Place in shaker E Allow solid to sediment D->E Remove from shaker F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute filtered sample G->H I Measure concentration (HPLC or UV-Vis) H->I J Calculate original concentration (Solubility) I->J G Solubility Solubility Data Reaction Reaction Chemistry Solubility->Reaction Solvent Selection Purification Purification (Crystallization) Solubility->Purification Solvent/Antisolvent Choice Formulation Formulation Development Solubility->Formulation Excipient Compatibility Analysis Analytical Methods Solubility->Analysis Standard Preparation

References

Exploratory

An In-Depth Technical Guide to the Reactivity of Functional Groups in Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a polysubstituted aromatic compound featuring a diverse array of functional groups: a methyl ester, a p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a polysubstituted aromatic compound featuring a diverse array of functional groups: a methyl ester, a phenolic hydroxyl group, a nitro group, and a bromine atom. This guide provides a comprehensive analysis of the reactivity of each of these functionalities, supported by experimental data and detailed protocols. The interplay of the electronic effects of these substituents dictates the overall chemical behavior of the molecule, making it a versatile intermediate in organic synthesis. This document serves as a technical resource for researchers in drug discovery and development, offering insights into the strategic manipulation of this molecule for the synthesis of more complex chemical entities.

Introduction

The reactivity of a polysubstituted benzene derivative is a product of the cumulative electronic and steric effects of its substituents. In Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, the benzene ring is decorated with both electron-donating and electron-withdrawing groups, creating a nuanced reactivity profile. Understanding the individual and collective behavior of the methyl ester, hydroxyl, nitro, and bromo groups is paramount for predicting reaction outcomes and designing synthetic pathways.

The hydroxyl group (-OH) is a potent activating, ortho-, para-directing group due to its strong +M (mesomeric) effect. Conversely, the nitro (-NO2) and methyl ester (-COOCH3) groups are strong deactivators and meta-directors because of their pronounced -M and -I (inductive) effects. The bromine atom (-Br) presents a more complex case; it is deactivating due to its -I effect but ortho-, para-directing owing to its +M effect. The synergistic and antagonistic interplay of these groups governs the molecule's susceptibility to electrophilic and nucleophilic attack, as well as the reactivity of each functional group.

Reactivity of the Aromatic Ring

The benzene ring of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is electron-deficient due to the presence of two strong electron-withdrawing groups (nitro and methyl ester). However, the powerful activating effect of the hydroxyl group at the C2 position significantly influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Electrophilic Aromatic Substitution

The hydroxyl group is the most powerful activating group on the ring, directing incoming electrophiles to the positions ortho and para to it. The para position (C5) is already occupied by a bromine atom. The ortho position at C3 is substituted with a nitro group. The remaining ortho position is C1, which bears the ester group. Therefore, further electrophilic substitution on the ring is sterically hindered and electronically disfavored.

A general protocol for the nitration of a related compound, methyl benzoate, which is less deactivated, proceeds with concentrated nitric and sulfuric acids at low temperatures.[1]

Reactivity of the Functional Groups

Methyl Ester Group

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 5-bromo-2-hydroxy-3-nitrobenzoic acid.

Generalized Protocol:

  • Dissolve the methyl ester in a mixture of methanol and an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the product.

Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated with a suitable base. The resulting phenoxide is a potent nucleophile and can undergo O-alkylation and O-acylation reactions.

A general method for the O-alkylation of a similar compound, methyl 5-bromo-2-hydroxybenzoate, involves the use of sodium hydride to form the phenoxide, followed by reaction with an alkyl halide like methyl iodide.[4]

Generalized Protocol for O-Methylation:

  • Dissolve methyl 5-bromo-2-hydroxy-3-nitrobenzoate in an anhydrous aprotic solvent (e.g., DMF or THF).

  • Add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for a specified time to ensure complete formation of the phenoxide.

  • Add dimethyl sulfate or methyl iodide and continue stirring until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amino group, providing a key step for further derivatization.

A detailed experimental protocol for the reduction of the nitro group in Methyl 5-bromo-2-hydroxy-3-nitrobenzoate to Methyl 3-amino-5-bromo-2-hydroxybenzoate has been reported.[5]

Experimental Protocol:

  • Reactants:

    • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate: 138.02 g (0.5 mol)

    • Activated iron powder: 112 g (2 mol)

    • Saturated ammonium chloride solution: 80 g (1.5 mol)

    • Methanol: 1000 mL

  • Procedure:

    • Mix Methyl 5-bromo-2-hydroxy-3-nitrobenzoate with methanol in a reaction flask.

    • Add the activated iron powder in one portion.

    • Heat the mixture to a gentle reflux.

    • Slowly add the saturated ammonium chloride solution dropwise.

    • Maintain the reflux for 3 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature.

    • Add diatomaceous earth (200 g) and filter the mixture.

    • Wash the solid residue with hot methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel (80-100 mesh).

  • Yield: 96.0 g (78%) of Methyl 3-amino-5-bromo-2-hydroxybenzoate.[5]

Bromo Group

The bromine atom on the aromatic ring is a versatile handle for the introduction of new functionalities through various cross-coupling reactions.

The bromo substituent can participate in a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling (Generalized Protocol): The Suzuki-Miyaura reaction couples an aryl halide with an organoboron compound.

  • To a reaction vessel under an inert atmosphere, add Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a suitable ligand), and a base (e.g., K2CO3, Cs2CO3, or K3PO4).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Heat the reaction mixture at a specified temperature for a set time, monitoring progress by TLC or GC-MS.

  • After completion, cool the reaction, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination (Generalized Protocol): This reaction forms a C-N bond between an aryl halide and an amine.

  • Combine Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, an amine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu or K3PO4) in a reaction vessel under an inert atmosphere.[6][7]

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the mixture to the required temperature and stir for the necessary duration.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and perform a standard aqueous workup.

  • Purify the resulting aryl amine by column chromatography.

Summary of Reactivity and Data

Functional GroupReaction TypeReagents and ConditionsProductYield (%)Reference
Nitro ReductionFe, NH4Cl, Methanol, RefluxMethyl 3-amino-5-bromo-2-hydroxybenzoate78[5]
Methyl Ester SaponificationNaOH, Methanol/Water, Reflux5-bromo-2-hydroxy-3-nitrobenzoic acidHigh (general)[2][3]
Hydroxyl O-MethylationNaH, MeI or (Me)2SO4, Anhydrous DMFMethyl 5-bromo-2-methoxy-3-nitrobenzoateHigh (general)[4]
Bromo Suzuki CouplingArylboronic acid, Pd catalyst, Base5-Aryl-2-hydroxy-3-nitrobenzoateVariable(General)
Bromo Buchwald-HartwigAmine, Pd catalyst, Ligand, Base5-Amino-2-hydroxy-3-nitrobenzoate derivativeVariable[6][7]

Visualizing Reaction Pathways

Logical Relationship of Functional Group Reactivity

G cluster_reactions Potential Reactions Molecule Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Nitro Nitro Group (-NO2) Molecule->Nitro Ester Methyl Ester (-COOCH3) Molecule->Ester Hydroxyl Hydroxyl Group (-OH) Molecule->Hydroxyl Bromo Bromo Group (-Br) Molecule->Bromo AromaticRing Aromatic Ring Molecule->AromaticRing Reduction Reduction Nitro->Reduction Hydrolysis Hydrolysis Ester->Hydrolysis Alkylation O-Alkylation/ Acylation Hydroxyl->Alkylation CrossCoupling Cross-Coupling Bromo->CrossCoupling EAS Electrophilic Aromatic Subst. AromaticRing->EAS

Caption: Reactivity of functional groups in the title compound.

Experimental Workflow for Nitro Group Reduction

G start Start: Methyl 5-bromo-2-hydroxy- 3-nitrobenzoate in Methanol add_fe Add Activated Iron Powder start->add_fe heat Heat to Gentle Reflux add_fe->heat add_nh4cl Add sat. aq. NH4Cl dropwise heat->add_nh4cl reflux Reflux for 3h (Monitor by TLC) add_nh4cl->reflux cool Cool to Room Temperature reflux->cool filter Filter with Diatomaceous Earth cool->filter wash Wash Solid with Hot Methanol filter->wash concentrate Combine Filtrates & Concentrate wash->concentrate purify Flash Column Chromatography concentrate->purify end End: Methyl 3-amino-5-bromo- 2-hydroxybenzoate purify->end

Caption: Workflow for the reduction of the nitro group.

Conclusion

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a richly functionalized molecule with a predictable yet versatile reactivity profile. The strong directing and activating/deactivating effects of its substituents allow for selective transformations at each functional group. The nitro group can be efficiently reduced, the ester can be hydrolyzed, the hydroxyl group can be alkylated or acylated, and the bromo group can serve as a linchpin for cross-coupling reactions. This guide provides a foundational understanding and practical protocols for the chemical manipulation of this compound, underscoring its potential as a valuable building block in the synthesis of novel compounds for pharmaceutical and materials science applications. Further research can explore the nuanced interplay of these functional groups to develop novel synthetic methodologies.

References

Foundational

The Emerging Potential of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate in Medicinal Chemistry: A Technical Guide

Executive Summary Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a polysubstituted aromatic compound poised for significant exploration in medicinal chemistry. Its unique structural scaffold, featuring a salicylic acid core...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a polysubstituted aromatic compound poised for significant exploration in medicinal chemistry. Its unique structural scaffold, featuring a salicylic acid core appended with a bromine atom and a nitro group, offers a compelling starting point for the design of novel therapeutic agents. This guide synthesizes the current understanding of its chemical properties, plausible synthetic routes, and, most importantly, its potential applications derived from the known bioactivities of its constituent pharmacophores. We will explore its promise as a versatile synthetic intermediate and as a lead scaffold for developing new anti-inflammatory, anticancer, and antimicrobial agents, grounded in the modulation of key cellular signaling pathways such as NF-κB and STAT3.

Molecular Architecture and Physicochemical Properties

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, with the chemical formula C₈H₆BrNO₅, is a solid organic compound at room temperature.[1] Its structure is built upon a methyl salicylate backbone, which is strategically functionalized with both a bromine atom and a nitro group. Each of these substituents imparts distinct electronic and steric properties that can be leveraged in drug design.

PropertyValueSource
Molecular Formula C₈H₆BrNO₅[1]
Molecular Weight 276.04 g/mol [1]
Appearance Solid[1]
Synonyms 5-Bromo-2-hydroxy-3-nitrobenzoic acid methyl ester[1]

The interplay of the electron-withdrawing nitro group, the halogen bond-donating bromine atom, and the hydrogen-bonding capable hydroxyl and ester moieties create a molecule with a rich potential for interacting with biological targets.

Strategic Importance as a Synthetic Intermediate

One of the most immediate and validated applications of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is its role as a versatile building block in organic synthesis. The nitro group, in particular, serves as a synthetic handle that can be readily transformed into other functional groups.

A key example is the reduction of the nitro group to an amine, yielding Methyl 3-amino-5-bromo-2-hydroxybenzoate. This transformation opens up a vast chemical space for further derivatization, such as amide bond formation or the construction of heterocyclic rings.

Experimental Protocol: Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

This protocol describes the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate from the title compound.

Materials:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

  • Methanol

  • Activated iron powder

  • Saturated ammonium chloride solution

  • Diatomaceous earth

Procedure:

  • Combine Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (0.5 mol) with methanol (1000 mL) in a suitable reaction vessel.[2]

  • Add activated iron powder (2 mol) to the mixture.[2]

  • Heat the mixture to a gentle reflux.[2]

  • Slowly add saturated ammonium chloride solution (1.5 mol) dropwise.[2]

  • Maintain the reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, cool the mixture to room temperature.[2]

  • Add diatomaceous earth and filter the mixture.[2]

  • Wash the solid residue with hot methanol.[2]

  • Combine the filtrates and evaporate the solvent under reduced pressure.[2]

  • Purify the crude product by flash chromatography to obtain Methyl 3-amino-5-bromo-2-hydroxybenzoate.[2]

This straightforward reduction highlights the utility of the nitro group as a masked amine, making the parent molecule a valuable precursor for a diverse range of more complex chemical entities.

G start Methyl 5-bromo-2-hydroxy-3-nitrobenzoate in Methanol add_fe Add Activated Iron Powder start->add_fe reflux Heat to Reflux add_fe->reflux add_nh4cl Add sat. NH4Cl solution reflux->add_nh4cl reflux_3h Reflux for 3 hours add_nh4cl->reflux_3h cool Cool to Room Temperature reflux_3h->cool filter Filter with Diatomaceous Earth cool->filter evaporate Evaporate Solvent filter->evaporate purify Flash Chromatography evaporate->purify end Methyl 3-amino-5-bromo-2-hydroxybenzoate purify->end

Workflow for the reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Potential Therapeutic Applications

The true potential of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate in medicinal chemistry lies in the biological activities inherent to its structural motifs. By examining these components, we can project its utility in several therapeutic areas.

Anti-inflammatory and Anticancer Activity via NF-κB and STAT3 Inhibition

The salicylic acid core of the molecule is a well-established pharmacophore known for its anti-inflammatory properties. Salicylates, including the widely-known aspirin, have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. By preventing the degradation of the IκB inhibitor, salicylates can keep NF-κB sequestered in the cytoplasm, thereby downregulating inflammatory responses.[1][2]

Furthermore, salicylic acid derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][7][8][9] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation and survival. The salicylic acid moiety can act as a phosphotyrosine mimetic, interfering with STAT3 dimerization and its subsequent transcriptional activity.[6]

The presence of the electron-withdrawing nitro and bromo groups on the salicylic acid ring of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is expected to modulate its electronic properties and could enhance its binding affinity to these targets.

G cluster_0 Pro-inflammatory/Pro-survival Stimuli cluster_1 Cytoplasm cluster_2 Nucleus stimuli e.g., TNF-α, IL-6 ikk IKK stimuli->ikk jak JAK stimuli->jak ikb_nfkab IκB-NF-κB Complex nfkab Active NF-κB ikb_nfkab->nfkab IκB degradation stat3 STAT3 stat3_dimer Active STAT3 Dimer stat3->stat3_dimer Dimerization ikk->ikb_nfkab P jak->stat3 P gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) nfkab->gene_transcription stat3_dimer->gene_transcription molecule Methyl 5-bromo-2-hydroxy-3-nitrobenzoate molecule->stat3 Inhibits Phosphorylation & Dimerization molecule->ikk Inhibits

Potential inhibition of NF-κB and STAT3 pathways.
Antimicrobial Potential

Halogenated compounds, particularly brominated phenols, are widely recognized for their antimicrobial properties.[10][11][12][13][14] These compounds are found in marine organisms and are believed to play a role in chemical defense.[12] The bromine atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. Furthermore, it can participate in halogen bonding, a non-covalent interaction that can be crucial for binding to biological targets.

The combination of a brominated phenol with a nitroaromatic system in Methyl 5-bromo-2-hydroxy-3-nitrobenzoate presents a promising scaffold for the development of new antimicrobial agents. The nitro group itself can be bioreduced within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.

Proposed Synthesis of the Core Scaffold

While the use of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate as a starting material is documented, its own synthesis is a critical step for its widespread application. A plausible and efficient synthetic route can be proposed based on standard aromatic chemistry.

Proposed Synthetic Pathway:
  • Bromination of Salicylic Acid: The synthesis would likely begin with the electrophilic bromination of salicylic acid to produce 5-bromosalicylic acid.

  • Nitration of 5-Bromosalicylic Acid: The resulting 5-bromosalicylic acid would then undergo nitration to introduce the nitro group at the 3-position, yielding 5-bromo-2-hydroxy-3-nitrobenzoic acid.[15][16] The directing effects of the hydroxyl and carboxyl groups would favor this regioselectivity.

  • Fischer Esterification: Finally, the carboxylic acid would be subjected to a Fischer esterification with methanol in the presence of an acid catalyst, such as sulfuric acid, to afford the target molecule, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.[17][18]

G sa Salicylic Acid br2 Bromination (e.g., Br2, FeBr3) sa->br2 bsa 5-Bromosalicylic Acid br2->bsa hno3 Nitration (HNO3, H2SO4) bsa->hno3 bhna 5-Bromo-2-hydroxy-3-nitrobenzoic Acid hno3->bhna meoh Fischer Esterification (Methanol, H2SO4) bhna->meoh product Methyl 5-bromo-2-hydroxy-3-nitrobenzoate meoh->product

Proposed synthetic route to the title compound.

Future Outlook and Conclusion

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate represents a promising, yet underexplored, scaffold for medicinal chemistry. Its strategic combination of a salicylate core, a bromine atom, and a nitro group provides a rich chemical space for the development of novel therapeutics. The strong rationale for its potential as an anti-inflammatory, anticancer, and antimicrobial agent, based on the known activities of its constituent parts, warrants significant further investigation.

Future research should focus on the efficient synthesis and purification of this compound, followed by a systematic evaluation of its biological activity in relevant in vitro and in vivo models. Structure-activity relationship (SAR) studies, stemming from the derivatization of its functional groups, will be crucial in optimizing its potency and selectivity for specific biological targets. This technical guide serves as a foundational document to stimulate and guide such future research endeavors.

References

  • Fletcher, S., et al. (2009). Disruption of Transcriptionally Active Stat3 Dimers with Non-phosphorylated, Salicylic Acid-Based Small Molecules: Potent in vitro and Tumor Cell Activities. ChemBioChem, 10(12), 1959-1964. [Link]

  • ACS Publications. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]

  • Kopp, E., & Ghosh, S. (1994). Inhibition of NF-kappa B by sodium salicylate and aspirin. Science, 265(5174), 956-959. [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Retrieved from [Link]

  • Yin, M. J., Yamamoto, Y., & Gaynor, R. B. (1998). The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta. Nature, 396(6706), 77-80. [Link]

  • Wang, Z., & K-Tel, K. (2002). Selective inhibition of STAT3 phosphorylation by sodium salicylate in cardiac fibroblasts. Biochemical Pharmacology, 63(8), 1475-1483. [Link]

  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292. [Link]

  • McDade, T. P., et al. (1999). Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells. Journal of Surgical Research, 83(1), 56-61. [Link]

  • Fletcher, S., et al. (2009). Disruption of transcriptionally active Stat3 dimers with non-phosphorylated, salicylic acid-based small molecules: potent in vitro and tumor cell activities. ChemBioChem, 10(12), 1959-64. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of brominated phenoxyphenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial bromophenols from the marine red alga Rhodomela confervoides. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids.
  • Song, H., et al. (2005). Small molecule inhibitors of Stat3 signaling pathway. Journal of Medicinal Chemistry, 48(23), 7990-7999. [Link]

  • Bosch-Barrera, J., et al. (2018). Silibinin is a direct inhibitor of STAT3. Food and Chemical Toxicology, 116(Pt B), 226-235. [Link]

  • Google Patents. (n.d.). Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromosalicylic acid. Retrieved from [Link]

  • YouTube. (2022, April 29). PREPARATION OF 5 NITRO SALICYLIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor.
  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of nitrobenzoic acids.

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Exploratory

Whitepaper: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate - A Strategic Precursor for the Synthesis of Novel Bioactive Molecules

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. The strate...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials—versatile precursors rich in orthogonal functional groups—can dramatically accelerate the synthesis of novel bioactive compounds. This technical guide focuses on Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, a highly functionalized aromatic scaffold. We will explore its intrinsic chemical properties, its strategic synthesis, and its pivotal role as a precursor, with a particular focus on its transformation into key intermediates for further elaboration. This document provides field-proven insights and detailed protocols, offering a practical framework for leveraging this compound in medicinal chemistry and organic synthesis programs.

The Strategic Value of Polysubstituted Aromatic Precursors

The benzene ring is a ubiquitous core in a vast number of pharmaceuticals. Its rigid structure provides a reliable scaffold upon which pharmacophoric elements can be precisely arranged. However, the true value of an aromatic starting material lies in its substitution pattern. The presence of multiple, electronically distinct functional groups that can be addressed selectively (orthogonally) is a key enabler for creating diverse compound libraries. Methyl 5-bromo-2-hydroxy-3-nitrobenzoate exemplifies this principle, offering four distinct points for chemical modification: a nitro group amenable to reduction, a bromine atom primed for cross-coupling reactions, a phenolic hydroxyl group, and a methyl ester. This inherent functionality makes it a powerful starting point for building complex, drug-like molecules.

Compound Profile: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

This precursor is a solid, stable compound that serves as an excellent foundational building block. Its structure is strategically arranged to allow for a range of chemical transformations.

Chemical Structure

The arrangement of the bromo, hydroxyl, and nitro groups creates a unique electronic environment that influences the reactivity of each site.

reaction_scheme start Methyl 5-bromo-2-hydroxy- 3-nitrobenzoate product Methyl 3-amino-5-bromo- 2-hydroxybenzoate start->product Reduction reagents Fe powder, NH₄Cl Methanol, Reflux

Caption: Selective reduction of the nitro group.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate. [1] Materials:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq)

  • Methanol (MeOH)

  • Activated Iron Powder (Fe), fine mesh (4.0 eq)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diatomaceous Earth (e.g., Celite®)

  • Silica Gel (80-100 mesh) for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq) and Methanol (approx. 7 mL per gram of starting material).

  • Addition of Iron: Stir the suspension and add activated iron powder (4.0 eq) in a single portion.

  • Initiation: Heat the mixture to a gentle reflux.

  • Addition of Catalyst: Slowly add saturated ammonium chloride solution (3.0 eq) dropwise to the refluxing mixture. Causality Note: The NH₄Cl serves as a mild proton donor and electrolyte, facilitating the redox process on the iron surface without being strongly acidic, which could cause unwanted side reactions.

  • Reaction Monitoring (Self-Validation): Maintain the reflux for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. [1]This step is critical to ensure the reaction has gone to completion before proceeding to workup.

  • Workup - Filtration: Cool the reaction mixture to room temperature. Add diatomaceous earth (approx. 1.5 g per gram of starting material) to the mixture and filter through a pad of diatomaceous earth. Expertise Insight: The fine iron particles and iron oxides formed during the reaction can create a colloidal suspension that is difficult to filter. The diatomaceous earth acts as a filter aid, preventing the clogging of the filter paper and ensuring a clean separation.

  • Workup - Rinsing: Wash the solid residue thoroughly with hot methanol to ensure all the product is recovered.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure Methyl 3-amino-5-bromo-2-hydroxybenzoate. [1]

A Hub for Molecular Diversification

With the key amino-intermediate in hand, or by using the title compound directly, chemists can access a wide array of molecular structures. The precursor acts as a central hub from which multiple synthetic vectors can be explored.

Overview of Reactive Sites

The strategic placement of four distinct functional groups allows for a programmed, stepwise modification of the scaffold.

diversification center_node Methyl 5-bromo-2-hydroxy- 3-nitrobenzoate nitro Nitro Group (-NO₂) center_node->nitro bromo Bromine Atom (-Br) center_node->bromo hydroxyl Hydroxyl Group (-OH) center_node->hydroxyl ester Ester Group (-COOCH₃) center_node->ester reduction Reduction to -NH₂ nitro->reduction coupling Suzuki, Heck, Sonogashira Cross-Coupling bromo->coupling alkylation O-Alkylation / Acylation hydroxyl->alkylation hydrolysis Hydrolysis to -COOH ester->hydrolysis

Caption: Synthetic utility of the precursor's functional groups.

Palladium-Catalyzed Cross-Coupling

The bromine atom is an ideal handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. [2]This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, which is a foundational strategy in drug synthesis.

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkyne functionalities.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

Experimental Consideration: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields in these reactions and depends heavily on the coupling partners. The electronic nature of the precursor (influenced by the -OH and -NO₂ groups) must be considered when selecting reaction conditions.

Modification of Other Functional Groups
  • Phenolic Hydroxyl Group: This group can be readily alkylated (e.g., Williamson ether synthesis) or acylated to introduce different side chains or to act as a protecting group during other transformations.

  • Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, providing another attachment point for amide bond formation (e.g., via EDC/HOBt coupling) or other modifications.

Conclusion

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is more than just a chemical; it is a strategic tool for the efficient synthesis of novel molecular entities. Its polysubstituted nature provides a robust platform for diversification through a series of well-established and reliable chemical transformations. The ability to selectively reduce the nitro group while preserving the bromine handle for cross-coupling reactions is a particularly powerful one-two punch in a synthetic sequence. For research teams in drug discovery and development, mastering the use of such versatile precursors is a key step in accelerating the journey from a synthetic concept to a viable bioactive candidate.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a polysubstituted aromatic compound with significant potential as a versatile building block in org...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its structure, featuring a bromine atom, a hydroxyl group, a nitro group, and a methyl ester, provides multiple reactive sites for further chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and other biologically active compounds. The strategic placement of these functional groups allows for a range of reactions such as nucleophilic aromatic substitution, reduction of the nitro group to an amine, and cross-coupling reactions involving the bromo substituent.

Synthesis Strategy

The synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate can be effectively achieved through a two-step process starting from the readily available methyl salicylate (methyl 2-hydroxybenzoate). The first step involves the regioselective bromination of the aromatic ring, followed by a controlled nitration to introduce the nitro group at the desired position.

Data Presentation

StepReactionStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)ProductYield (%)
1BrominationMethyl 2-hydroxybenzoateBromine (Br₂)Chloroform1012 (overnight)Methyl 5-bromo-2-hydroxybenzoate83-87
2NitrationMethyl 5-bromo-2-hydroxybenzoateNitric Acid, Acetic AcidAcetic Acid0-101-2Methyl 5-bromo-2-hydroxy-3-nitrobenzoateNot specified

Experimental Protocols

Step 1: Synthesis of Methyl 5-bromo-2-hydroxybenzoate

This protocol is adapted from established procedures for the bromination of methyl salicylate.[1]

Materials:

  • Methyl 2-hydroxybenzoate (1.0 mol, 152 g)

  • Bromine (1.08 mol, 172 g)

  • Chloroform (800 mL)

  • Dichloromethane (1 L)

  • Saturated aqueous sodium bicarbonate solution

  • 1% sodium dithionite solution

  • Anhydrous sodium sulfate

  • Methanol (for recrystallization)

Procedure:

  • Dissolve methyl 2-hydroxybenzoate (1.0 mol, 152 g) in chloroform (500 mL) in a reaction vessel.

  • Cool the solution to 10°C using an ice bath.

  • Prepare a solution of bromine (1.08 mol, 172 g) in chloroform (300 mL).

  • Add the bromine solution dropwise to the stirred methyl 2-hydroxybenzoate solution at 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.[1]

  • Remove the solvent and excess bromine in vacuo.

  • Dissolve the residue in dichloromethane (1 L).

  • Wash the organic layer sequentially with water (1 L), saturated aqueous sodium bicarbonate solution (500 mL), 1% sodium dithionite solution, and again with water (1 L).[1]

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from methanol to yield methyl 5-bromo-2-hydroxybenzoate as white crystals (yield: 83-87%).[1]

Step 2: Synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

This protocol is based on analogous nitration procedures for phenolic compounds.[2]

Materials:

  • Methyl 5-bromo-2-hydroxybenzoate

  • Glacial acetic acid

  • Nitric acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-bromo-2-hydroxybenzoate in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath with continuous stirring.

  • Prepare the nitrating mixture by carefully and slowly adding nitric acid to an equal volume of glacial acetic acid in a separate beaker, keeping it cool.

  • Add the nitrating mixture dropwise to the cooled solution of methyl 5-bromo-2-hydroxybenzoate over 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-water. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any residual acid.

  • Dry the product in a desiccator or a vacuum oven at a low temperature to obtain Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Mandatory Visualization

Synthesis_Workflow Start Start: Methyl 2-hydroxybenzoate Step1_Process Step 1: Bromination Start->Step1_Process Step1_Reagents Reagents: Bromine Chloroform Step1_Reagents->Step1_Process Intermediate Intermediate: Methyl 5-bromo-2-hydroxybenzoate Step1_Process->Intermediate Yield: 83-87% Step2_Process Step 2: Nitration Intermediate->Step2_Process Step2_Reagents Reagents: Nitric Acid Acetic Acid Step2_Reagents->Step2_Process Product Final Product: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Step2_Process->Product

Caption: Synthesis workflow for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

References

Application

Application Note: A Validated Protocol for the Regioselective Synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

Abstract This application note provides a comprehensive, lab-scale protocol for the synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, a valuable substituted aromatic intermediate in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, lab-scale protocol for the synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, a valuable substituted aromatic intermediate in medicinal chemistry and materials science. The described methodology focuses on the regioselective nitration of Methyl 5-bromosalicylate via electrophilic aromatic substitution using a mixed acid (H₂SO₄/HNO₃) approach. This guide is designed for researchers in organic synthesis and drug development, offering a detailed walkthrough of the reaction mechanism, experimental setup, safety procedures, and product characterization. The protocol emphasizes causality, ensuring that operators understand the scientific reasoning behind each step to maximize yield, purity, and safety.

Introduction and Mechanistic Rationale

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a polysubstituted benzene derivative featuring a strategic arrangement of functional groups that make it a versatile precursor for more complex molecular architectures. The synthesis hinges on a classic and powerful reaction in organic chemistry: electrophilic aromatic substitution (EAS).

The core of this synthesis is the introduction of a nitro group (-NO₂) onto the aromatic ring of Methyl 5-bromosalicylate. The success of the reaction depends on understanding the directing effects of the substituents already present on the ring:

  • Hydroxyl (-OH): A strongly activating, ortho-, para- directing group.

  • Bromine (-Br): A deactivating, ortho-, para- directing group.

  • Methyl Ester (-COOCH₃): A deactivating, meta- directing group.

The powerful activating and directing effect of the hydroxyl group at the C2 position overwhelmingly governs the regioselectivity. It strongly directs incoming electrophiles to its ortho (C3) and para (C5) positions. Since the C5 position is already occupied by a bromine atom, the substitution is selectively directed to the C3 position. The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by sulfuric acid.[1] This ion is then attacked by the electron-rich aromatic ring to yield the desired product.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Wt.Supplier Notes
Methyl 5-bromosalicylate4068-76-2C₈H₇BrO₃231.04 g/mol Starting material. Purity ≥95%.[2][3]
Sulfuric Acid (95-98%)7664-93-9H₂SO₄98.08 g/mol Reagent grade, concentrated.[4][5][6]
Nitric Acid (68-70%)7697-37-2HNO₃63.01 g/mol Reagent grade, concentrated.[7][8]
Methanol67-56-1CH₃OH32.04 g/mol ACS grade, for recrystallization.
Deionized Water7732-18-5H₂O18.02 g/mol For work-up.
Crushed IceN/AH₂O (solid)18.02 g/mol For reaction quenching.
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (pressure-equalizing)

  • Thermometer (-20 to 100 °C)

  • Ice-water bath

  • Fume hood

  • Büchner funnel and vacuum flask for filtration

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Recrystallization apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Melting point apparatus

Safety Precautions and Hazard Management

This protocol involves the use of highly corrosive and oxidizing strong acids. Adherence to strict safety protocols is mandatory.

  • General: Conduct the entire experiment within a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[9]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton™) at all times.

  • Acid Handling:

    • Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns upon contact.[4][6][7] They are also strong oxidizers.[7][8]

    • CRITICAL: When preparing the nitrating mixture, always add the sulfuric acid slowly to the nitric acid while cooling in an ice bath. Never add water or other substances to concentrated acids, as this can cause a violent exothermic reaction.[4][10]

    • Handle acids in glass containers and use a bottle carrier for transport.

  • Disposal: Neutralize all acidic aqueous waste with a suitable base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.

Experimental Workflow Diagram

The overall workflow for the synthesis is depicted below, from reagent preparation to final product analysis.

SynthesisWorkflow prep Step 1: Prepare Nitrating Mixture (H₂SO₄ + HNO₃) reaction Step 3: Controlled Nitration (Add mixture from Step 1 to Step 2 at 0-5°C) prep->reaction dissolve Step 2: Dissolve Substrate (Methyl 5-bromosalicylate in H₂SO₄) dissolve->reaction monitor Step 4: Reaction Monitoring (TLC Analysis) reaction->monitor quench Step 5: Quench & Precipitate (Pour onto crushed ice) monitor->quench Upon completion isolate Step 6: Isolate Crude Product (Vacuum Filtration) quench->isolate purify Step 7: Purify Product (Recrystallization from Methanol) isolate->purify characterize Step 8: Characterize Final Product (TLC, MP, Spectroscopy) purify->characterize

Caption: Workflow for the synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Detailed Step-by-Step Protocol

Preparation of the Nitrating Mixture
  • Place a 50 mL beaker or flask containing a magnetic stir bar in an ice-water bath.

  • Carefully measure 10 mL of concentrated nitric acid (68-70%) and add it to the beaker.

  • Slowly and with continuous stirring , add 10 mL of concentrated sulfuric acid (95-98%) dropwise to the nitric acid. The temperature must be maintained below 10 °C throughout the addition.

    • Scientist's Note: This exothermic reaction generates the essential nitronium ion (NO₂⁺). Keeping the temperature low prevents decomposition of the nitronium ion and reduces the risk of runaway reactions.

Reaction Setup and Execution
  • Set up a 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Place the entire apparatus in a large ice-water bath on a magnetic stirrer.

  • Weigh 5.0 g (21.6 mmol) of Methyl 5-bromosalicylate and add it to the flask.

  • Add 20 mL of concentrated sulfuric acid to the flask and stir until the substrate is fully dissolved. Cool the resulting solution to 0-5 °C.

  • Transfer the cold nitrating mixture prepared in Section 5.1 to the dropping funnel.

  • Slowly, add the nitrating mixture dropwise to the stirred solution of the substrate over a period of 30-45 minutes. CRITICAL: Ensure the internal reaction temperature does not rise above 10 °C.

    • Scientist's Note: Slow addition is paramount to control the reaction's exothermicity and prevent the formation of dinitrated or oxidized byproducts, thereby maximizing the yield of the desired product.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

Reaction Monitoring
  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Prepare a TLC chamber with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • To take a sample, carefully remove a small drop of the reaction mixture with a glass pipette and quench it in a vial containing ice and ethyl acetate. Spot the organic layer on a TLC plate against a spot of the starting material.

  • The reaction is complete when the starting material spot is no longer visible.

Work-up and Product Isolation
  • Prepare a 600 mL beaker containing approximately 200 g of crushed ice.

  • Slowly and carefully , pour the reaction mixture from the flask onto the crushed ice while stirring vigorously with a glass rod. A yellow solid should precipitate.

    • Scientist's Note: Quenching the reaction on ice serves two purposes: it immediately stops the reaction and precipitates the organic product, which is insoluble in the now-diluted acidic water.

  • Allow the ice to melt completely, then let the mixture stand for 15-20 minutes to ensure full precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid on the filter paper thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.

  • Press the solid as dry as possible on the filter.

Purification
  • Transfer the crude, damp solid to a 250 mL Erlenmeyer flask.

  • Perform recrystallization from hot methanol. Add the minimum amount of boiling methanol required to just dissolve the solid.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified, pale-yellow crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold methanol.

  • Dry the product in a vacuum oven or desiccator to a constant weight. The expected yield is typically in the range of 70-85%.

Product Characterization

The identity and purity of the final product, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, should be confirmed through standard analytical techniques.

PropertyExpected Value
Chemical Formula C₈H₆BrNO₅
Molecular Weight 276.04 g/mol [11]
Appearance Pale-yellow solid/crystals[11]
Melting Point To be determined experimentally. Compare with literature values if available.
Purity (TLC) A single spot should be observed in the chosen eluent system.
Spectroscopy Characterize using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the structure.

References

  • Fisher Scientific. (2009).
  • ITW Reagents. (2015).
  • Sigma-Aldrich. (2024).
  • Sigma-Aldrich. (2024).
  • SEASTAR CHEMICALS. (2022).
  • ChemicalBook. (n.d.). Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis.
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2009).
  • Chemos GmbH & Co. KG. (n.d.).
  • SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w.
  • Sigma-Aldrich. (n.d.).
  • CymitQuimica. (n.d.).
  • ChemicalBook. (n.d.).
  • Fisher Scientific. (2024).
  • University of Colorado Boulder, Department of Chemistry. (n.d.).

Sources

Method

Application Note: Chemoselective Reduction of the Nitro Group in Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

Abstract This document provides a detailed guide for the chemoselective reduction of the nitro group in Methyl 5-bromo-2-hydroxy-3-nitrobenzoate to synthesize Methyl 3-amino-5-bromo-2-hydroxybenzoate. The presence of mul...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the chemoselective reduction of the nitro group in Methyl 5-bromo-2-hydroxy-3-nitrobenzoate to synthesize Methyl 3-amino-5-bromo-2-hydroxybenzoate. The presence of multiple functional groups—a nitro group, a phenolic hydroxyl, a methyl ester, and an aryl bromide—necessitates a careful selection of reduction methodology to avoid unwanted side reactions such as dehalogenation or ester hydrolysis. We present and compare several effective protocols, with a primary focus on iron-powder-mediated reduction and a secondary method using stannous chloride. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both theoretical rationale and practical, step-by-step protocols.

Introduction: The Synthetic Challenge and Strategic Importance

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines. These amines are versatile building blocks for a vast array of pharmaceuticals, agrochemicals, and dyes. The target molecule of this reduction, Methyl 3-amino-5-bromo-2-hydroxybenzoate, is a valuable intermediate for constructing more complex molecular architectures.[1] The strategic placement of the amino, bromo, and hydroxyl groups makes it a versatile precursor for various cross-coupling reactions and further functionalization.

The primary challenge in the transformation of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate lies in achieving high chemoselectivity.[2] A successful protocol must reduce the nitro group to an amine while preserving the other functionalities:

  • Aryl Bromide: Susceptible to hydrodehalogenation, particularly under catalytic hydrogenation conditions with catalysts like Palladium on carbon (Pd/C).[2][3]

  • Methyl Ester: Can be hydrolyzed under harsh acidic or basic conditions.

  • Phenolic Hydroxyl: Can influence the reactivity of the ring and the choice of reagents.

This note explores robust and selective methods to navigate these challenges effectively.

Rationale for Method Selection: A Comparative Overview

Several reagents are available for nitro group reduction, each with distinct advantages and disadvantages. The choice of reductant is critical for maximizing yield and purity of the desired product.[2][4]

Reduction Method Reagents & Typical Conditions Advantages Potential Disadvantages & Challenges
Catalytic Hydrogenation H₂, Raney NickelHigh efficiency, clean reaction. Raney Nickel is often preferred over Pd/C to prevent dehalogenation.[2][3]Requires specialized high-pressure equipment. Potential for dehalogenation still exists. Catalyst can be pyrophoric.
Metal in Acidic Media (Fe) Fe powder, NH₄Cl (or HCl/AcOH) in MeOH/H₂OEconomical, robust, and highly effective.[5][6] A proven method for this specific substrate.[7]Workup can be cumbersome due to the formation of iron oxide sludge. Requires filtration through a filter aid like Celite.
Metal Salt Reduction (SnCl₂) SnCl₂·2H₂O in EtOH or EtOAcVery mild and highly chemoselective for nitro groups over esters, halogens, and carbonyls.[2][3][8]Stoichiometric amounts of tin salts are required. Workup can be difficult due to the formation of tin hydroxide precipitates/emulsions upon basification.[9]
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄) in H₂O/Organic SolventMild, metal-free alternative that tolerates most functional groups, including halogens and esters.[10] Economical and versatile.Reactions can sometimes be sluggish. Odor issues related to sulfur byproducts can arise.[11]

Based on reliability, cost-effectiveness, and documented success, the Iron/Ammonium Chloride method is presented as the primary protocol. The Stannous Chloride method is offered as an excellent, mild alternative.

Visualizing the Transformation and Workflow

A clear understanding of the reaction and process is essential for successful execution.

SM Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Reagents Reducing Agent (e.g., Fe/NH₄Cl) SM->Reagents P Methyl 3-amino-5-bromo-2-hydroxybenzoate Reagents->P caption General Reaction Scheme.

Caption: General Reaction Scheme.

cluster_workflow Experimental Workflow: Fe/NH₄Cl Reduction arrow A 1. Combine Starting Material, MeOH, and Activated Iron Powder B 2. Heat to Gentle Reflux A->B C 3. Add Saturated aq. NH₄Cl Solution Dropwise B->C D 4. Monitor Reaction by TLC (Maintain Reflux for ~3h) C->D E 5. Cool to Room Temperature & Add Diatomaceous Earth D->E F 6. Filter Mixture, Wash Solid with Hot MeOH E->F G 7. Concentrate Filtrate (Rotary Evaporation) F->G H 8. Purify Crude Product (Silica Gel Chromatography) G->H I 9. Isolate Pure Product H->I caption Workflow for Iron-Mediated Reduction.

Caption: Workflow for Iron-Mediated Reduction.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reduction with Activated Iron Powder and Ammonium Chloride

This protocol is adapted from a documented synthesis and is the recommended method due to its proven efficacy for this specific substrate.[7]

Materials:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

  • Activated Iron Powder

  • Ammonium Chloride (NH₄Cl)

  • Methanol (MeOH), ACS Grade

  • Diatomaceous Earth (Celite®)

  • Deionized Water

  • Ethyl Acetate (for TLC)

  • Hexanes (for TLC)

  • Silica Gel (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Dropping funnel

  • Buchner funnel and filter flask

  • Rotary evaporator

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq), Methanol (approx. 7-8 mL per gram of starting material), and activated iron powder (4.0 eq).

  • Initiation: Begin stirring and heat the mixture to a gentle reflux using a heating mantle.

  • Addition of Activator: Prepare a saturated aqueous solution of Ammonium Chloride (NH₄Cl). Slowly add this solution (corresponding to ~3.0 eq of NH₄Cl) dropwise to the refluxing mixture via a dropping funnel over 20-30 minutes. Causality Note: The ammonium chloride acts as a mild proton source and electrolyte, facilitating the electron transfer from the iron surface to the nitro group.

  • Reaction Monitoring: Maintain the reflux for approximately 3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

  • Workup - Filtration: Once the reaction is complete (as judged by TLC), cool the flask to room temperature. Add a generous amount of diatomaceous earth (approximately 1.5 times the mass of the starting material) to the reaction mixture and stir for 10 minutes. Causality Note: Diatomaceous earth is a filter aid that prevents the fine iron and iron oxide particles from clogging the filter paper, ensuring an efficient separation.

  • Filter the slurry through a pad of diatomaceous earth in a Buchner funnel. Wash the solid residue thoroughly with several portions of hot methanol until no product is detected in the washings (check by TLC).

  • Workup - Concentration: Combine all the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure Methyl 3-amino-5-bromo-2-hydroxybenzoate.[7]

Protocol 2: Reduction with Stannous Chloride Dihydrate (SnCl₂·2H₂O)

This method offers a milder alternative, highly valued for its chemoselectivity.[2][3][8]

Materials:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate (10-15 mL per gram) in a round-bottom flask. Add Stannous Chloride Dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by TLC.

  • Quenching and Workup: After completion, cool the reaction to room temperature and concentrate the solvent via rotary evaporation.

  • Re-dissolve the residue in a generous amount of ethyl acetate. Slowly and carefully pour this solution into a vigorously stirred, saturated aqueous solution of sodium bicarbonate. Causality Note: The base neutralizes the acidic reaction mixture and precipitates tin salts (stannic hydroxide). This step can be exothermic and may involve gas evolution (CO₂); add slowly.

  • Extraction: Continue stirring until gas evolution ceases. The tin salts will form a white precipitate. If an intractable emulsion forms, filtration through a pad of Celite may be necessary.[9]

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid via flash column chromatography or recrystallization as needed.

Conclusion and Recommendations

The reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate to its corresponding amine is a critical synthetic step that requires careful consideration of chemoselectivity. For reliability and scalability, the Iron/Ammonium Chloride method is highly recommended, as it is both cost-effective and has been specifically documented to provide the desired product in good yield.[7] The Stannous Chloride method serves as an excellent mild alternative, particularly for small-scale syntheses where avoiding the harshness of other reagents is paramount. In all cases, diligent reaction monitoring via TLC is essential to ensure complete conversion and minimize the formation of byproducts.

References

  • BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
  • ChemicalBook. (n.d.). Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis.
  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • WordPress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
  • BenchChem. (n.d.). Methyl 5-bromo-3-hydroxy-2-methylbenzoate.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • Hive Novel Discourse. (n.d.). SnCl2 reduction of Nitro.
  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2.
  • Sarthaks eConnect. (2019). Reduction of aromatic nitro compounds using Fe and HCl gives.
  • TCI Chemicals. (n.d.). Hydrogenation Catalysts.

Sources

Application

Application Note & Protocol: A Chemoselective Approach to the Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate

Abstract This document provides a comprehensive guide for the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate, a key intermediate in pharmaceutical and materials science research. The featured protocol details a ro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate, a key intermediate in pharmaceutical and materials science research. The featured protocol details a robust and chemoselective reduction of the nitro group in the precursor, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. This application note explores the rationale behind the chosen synthetic strategy, offers a detailed, step-by-step laboratory protocol, and discusses critical safety and analytical considerations. The content is designed for researchers, scientists, and professionals in drug development seeking a reliable and well-documented synthetic method.

Introduction: Significance and Synthetic Strategy

Methyl 3-amino-5-bromo-2-hydroxybenzoate is a valuable substituted aniline derivative. The strategic placement of the amino, bromo, hydroxyl, and methyl ester functionalities on the benzene ring makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active compounds and functional materials.

The synthesis of this target molecule from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate hinges on the selective reduction of the nitro group to an amine. This transformation requires a careful choice of reducing agent to avoid unwanted side reactions, such as the reduction of the ester group or dehalogenation. The presence of the bromo and methyl ester groups necessitates a mild and chemoselective reducing system.

Several methods are available for the reduction of aromatic nitro compounds.[1][2] While catalytic hydrogenation is a powerful technique, it can sometimes lead to dehalogenation.[1] Therefore, metal-based reducing agents in acidic or neutral media, such as iron, tin(II) chloride, or zinc, are often preferred for their high chemoselectivity.[1][3] Sodium dithionite also presents a mild and effective alternative.[4][5]

This guide will focus on a well-established and cost-effective method utilizing activated iron powder in the presence of an electrolyte, such as ammonium chloride, in a protic solvent. This system is known for its excellent functional group tolerance and operational simplicity.[6][7]

The Chemical Transformation: A Visual Overview

The core of this synthetic protocol is the reduction of a nitro group to an amine. The overall reaction is depicted below.

Figure 1: Overall reaction scheme.

In-Depth Protocol: Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate

This protocol is adapted from a verified synthetic route and is designed for a laboratory scale.[6]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (per 0.5 mol SM)Notes
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate276.05138.02 g (0.5 mol)Starting Material (SM)
Activated Iron Powder55.845112 g (2.0 mol)Fine powder, activated if necessary
Ammonium Chloride (NH₄Cl)53.4980 g (1.5 mol)Used as a saturated aqueous solution
Methanol (MeOH)32.04~1200 mLACS grade or higher
Diatomaceous Earth (Celite)N/A200 gFor filtration
Ethyl Acetate (EtOAc)88.11As neededFor extraction and chromatography
Hexane86.18As neededFor chromatography
Silica GelN/AAs needed80-100 mesh for column chromatography
Equipment
  • 2000 mL three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Dropping funnel

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

G start Start setup Combine Starting Material and Methanol in a 2L three-neck flask. start->setup add_fe Add activated iron powder in one portion. setup->add_fe heat Heat the mixture to a gentle reflux with mechanical stirring. add_fe->heat add_nh4cl Slowly add saturated ammonium chloride solution via a dropping funnel. heat->add_nh4cl reflux Maintain reflux for 3 hours. Monitor reaction progress by TLC. add_nh4cl->reflux cool Cool the reaction mixture to room temperature. reflux->cool filter Add diatomaceous earth and filter the mixture through a Buchner funnel. cool->filter wash Wash the solid residue with hot methanol. filter->wash concentrate Combine the filtrates and evaporate the solvent under reduced pressure. wash->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify end_product Obtain pure Methyl 3-amino-5-bromo-2-hydroxybenzoate. purify->end_product

Figure 2: Experimental workflow diagram.

  • Reaction Setup: In a 2000 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol) and methanol (1000 mL).

  • Addition of Iron: To the stirred suspension, add activated iron powder (112 g, 2.0 mol) in a single portion.

  • Initiation of Reflux: Begin heating the mixture using a heating mantle until a gentle reflux is achieved.

  • Addition of Ammonium Chloride: Prepare a saturated solution of ammonium chloride by dissolving 80 g of NH₄Cl in the minimum amount of warm water. Slowly add this solution dropwise to the refluxing reaction mixture via the dropping funnel over a period of approximately 30-45 minutes.

  • Reaction Monitoring: Maintain the reaction at reflux for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up and Filtration: Once the reaction is complete as indicated by TLC, turn off the heat and allow the mixture to cool to room temperature. Add diatomaceous earth (200 g) to the flask and stir for 10-15 minutes to form a filterable slurry. Filter the mixture through a Buchner funnel.

  • Washing: Wash the solid residue on the filter cake thoroughly with several portions of hot methanol (totaling ~200 mL) to ensure all the product is recovered.

  • Concentration: Combine all the filtrates and remove the solvent by rotary evaporation under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (80-100 mesh) using a gradient eluent of hexane and ethyl acetate. The pure fractions, as determined by TLC, are combined and concentrated under reduced pressure to afford the final product, Methyl 3-amino-5-bromo-2-hydroxybenzoate. A typical yield for this procedure is around 78%.[6]

Safety and Handling Precautions

  • Nitro Compounds: Aromatic nitro compounds can be thermally unstable and potentially explosive, especially in the presence of contaminants.[8] Handle with care and avoid excessive heating.

  • Reagents: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of methanol vapors and any potential off-gassing.[9]

  • Catalyst Handling: While iron powder is relatively benign, some metal catalysts can be pyrophoric. Always handle catalysts with care.[10]

  • Exothermic Reaction: The reduction of nitro groups can be exothermic. The controlled addition of the ammonium chloride solution helps to manage the reaction temperature.

Characterization and Analytical Methods

The identity and purity of the synthesized Methyl 3-amino-5-bromo-2-hydroxybenzoate should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring the reaction progress and assessing the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product with high accuracy.[11][12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule and confirm the successful transformation of the nitro group to an amine.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule (e.g., N-H stretches of the amine, O-H stretch of the phenol, C=O stretch of the ester).

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate. The use of iron powder offers a cost-effective and chemoselective approach to the reduction of the aromatic nitro group, preserving the other sensitive functionalities in the molecule. Adherence to the detailed procedure and safety precautions will ensure a successful synthesis of this valuable chemical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • ACS Publications. (2002). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst | The Journal of Organic Chemistry. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • ResearchGate. (2025). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]

  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • ResearchGate. (n.d.). 61- Analytical Profile of p-Aminobenzoic Acid. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • Scilit. (1974). high-performance liquid chromatographic method for the determination ofp-aminobenzoic acid and some of its metabolites. Retrieved from [Link]

  • Missouri S&T. (n.d.). Chemical Safety - Environmental Health and Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of nitrobenzene a Catalytic performance for the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitrobenzene over different catalysts. a. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (1996). Comparison of methods for determination of para-aminobenzoic acid (PABA). Retrieved from [Link]

  • PubMed. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Retrieved from [Link]

  • Ministry of Manpower. (n.d.). Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose. Retrieved from [Link]

  • Sulphuric Acid on the Web. (n.d.). Catalyst Safety. Retrieved from [Link]

  • Catalysts Europe. (n.d.). Catalyst handling best practice guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • ACS Catalysis. (2025). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzene. Retrieved from [Link]

Sources

Method

Iron-mediated reduction of "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate"

An Application Note and Protocol for the Iron-Mediated Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Introduction: The Strategic Importance of Nitroarene Reduction The reduction of aromatic nitro compounds to the...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Iron-Mediated Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

Introduction: The Strategic Importance of Nitroarene Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in modern organic synthesis. These anilines are not merely products but pivotal building blocks for a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The resulting amino group serves as a versatile synthetic handle for constructing complex molecular architectures.

This guide focuses on the specific reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate to Methyl 3-amino-5-bromo-2-hydroxybenzoate. The product of this reaction is a highly functionalized aromatic ring, featuring amino, bromo, hydroxyl, and methyl ester groups. This strategic combination makes it an exceptionally valuable intermediate for further synthetic elaboration, particularly in medicinal chemistry where such scaffolds are sought for creating new therapeutic agents.[2]

While various methods exist for nitro group reduction, including catalytic hydrogenation with precious metals (Pd, Pt) or the use of other stoichiometric metals like tin (Sn) and zinc (Zn), iron-mediated reduction stands out for its numerous advantages.[3][4] Iron is earth-abundant, inexpensive, and poses significantly lower environmental and toxicological concerns.[5] The reaction is often performed using iron powder in the presence of a proton donor such as a mineral acid (HCl) or an electrolyte like ammonium chloride (NH₄Cl), offering a robust and scalable method for aniline synthesis.[1][5]

This document provides a detailed, field-proven protocol for this transformation, grounded in established chemical principles and safety considerations.

Reaction Overview and Mechanism

The core transformation involves the chemoselective reduction of the nitro group (-NO₂) to an amino group (-NH₂) without affecting the bromo, hydroxyl, or ester functionalities on the aromatic ring.

Overall Reaction:

Mechanistic Considerations:

The reduction of a nitro group by a metal like iron in the presence of a proton source is a heterogeneous reaction involving a series of single-electron transfers.[5]

  • Electron Transfer: The iron metal (Fe⁰) acts as the reducing agent, donating electrons to the nitro group of the aromatic compound adsorbed on its surface.

  • Protonation: The resulting radical anion is successively protonated by the acidic medium (generated from the hydrolysis of NH₄Cl in the aqueous methanol) and further reduced.

  • Intermediate Stages: The reaction is believed to proceed through nitroso and hydroxylamine intermediates, which are rapidly reduced to the final amine under the reaction conditions.

  • Iron Oxidation: The elemental iron is oxidized to iron(II) and iron(III) species, which typically form a mixture of oxides and hydroxides as a solid byproduct.[1] The use of ammonium chloride helps to maintain a suitable pH and facilitates the reaction.[6]

Experimental Protocol: From Setup to Purification

This protocol is adapted from established procedures for the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate.[7]

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate38856-78-7C₈H₆BrNO₅276.04Starting Material
Activated Iron Powder7439-89-6Fe55.85~325 mesh, high purity
Methanol (MeOH)67-56-1CH₄O32.04Anhydrous or ACS grade
Ammonium Chloride (NH₄Cl)12125-02-9NH₄Cl53.49For preparing saturated solution
Diatomaceous Earth (Celite®)61790-53-2SiO₂60.08Filter aid
Silica Gel7631-86-9SiO₂60.08For column chromatography (80-100 mesh)[7]
Ethyl Acetate (EtOAc) & Hexanes141-78-6C₄H₈O₂88.11For chromatography
Deionized Water7732-18-5H₂O18.02
Equipment
  • Round-bottom flask (appropriate size for the scale)

  • Reflux condenser

  • Heating mantle with a temperature controller and magnetic stirrer

  • Magnetic stir bar

  • Dropping funnel

  • Thermometer

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Step-by-Step Methodology

The following workflow provides a comprehensive guide from reaction initiation to the isolation of the final product.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge Reactor - Methyl 5-bromo-2-hydroxy-3-nitrobenzoate - Methanol - Activated Iron Powder B 2. Heat to Reflux Establish a gentle reflux A->B C 3. Add NH4Cl Solution Slow, dropwise addition of saturated aqueous solution B->C D 4. Maintain Reflux Continue heating for ~3 hours while monitoring via TLC C->D E 5. Cool & Filter Cool to room temp. Add diatomaceous earth Filter through pad D->E Reaction Complete F 6. Wash Solid Residue Thoroughly wash filter cake with hot methanol E->F G 7. Concentrate Combine filtrates and remove solvent under reduced pressure F->G H 8. Column Chromatography Purify crude solid on silica gel column G->H Crude Product I 9. Isolate Final Product Methyl 3-amino-5-bromo-2-hydroxybenzoate H->I

1. Reaction Setup:

  • To a 2 L round-bottom flask equipped with a magnetic stir bar, add Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.0 g, 0.5 mol) and methanol (1000 mL).[7]

  • Stir the mixture to form a suspension.

  • To this suspension, add activated iron powder (112 g, 2.0 mol) in one portion.[7] The large excess of iron ensures the reaction goes to completion.

2. Reaction Execution:

  • Fit the flask with a reflux condenser and begin heating the mixture using a heating mantle.

  • Bring the reaction mixture to a gentle reflux.

  • Prepare a saturated solution of ammonium chloride by dissolving 80 g (1.5 mol) of NH₄Cl in the minimum amount of hot water, then allow it to cool slightly.

  • Once the methanol solution is refluxing, slowly add the saturated ammonium chloride solution dropwise via a dropping funnel over 30-60 minutes.[7] The addition may cause a temporary increase in the reflux rate.

  • After the addition is complete, maintain the reflux for 3 hours.[7]

3. Reaction Monitoring:

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Prepare a TLC developing chamber with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Periodically take a small aliquot from the reaction mixture, filter it through a small plug of cotton or silica to remove solids, and spot it on a TLC plate against a spot of the starting material.

  • The reaction is complete when the starting material spot has been completely consumed.

4. Workup Procedure:

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.[7]

  • To the cooled, dark slurry, add diatomaceous earth (approx. 200 g).[7] This is a critical step to prevent the fine iron oxide sludge from clogging the filter paper.

  • Set up a large Buchner funnel with filter paper and pre-wet it with methanol.

  • Filter the reaction mixture under vacuum. The resulting filtrate should be a clear, dark solution.

  • Transfer the solid filter cake back to the reaction flask and wash it thoroughly with hot methanol (2-3 portions of 200 mL), filtering after each wash. Continue washing until TLC analysis of the washings shows no remaining product.[7]

  • Combine all the filtrates.[7]

5. Purification:

  • Transfer the combined filtrate to a large round-bottom flask and remove the solvent by evaporation under reduced pressure using a rotary evaporator.[7] This will yield the crude product as a solid.

  • The crude product should be purified by column chromatography.[7]

    • Stationary Phase: Silica gel (80-100 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture and gradually increase the ethyl acetate concentration.

  • Collect the fractions containing the pure product (identified by TLC) and combine them.

  • Remove the solvent under reduced pressure to yield the final product, Methyl 3-amino-5-bromo-2-hydroxybenzoate, as a purified solid. A typical reported yield is around 78%.[7]

Safety and Handling Considerations

  • Exothermic Reaction: The reduction of nitroarenes is a highly exothermic process.[3] The rate of addition of the ammonium chloride solution and the reaction temperature must be carefully controlled, especially on a large scale, to prevent a runaway reaction.[5]

  • Chemical Hazards:

    • Aromatic nitro compounds can be thermally unstable and should be handled with care.[8]

    • Methanol is flammable and toxic. All operations should be performed in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Disposal: The iron/iron oxide sludge is a significant byproduct. It should be collected and disposed of according to institutional and local environmental regulations. Unreacted, finely divided iron can be pyrophoric and should be handled with care.[5]

Troubleshooting

  • Stalled or Incomplete Reaction:

    • Cause: The iron powder may be passivated (coated with an oxide layer).

    • Solution: Ensure high-quality, "activated" iron powder is used. Pre-treating the iron powder with dilute HCl can sometimes improve reactivity, but this changes the reaction conditions from the neutral NH₄Cl system.

  • Filtration is Extremely Slow:

    • Cause: Insufficient diatomaceous earth was used, or the iron oxide particles are too fine.

    • Solution: Use a thicker pad of diatomaceous earth. If the filter clogs completely, the mixture may need to be centrifuged, the supernatant decanted, and the solid residue washed and centrifuged again.

  • Low Yield:

    • Cause: Incomplete reaction or inefficient extraction of the product from the iron sludge.

    • Solution: Ensure the reaction goes to completion via TLC. Be meticulous during the workup, washing the solid residue with several portions of hot solvent to maximize product recovery.

References

  • ResearchGate. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction? Retrieved from [Link]

  • RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • WordPress. (2025). Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Catalytic Hydrogenation of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate to produce Methyl 3-amino-5-bromo-2-hydroxybenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting aromatic amines are versatile building blocks, particularly in the pharmaceutical industry. The catalytic hydrogenation of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate presents a challenge in achieving high chemoselectivity, specifically the reduction of the nitro group without affecting the bromine substituent (dehalogenation) or the ester functionality.

This application note details a representative protocol for the selective catalytic hydrogenation of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate using palladium on carbon (Pd/C) as the catalyst. It also provides an alternative chemical reduction method for comparison.

Reaction Scheme:

reaction_scheme cluster_start Starting Material cluster_end Product start Methyl 5-bromo-2-hydroxy-3-nitrobenzoate end Methyl 3-amino-5-bromo-2-hydroxybenzoate start->end H2, Pd/C Solvent, RT, 1 atm start_img start_img end_img end_img

Caption: Catalytic hydrogenation of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for two common methods for the reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

ParameterCatalytic Hydrogenation (Representative)Chemical Reduction (Iron Powder)[1]
Starting Material Methyl 5-bromo-2-hydroxy-3-nitrobenzoateMethyl 5-bromo-2-hydroxy-3-nitrobenzoate
Product Methyl 3-amino-5-bromo-2-hydroxybenzoateMethyl 3-amino-5-bromo-2-hydroxybenzoate
Reagent/Catalyst 5-10 mol% Pd/CActivated Iron Powder (4 eq)
Hydrogen Source Hydrogen Gas (H₂)-
Solvent Methanol or EthanolMethanol
Promoter/Additive -Saturated Ammonium Chloride Solution
Temperature Room Temperature (20-25 °C)Reflux (approx. 65 °C)
Pressure 1 atm (balloon)Atmospheric
Reaction Time 2-6 hours (typical)3 hours
Yield >90% (typical for similar substrates)78%
Work-up Filtration through Celite, evaporationFiltration, evaporation, chromatography

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Pd/C and Hydrogen Gas

This protocol describes a standard laboratory procedure for the catalytic hydrogenation of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate at atmospheric pressure.

Materials:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol or Ethanol (ACS grade)

  • Nitrogen or Argon gas

  • Hydrogen gas (balloon)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (or a two-necked flask with a septum and a balloon)

Workflow Diagram:

experimental_workflow A 1. Setup and Inerting B 2. Addition of Reactants A->B Under inert atmosphere C 3. Hydrogenation B->C Introduce H₂ gas D 4. Reaction Monitoring C->D Stir vigorously E 5. Work-up D->E Upon completion F 6. Product Isolation E->F Purification

Caption: General workflow for catalytic hydrogenation.

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq).

  • Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, carefully add 5-10 mol% of Pd/C catalyst.

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol (approximately 10-20 mL per gram of substrate).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as Pd/C can be pyrophoric. Keep it wet with solvent or water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Chemical Reduction with Activated Iron Powder

This protocol is an alternative method that avoids the use of hydrogen gas and specialized hydrogenation equipment.[1]

Materials:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

  • Activated Iron Powder

  • Methanol

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diatomaceous earth

Procedure:

  • Reaction Setup: In a round-bottom flask, mix Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (0.5 mol) with methanol (1000 mL).[1]

  • Reagent Addition: Add activated iron powder (2 mol) to the mixture.[1]

  • Heating and Addition: Heat the mixture to a gentle reflux. Slowly add saturated ammonium chloride solution (1.5 mol) dropwise.[1]

  • Reaction: Maintain the reflux for 3 hours, monitoring the reaction progress by TLC.[1]

  • Cooling and Filtration: After completion, cool the reaction mixture to room temperature. Add diatomaceous earth (200 g) and filter the mixture to remove the iron salts and diatomaceous earth.[1]

  • Washing: Wash the solid residue with hot methanol until no product is detected in the washings.[1]

  • Isolation and Purification: Combine all the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by flash chromatography on a silica gel column to afford Methyl 3-amino-5-bromo-2-hydroxybenzoate.[1]

Signaling Pathways and Logical Relationships

The reduction of a nitroaromatic compound via catalytic hydrogenation follows a generally accepted pathway involving several intermediates on the catalyst surface.

Reaction Pathway Diagram:

reaction_pathway cluster_catalyst On Pd/C Surface A Nitroaromatic (Ar-NO₂) B Nitrosoaromatic (Ar-NO) A->B + H₂ C Hydroxylaminoaromatic (Ar-NHOH) B->C + H₂ D Aminoaromatic (Ar-NH₂) C->D + H₂

Caption: Generalized pathway for the reduction of a nitroaromatic compound.

Applications in Drug Development

Methyl 3-amino-5-bromo-2-hydroxybenzoate is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The amino group can be further functionalized, and the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. Aromatic amines are important precursors for a wide range of medicines, dyes, and agricultural chemicals.[2]

Safety Considerations

  • Catalytic Hydrogenation: Palladium on carbon is pyrophoric, especially after use. Always handle it in a wet state and under an inert atmosphere when dry. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and grounding of equipment.

  • Chemical Reduction: The reaction with iron powder can be exothermic. Control the addition of the ammonium chloride solution to maintain a steady reflux.

Disclaimer: The provided protocols are representative and may require optimization for specific laboratory conditions and scales. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Method

Application Notes and Protocols for Cross-Coupling Reactions Using Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a versatile substituted aromatic compound with multiple functional groups that can be strategically...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a versatile substituted aromatic compound with multiple functional groups that can be strategically manipulated in organic synthesis. The presence of a bromine atom at the 5-position makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of diverse molecular fragments, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and novel materials.

This document provides detailed application notes and generalized protocols for employing Methyl 5-bromo-2-hydroxy-3-nitrobenzoate in four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The protocols are based on established methodologies for structurally similar aryl bromides. Given the specific substitution pattern of the title compound, including an ortho-hydroxyl and a meta-nitro group relative to the bromine, optimization of the outlined conditions will likely be necessary to achieve optimal results.

Key Considerations for Reactivity

The electronic and steric nature of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate presents unique considerations for cross-coupling reactions:

  • Electronic Effects: The presence of the electron-withdrawing nitro group deactivates the aromatic ring, which can influence the rate of oxidative addition to the palladium catalyst.

  • Ortho-Hydroxy Group: The free hydroxyl group ortho to the bromine can potentially coordinate to the palladium center, influencing the catalytic cycle. It may also necessitate the use of specific bases to avoid deprotonation and potential side reactions. In some cases, protection of the hydroxyl group may be required to achieve higher yields and cleaner reactions.

  • Steric Hindrance: The substituents on the aromatic ring may introduce steric hindrance that can affect the approach of the coupling partners and the catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

General Reaction Scheme

Suzuki_Miyaura cluster_reactants Reactants cluster_products Products Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Coupled Product Coupled Product Methyl 5-bromo-2-hydroxy-3-nitrobenzoate->Coupled Product + R-B(OR')2 Organoboron Reagent R-B(OR')2 Base Base Pd Catalyst Pd Catalyst/Ligand Byproducts Byproducts

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Aryl BromideOrganoboron ReagentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-salicylaldehydePhenylboronic acid0.01-K₂CO₃Toluene/H₂O1001285
4-Bromo-2-nitrophenolPhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801692
2-Bromo-6-nitrophenol4-Methoxyphenyl-boronic acidPd(dppf)Cl₂ (3)-K₃PO₄Dioxane1001288
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk tube, add Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene.

General Reaction Scheme

Heck_Reaction cluster_reactants Reactants cluster_products Products Aryl Halide Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Substituted Alkene Substituted Alkene Aryl Halide->Substituted Alkene + Alkene Alkene Alkene Base Base Pd Catalyst Pd Catalyst/Ligand Byproducts Byproducts

Caption: General scheme of the Heck reaction.

Data Presentation: Representative Conditions for Heck Reaction of Aryl Bromides
Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenoneStyrenePd(OAc)₂ (1)-K₂CO₃DMF/H₂O80495
1-Bromo-4-nitrobenzenen-Butyl acrylatePd(dba)₂ (0.5)L·HBr (0.5)Cs₂CO₃Dioxane1202498
2-BromophenolEthyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1001285
Experimental Protocol: General Procedure for Heck Reaction
  • Reaction Setup: In a sealed tube, combine Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand if necessary (e.g., a phosphine ligand), and the base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or DMA.

  • Reaction: Seal the tube and heat the mixture to the appropriate temperature (typically 100-140 °C) with stirring.

  • Monitoring: Follow the reaction's progress using TLC or GC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling is a method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.

General Reaction Scheme

Sonogashira_Coupling cluster_reactants Reactants cluster_products Products Aryl Halide Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Coupled Alkyne Coupled Alkyne Aryl Halide->Coupled Alkyne + Terminal Alkyne Alkyne Terminal Alkyne Base Base Catalysts Pd Catalyst & Cu(I) co-catalyst Byproducts Byproducts

Caption: General scheme of the Sonogashira coupling reaction.

Data Presentation: Representative Conditions for Sonogashira Coupling of Aryl Bromides
Aryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT695
4-Bromo-2-nitrotoluenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF80588
2-Bromophenol1-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineToluene901282
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), the terminal alkyne (1.2-1.5 equiv.), and a suitable amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate. Purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.

General Reaction Scheme

Buchwald_Hartwig cluster_reactants Reactants cluster_products Products Aryl Halide Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Arylamine Arylamine Aryl Halide->Arylamine + R₂NH Amine Amine (R₂NH) Base Base Pd Catalyst Pd Catalyst/Ligand Byproducts Byproducts

Caption: General scheme of the Buchwald-Hartwig amination.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
Aryl BromideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-BromoanilineMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene801895
4-BromonitrobenzeneAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1001291
2-BromophenolBenzylaminePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Toluene1102487

Note: Strong bases like NaOtBu or KOtBu may be incompatible with the nitro group on the substrate. Weaker bases such as K₃PO₄ or Cs₂CO₃ are recommended.[1]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.).

  • Reagent Addition: Add Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Experimental Workflows and Signaling Pathways

Catalytic Cycle of a Generic Cross-Coupling Reaction

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-M pd_intermediate R-Pd(II)L_n-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination R-R' reductive_elimination->pd0

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

General Experimental Workflow for a Cross-Coupling Reaction

Experimental_Workflow setup Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Reaction under Inert Atmosphere (Heating & Stirring) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction & Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a promising substrate for various palladium-catalyzed cross-coupling reactions. The provided application notes and protocols offer a foundation for researchers to explore its synthetic utility. Successful implementation will require careful consideration of the substrate's unique electronic and steric properties and may necessitate optimization of the reaction conditions. These transformations open avenues for the synthesis of a wide range of novel and potentially bioactive molecules.

References

Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl scaffolds.[1][2][3] These motifs are prevalent in a vast array of biologically active compounds and functional materials. Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a valuable building block, featuring a synthetically versatile handle in the form of a bromine atom, and electron-withdrawing nitro and ester groups, along with a directing hydroxyl group. The presence of ortho-substituents to the bromine atom introduces steric hindrance, which can present challenges for the standard Suzuki coupling protocol. This document provides a detailed protocol and application notes for the Suzuki coupling of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate with various arylboronic acids, a key step in the synthesis of novel therapeutic agents and other high-value organic molecules. The protocols described herein are based on established methods for sterically demanding Suzuki-Miyaura coupling reactions.[4][5][6]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps: the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid (activated by a base), and finally, reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.[1][2][7] For sterically hindered substrates such as Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, the choice of a suitable palladium catalyst, a bulky and electron-rich ligand, an appropriate base, and solvent system is critical to achieving high reaction efficiency and yields.[4][8] The use of robust catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or bulky phosphine ligands, has been shown to be effective for challenging couplings.[4][9][10]

Experimental Protocols

The following is a general procedure for the Suzuki-Miyaura coupling of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, or an NHC ligand precursor like IPr·HCl) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

General Procedure:

  • To a dry Schlenk flask, add Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (2-3 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki coupling of sterically hindered aryl bromides, which can be adapted for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. The yields are illustrative and will depend on the specific arylboronic acid used and the optimization of reaction conditions.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001275-90
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Dioxane1101680-95
3Pd(OAc)₂ (3)IPr·HCl (6)K₂CO₃ (3)THF/H₂O (10:1)802470-85
4PdCl₂(dppf) (5)-K₂CO₃ (2)DMF901865-80

Mandatory Visualization

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling A 1. Reagent Preparation - Methyl 5-bromo-2-hydroxy-3-nitrobenzoate - Arylboronic Acid - Palladium Catalyst & Ligand - Base B 2. Reaction Setup - Add solids to a dry Schlenk flask A->B Combine C 3. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) B->C D 4. Solvent Addition - Add anhydrous solvent via syringe C->D E 5. Reaction - Stir at elevated temperature - Monitor by TLC/LC-MS D->E F 6. Work-up - Cool to room temperature - Dilute with organic solvent - Wash with H₂O and brine E->F Upon completion G 7. Isolation - Dry organic layer - Filter and concentrate F->G H 8. Purification - Flash column chromatography G->H I Pure Biaryl Product H->I

Caption: A flowchart of the Suzuki coupling experimental protocol.

By following these guidelines and optimizing the reaction conditions, the Suzuki-Miyaura coupling of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate can be a reliable and efficient method for the synthesis of a diverse range of substituted biaryl compounds for various applications in research and development.

References

Method

Application Notes and Protocols for the Heck Reaction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with al...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is instrumental in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a versatile building block, featuring an aryl bromide moiety that is amenable to such cross-coupling reactions. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxyl) groups on the aromatic ring can influence its reactivity, making the optimization of reaction conditions crucial for successful coupling. These application notes provide a comprehensive overview and a detailed protocol for performing the Heck reaction with this substrate.

Chemical Structure

Caption: Structure of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

General Considerations for the Heck Reaction

The Heck reaction of aryl bromides, particularly those with electron-withdrawing substituents, can be influenced by several factors:

  • Catalyst System: A palladium source, often Pd(OAc)₂, is used in combination with a phosphine ligand. The choice of ligand is critical and can affect reaction efficiency and selectivity. For electron-deficient aryl bromides, bulky electron-rich phosphine ligands are often employed. Phosphine-free catalyst systems, such as those using N-heterocyclic carbenes (NHCs) as ligands, have also been shown to be effective.

  • Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the catalytic cycle. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the dissolution of the reactants and catalyst.

  • Temperature: The reaction temperature is a critical parameter that often requires optimization. Temperatures typically range from 80 to 140 °C.

  • Alkene Partner: The nature of the alkene coupling partner (e.g., styrenes, acrylates, acrylonitriles) will influence the reaction conditions and the properties of the resulting product.

Data Presentation: Hypothetical Heck Reaction Parameters

The following table summarizes a range of plausible conditions for the Heck reaction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate with a generic alkene (e.g., styrene or an acrylate). These are starting points for optimization.

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)PdCl₂(PPh₃)₂ (3 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand PPh₃ (4 mol%)P(o-tol)₃ (6 mol%)XPhos (3 mol%)
Base Et₃N (2.0 equiv)K₂CO₃ (2.5 equiv)Cs₂CO₃ (2.2 equiv)
Solvent DMFAcetonitrile1,4-Dioxane
Temperature 100 °C120 °C110 °C
Alkene (equiv) 1.21.51.3
Reaction Time 12 h24 h18 h
Yield (Hypothetical) ModerateGoodHigh

Experimental Protocols

This section provides a detailed, hypothetical protocol for the Heck reaction of "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate" with styrene as a representative alkene. Note: This is a general procedure and may require optimization for specific substrates and scales.

Materials
  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Equipment
  • Magnetic stirrer with heating plate

  • Inert atmosphere manifold (Schlenk line)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) equipment

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by styrene (1.2 equiv) and triethylamine (2.0 equiv) via syringe.

  • Reaction Execution: The reaction mixture is stirred and heated to 100 °C. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification and Analysis prep1 Weigh Reactants: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Pd(OAc)2, PPh3 prep2 Add to Dry Schlenk Flask under Inert Atmosphere prep1->prep2 reac1 Add Anhydrous DMF, Styrene, and Et3N prep2->reac1 reac2 Heat to 100 °C and Stir reac1->reac2 reac3 Monitor by TLC reac2->reac3 work1 Cool and Dilute with Ethyl Acetate reac3->work1 work2 Wash with Water and Brine work1->work2 work3 Dry over MgSO4 and Concentrate work2->work3 pur1 Purify by Column Chromatography work3->pur1 pur2 Characterize by NMR and Mass Spectrometry pur1->pur2

Caption: General workflow for the Heck reaction.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Application

Application Notes: Synthesis of Benzoxazole Heterocycles from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

Introduction Benzoxazoles are a vital class of heterocyclic compounds widely recognized in medicinal chemistry and drug development for their diverse pharmacological activities.[1][2] Derivatives of this scaffold have de...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoxazoles are a vital class of heterocyclic compounds widely recognized in medicinal chemistry and drug development for their diverse pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[3][4] The strategic synthesis of substituted benzoxazoles is therefore of significant interest to researchers aiming to develop novel therapeutic agents.

This document provides detailed protocols for a two-step synthesis of a substituted benzoxazole, starting from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. The workflow involves an initial reduction of the nitro group to form a key o-aminophenol intermediate, followed by a catalyzed condensation and cyclization with an aldehyde to construct the benzoxazole ring. This methodology offers a reliable pathway for creating a library of derivatives for structure-activity relationship (SAR) studies.

Logical Workflow of the Synthesis

The overall synthetic strategy is a sequential two-step process. The first step is the chemical reduction of the nitro group on the starting material to an amine. The second step is the formation of the heterocyclic benzoxazole ring through a catalyzed reaction with an aldehyde.

G A Start: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate B Step 1: Nitro Group Reduction A->B Reagents: Activated Fe, NH4Cl C Intermediate: Methyl 3-amino-5-bromo-2-hydroxybenzoate B->C D Step 2: Condensation & Oxidative Cyclization C->D Reagents: Aldehyde, Catalyst E Final Product: Methyl 5-bromo-2-(aryl)benzoxazole-7-carboxylate D->E

Caption: Overall synthetic workflow from the starting material to the final benzoxazole product.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate

This protocol details the reduction of the nitro group of the starting material to an amine, yielding the key o-aminophenol intermediate. The procedure is adapted from established methods using activated iron powder.[5]

Reaction Scheme: Step 1

G cluster_reactants Reactant cluster_reagents Reagents & Conditions cluster_product Product start Methyl 5-bromo-2-hydroxy-3-nitrobenzoate reagents 1. Activated Iron (Fe) powder 2. Saturated NH4Cl solution 3. Methanol (Solvent) 4. Reflux, 3 hours product Methyl 3-amino-5-bromo-2-hydroxybenzoate reagents->product Reduction

Caption: Reduction of the nitro group to form the aminophenol intermediate.

Materials:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.0 g, 0.5 mol)

  • Methanol (1000 mL)

  • Activated Iron Powder (112 g, 2.0 mol)

  • Saturated Ammonium Chloride (NH₄Cl) solution (prepared from 80 g NH₄Cl)

  • Diatomaceous earth (200 g)

  • Silica gel (80-100 mesh) for column chromatography

Procedure:

  • In a suitable reaction vessel, combine Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and methanol.

  • Add the activated iron powder to the mixture in a single portion.

  • Heat the reaction mixture to a gentle reflux.

  • Slowly add the saturated ammonium chloride solution dropwise to the refluxing mixture.

  • Maintain the reflux for 3 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[5]

  • Once the reaction is complete, cool the system to room temperature.

  • Add diatomaceous earth to the cooled mixture and filter through a pad of diatomaceous earth to remove the iron solids.

  • Wash the solid residue thoroughly with hot methanol.

  • Combine all filtrates and remove the solvent by evaporation under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.[5]

Quantitative Data:

ParameterValueReference
Starting Material Mass138.0 g[5]
Product Mass96.0 g[5]
Yield 78% [5]
Reaction Time3 hours[5]
TemperatureReflux[5]
Protocol 2: Synthesis of Methyl 5-bromo-2-phenylbenzoxazole-7-carboxylate

This protocol describes the one-pot condensation and oxidative cyclization of the synthesized o-aminophenol intermediate with an aldehyde (e.g., benzaldehyde) to form the benzoxazole ring, a method adapted from procedures using Lewis acid catalysts like NiSO₄.[6]

Materials:

  • Methyl 3-amino-5-bromo-2-hydroxybenzoate (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Nickel(II) Sulfate (NiSO₄) (10 mol%)

  • Ethanol (10 mL)

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-amino-5-bromo-2-hydroxybenzoate in ethanol.

  • Add benzaldehyde and NiSO₄ to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1.5-2 hours.[6]

  • Upon completion, filter the reaction mixture to recover the catalyst. Wash the catalyst with 50% ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system.

Quantitative Data:

ParameterValue RangeReference
Reactant Ratio1:1 (Amine:Aldehyde)[6]
Catalyst Loading10 mol%[6]
Yield 80-88% [6]
Reaction Time1.5 - 2 hours[6]
TemperatureRoom Temperature[6]

Note on Scope: This reaction is versatile and can be adapted for various substituted aromatic aldehydes. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aldehyde generally result in high yields and short reaction times.[6][7]

Applications and Further Research

The synthesized benzoxazole-7-carboxylate is a valuable scaffold for further chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, expanding the chemical diversity for biological screening.[8] The bromine atom on the benzene ring serves as a functional handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of additional substituents to explore their impact on biological activity.

The core benzoxazole structure is associated with a wide range of therapeutic targets, and derivatives have been investigated for their potential to inhibit enzymes like DNA gyrase, making them promising candidates for the development of new antimicrobial agents.[1][4] Researchers in drug development can use these protocols to generate a focused library of compounds for screening against various biological targets.

References

Method

The Strategic Utility of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate in the Synthesis of Substituted Benzofurans

Introduction: The Benzofuran Scaffold and the Versatility of a Key Precursor Benzofuran and its substituted derivatives are privileged heterocyclic motifs that form the core structure of numerous natural products and pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Versatility of a Key Precursor

Benzofuran and its substituted derivatives are privileged heterocyclic motifs that form the core structure of numerous natural products and pharmacologically active compounds. Their broad spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and neuroprotective properties, has established them as a focal point in medicinal chemistry and drug development. The synthetic challenge lies in the efficient and regioselective construction of the benzofuran ring system with desired substitution patterns. This guide details the application of a highly functionalized and versatile starting material, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate , in the synthesis of a variety of substituted benzofurans. The strategic placement of the hydroxyl, nitro, bromo, and methyl ester groups on the benzene ring allows for a logical and stepwise construction of the benzofuran core, offering multiple points for diversification.

Application Notes: A Chemist's Guide to a Two-Stage Synthetic Approach

The synthesis of substituted benzofurans from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is elegantly achieved through a two-stage process:

  • O-Alkylation of the Phenolic Hydroxyl Group: This initial step introduces the atoms that will form the C2 and C3 positions of the furan ring.

  • Reductive Cyclization of the Ortho-Nitro Ether: The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization to form the fused furan ring.

The Causality Behind Experimental Choices

Stage 1: O-Alkylation - The Williamson Ether Synthesis

The phenolic hydroxyl group of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is sufficiently acidic to be deprotonated by a suitable base, forming a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide in a classic SN2 reaction, known as the Williamson ether synthesis, to form an ether.[1][2][3][4]

  • Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed. These bases are strong enough to deprotonate the phenol but are generally not so harsh as to cause unwanted side reactions with the ester or bromo functionalities. Sodium hydride (NaH) can also be used for less activated alcohols, but for phenols, carbonates are often sufficient and easier to handle.[1][2]

  • Choice of Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) is ideal for this reaction. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic, and they do not participate in the reaction.

  • The Alkylating Agent: A wide variety of alkyl halides (or sulfonates) can be used to introduce diverse substituents at the C2 position of the future benzofuran. Primary alkyl halides are preferred as they are most susceptible to SN2 attack. The use of α-haloketones, α-haloesters, or propargyl halides can lead to the formation of highly functionalized benzofurans.

Stage 2: Reductive Cyclization - Forging the Furan Ring

This is the key ring-forming step. The nitro group ortho to the newly formed ether linkage is reduced to an amino group. The resulting amine then undergoes a spontaneous or catalyzed intramolecular nucleophilic attack on the carbon of the ether linkage, displacing the leaving group (the alcohol part of the former ether) and forming the furan ring.

  • Choice of Reducing Agent:

    • Tin(II) Chloride (SnCl₂): This is a classic and effective reagent for the selective reduction of nitro groups in the presence of other reducible functionalities like esters.[5] The reaction is typically carried out in an acidic medium, often with concentrated hydrochloric acid, followed by neutralization.

    • Catalytic Hydrogenation: This method employs a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[6][7][8] It is a clean and efficient method, often providing high yields. However, care must be taken as the bromo substituent can sometimes be susceptible to hydrodehalogenation, depending on the catalyst and reaction conditions. Careful selection of the catalyst and control of the reaction time are crucial.

The choice between these methods will depend on the specific substrate and the desired outcome. For substrates with sensitive functional groups that might not tolerate the acidic conditions of the SnCl₂ reduction, catalytic hydrogenation might be the preferred route.

Visualizing the Synthetic Pathway

Benzofuran Synthesis start Methyl 5-bromo-2-hydroxy-3-nitrobenzoate intermediate Methyl 2-alkoxy-5-bromo-3-nitrobenzoate start->intermediate O-Alkylation (Williamson Ether Synthesis) R-X, Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) product Substituted Methyl 5-bromobenzofuran-7-carboxylate intermediate->product Reductive Cyclization (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: General synthetic route to substituted benzofurans.

Protocols

Protocol 1: Synthesis of Methyl 5-bromo-2-(cyanomethoxy)-3-nitrobenzoate

This protocol describes the O-alkylation of the starting material with bromoacetonitrile.

Materials:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

  • Bromoacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add bromoacetonitrile (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Methyl 5-bromo-2-(cyanomethoxy)-3-nitrobenzoate.

Protocol 2: Reductive Cyclization to Synthesize Methyl 5-bromo-3-cyanobenzofuran-7-carboxylate

This protocol details the reductive cyclization of the O-alkylated intermediate using Tin(II) chloride.

Materials:

  • Methyl 5-bromo-2-(cyanomethoxy)-3-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve Methyl 5-bromo-2-(cyanomethoxy)-3-nitrobenzoate (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Carefully add concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, Methyl 5-bromo-3-cyanobenzofuran-7-carboxylate.

Experimental Workflow Visualization

Experimental Workflow cluster_0 Protocol 1: O-Alkylation cluster_1 Protocol 2: Reductive Cyclization p1_start Combine Reactants: - Methyl 5-bromo-2-hydroxy-3-nitrobenzoate - K₂CO₃ - Acetonitrile p1_add Add Bromoacetonitrile p1_start->p1_add p1_reflux Reflux (4-6h) p1_add->p1_reflux p1_workup Workup: - Filter - Evaporate Solvent - Extraction p1_reflux->p1_workup p1_purify Purification: Column Chromatography p1_workup->p1_purify p1_product Intermediate: Methyl 5-bromo-2-(cyanomethoxy)-3-nitrobenzoate p1_purify->p1_product p2_start Combine Reactants: - Intermediate from Protocol 1 - SnCl₂·2H₂O - Ethanol p1_product->p2_start Use as starting material p2_add Add Conc. HCl p2_start->p2_add p2_reflux Reflux (2-4h) p2_add->p2_reflux p2_workup Workup: - Neutralization (NaHCO₃) - Extraction p2_reflux->p2_workup p2_purify Purification: Column Chromatography p2_workup->p2_purify p2_product Final Product: Substituted Benzofuran p2_purify->p2_product

Caption: Step-by-step experimental workflow for benzofuran synthesis.

Data Presentation: Representative Yields

The following table summarizes typical yields for the two-step synthesis of a representative substituted benzofuran.

StepReactionStarting MaterialProductTypical Yield (%)
1O-AlkylationMethyl 5-bromo-2-hydroxy-3-nitrobenzoateMethyl 5-bromo-2-(cyanomethoxy)-3-nitrobenzoate75-85
2Reductive CyclizationMethyl 5-bromo-2-(cyanomethoxy)-3-nitrobenzoateMethyl 5-bromo-3-cyanobenzofuran-7-carboxylate60-70

Note: Yields are representative and can vary based on the specific alkylating agent used and optimization of reaction conditions.

Conclusion and Future Perspectives

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate serves as an excellent and versatile starting material for the synthesis of a wide array of substituted benzofurans. The two-step sequence of O-alkylation followed by reductive cyclization is a robust and reliable strategy. The presence of the bromo and methyl ester functionalities in the final benzofuran product provides further opportunities for diversification through cross-coupling reactions and ester hydrolysis/amidation, respectively. This synthetic route, therefore, opens the door to the creation of extensive libraries of novel benzofuran derivatives for screening in drug discovery programs and for the development of new materials with unique photophysical properties.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 2021. [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. [Link]

  • Heterogeneous catalytic hydrogenation of benzofurans. ResearchGate. [Link]

  • Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 2021. [Link]

  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry, 2018. [Link]

  • Reduction of substituted N-(o-nitrophenyl)glycines with tin(II) chloride. OUCI. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). PharmaEducation. [Link]

Sources

Application

The Versatility of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate as a Pharmaceutical Building Block: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile starting material for the synthesis of a va...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile starting material for the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). Its strategic substitution pattern, featuring a bromine atom, a hydroxyl group, a nitro moiety, and a methyl ester, provides multiple reaction sites for derivatization and molecular elaboration. This document provides detailed application notes and experimental protocols for the use of this building block in the synthesis of key pharmaceutical intermediates.

Chemical Properties and Reactivity

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, with the molecular formula C₈H₆BrNO₅ and a molecular weight of 276.04 g/mol , is typically a solid at room temperature.[1] The reactivity of this compound is governed by its distinct functional groups:

  • Nitro Group: The nitro group can be readily reduced to a primary amine, opening pathways to a wide range of nitrogen-containing heterocycles and other functionalities.

  • Bromine Atom: The bromo substituent is an excellent handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.[2]

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitutions.

  • Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other carbonyl derivatives.

Application 1: Synthesis of Pranlukast Intermediate

A key application of a structurally related derivative of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the treatment of asthma.[3] The core of Pranlukast contains a chromone ring system, and a crucial intermediate for its synthesis is 5-bromo-2-hydroxy-3-nitroacetophenone.[3][4] While the starting material of this note is a methyl benzoate, it can be envisioned as a precursor to the acetophenone intermediate through established organic transformations.

A common industrial synthesis of 5-bromo-2-hydroxy-3-nitroacetophenone involves a three-step process starting from p-bromophenol: acetylation, followed by a Fries rearrangement, and finally, nitration.[3]

Conceptual Synthetic Pathway

A potential pathway from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate to the Pranlukast intermediate could involve hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by conversion to an acyl chloride and subsequent reaction with a methylating agent, or a direct conversion of the ester to the acetophenone.

Application 2: Precursor for Benzoxazole and Benzoxazolone Synthesis

The reduction of the nitro group in Methyl 5-bromo-2-hydroxy-3-nitrobenzoate provides a straightforward route to Methyl 3-amino-5-bromo-2-hydroxybenzoate. This ortho-aminophenol derivative is a valuable precursor for the synthesis of substituted benzoxazoles and benzoxazolones, which are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[2][5][6]

Key Transformation: Nitro Group Reduction

The reduction of the nitro group is a fundamental step in utilizing Methyl 5-bromo-2-hydroxy-3-nitrobenzoate for the synthesis of many pharmaceutical intermediates. A common and effective method involves the use of activated iron powder in the presence of an ammonium chloride solution.[7]

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate276.04138.020.5
Activated Iron Powder55.851122.0
Ammonium Chloride53.49801.5
Methanol32.041000 mL-
Diatomaceous Earth-200 g-

Procedure:

  • In a suitable reaction vessel, a mixture of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol) and methanol (1000 mL) is prepared.

  • Activated iron powder (112 g, 2 mol) is added to the mixture in one portion.

  • The reaction mixture is heated to a gentle reflux.

  • A saturated aqueous solution of ammonium chloride (80 g in water) is added dropwise to the refluxing mixture.

  • The reaction is maintained at reflux for 3 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Diatomaceous earth (200 g) is added, and the mixture is filtered by suction to remove the iron catalyst and other solids.

  • The solid residue is washed thoroughly with hot methanol.

  • The combined filtrates are concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (80-100 mesh) to yield Methyl 3-amino-5-bromo-2-hydroxybenzoate.

Expected Yield: Approximately 78% (around 96.0 g).[7]

Pathway to Benzoxazoles and Benzoxazolones

The resulting Methyl 3-amino-5-bromo-2-hydroxybenzoate can then be used in cyclization reactions to form benzoxazole or benzoxazolone rings.

The synthesis of 6-bromo-benzoxazol-2-one from Methyl 3-amino-5-bromo-2-hydroxybenzoate can be achieved through a cyclization reaction, often involving a phosgene equivalent or other carbonyl sources.

G start Methyl 5-bromo-2-hydroxy-3-nitrobenzoate mid Methyl 3-amino-5-bromo-2-hydroxybenzoate start->mid Fe, NH4Cl Methanol, Reflux end1 6-Bromo-benzoxazol-2-one mid->end1 Phosgene equivalent (e.g., CDI, Triphosgene)

Summary of Potential Pharmaceutical Applications

The following table summarizes the potential applications of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate as a building block in pharmaceutical synthesis.

Starting MaterialKey Transformation(s)Intermediate GeneratedPotential Pharmaceutical Application
Methyl 5-bromo-2-hydroxy-3-nitrobenzoateHydrolysis, Acylation/Rearrangement, Nitration5-bromo-2-hydroxy-3-nitroacetophenoneSynthesis of Pranlukast (anti-asthmatic)
Methyl 5-bromo-2-hydroxy-3-nitrobenzoateNitro ReductionMethyl 3-amino-5-bromo-2-hydroxybenzoatePrecursor for Benzoxazoles and Benzoxazolones (various therapeutic areas)
Methyl 3-amino-5-bromo-2-hydroxybenzoateCyclization with carbonyl source6-Bromo-benzoxazol-2-one derivativesScaffolds for various biologically active compounds
Methyl 3-amino-5-bromo-2-hydroxybenzoatePalladium-catalyzed cross-coupling (e.g., Suzuki)Arylated aminophenol derivativesSynthesis of complex, poly-aromatic pharmaceutical agents

Conclusion

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a valuable and versatile building block for the synthesis of pharmaceutical ingredients and their intermediates. Its multiple functional groups allow for a wide range of chemical transformations, providing access to complex molecular architectures. The demonstrated utility in the synthesis of Pranlukast intermediates and as a precursor to biologically relevant benzoxazole and benzoxazolone scaffolds highlights its importance for researchers and professionals in the field of drug discovery and development. The provided protocols and synthetic schemes offer a starting point for the practical application of this compound in the laboratory.

References

Method

Application Notes & Protocols: Strategic Derivatization of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate for Advanced Synthesis

Abstract Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a polysubstituted aromatic compound that serves as a highly versatile scaffold in organic synthesis and medicinal chemistry.[1] Its structure incorporates four distinc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a polysubstituted aromatic compound that serves as a highly versatile scaffold in organic synthesis and medicinal chemistry.[1] Its structure incorporates four distinct and strategically positioned functional groups: a phenolic hydroxyl, a methyl ester, a nitro group, and a bromine atom. Each of these sites offers a unique handle for chemical modification, enabling the generation of diverse molecular architectures. This guide provides an in-depth exploration of the primary derivatization pathways for this building block, complete with detailed, validated protocols and expert insights into the rationale behind experimental design. The methodologies covered include reduction of the nitro group, alkylation of the phenolic hydroxyl, nucleophilic aromatic substitution of the bromide, and modifications of the ester moiety, equipping researchers in drug discovery and chemical development with the tools to effectively leverage this compound in their synthetic campaigns.

Introduction: The Chemical Versatility of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

The synthetic utility of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate stems from the orthogonal reactivity of its functional groups. The interplay between the electron-withdrawing nitro and ester groups and the electron-donating hydroxyl group creates a unique electronic landscape on the aromatic ring. This electronic push-pull system, combined with the presence of a halogen suitable for cross-coupling, makes it a powerful precursor for complex molecules.

The primary avenues for derivatization are:

  • The Nitro Group (-NO₂): Readily reduced to a primary amine (-NH₂), transforming a powerful electron-withdrawing group into a basic, nucleophilic, and electron-donating one.[2]

  • The Phenolic Hydroxyl (-OH): An acidic proton that can be easily removed to form a potent nucleophile for O-alkylation or O-acylation.

  • The Bromo Group (-Br): A versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic aromatic substitution.[3]

  • The Methyl Ester (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid, providing a connection point for amide bond formation or other carboxylate chemistry.

The following diagram illustrates the principal reactive sites and the potential transformations available to the synthetic chemist.

G cluster_main Methyl 5-bromo-2-hydroxy-3-nitrobenzoate cluster_derivatives Primary Derivatization Pathways MBHNB Starting Material (C₈H₆BrNO₅) Nitro_Reduction Nitro Reduction (-NO₂ → -NH₂) MBHNB->Nitro_Reduction Reduction (e.g., Fe, SnCl₂) O_Alkylation O-Alkylation (-OH → -OR) MBHNB->O_Alkylation Alkylation (e.g., R-X, Base) SNAr Nucleophilic Aromatic Substitution (-Br → -Nu) MBHNB->SNAr Substitution (e.g., Nu⁻) Ester_Mod Ester Hydrolysis (-COOCH₃ → -COOH) MBHNB->Ester_Mod Hydrolysis (e.g., NaOH)

Caption: Key derivatization pathways of the starting material.

Pathway I: Reduction of the Nitro Group

Expertise & Experience: The transformation of the nitro group into a primary amine is arguably the most impactful initial derivatization. It fundamentally alters the electronic character of the aromatic ring, converting the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amine.[2] This new amino group serves as a versatile nucleophile for subsequent reactions, such as amide or sulfonamide formation, diazotization, or reductive amination, making it a cornerstone strategy in the synthesis of pharmaceutical intermediates. While catalytic hydrogenation is a clean method, it is not always compatible with aryl halides due to potential dehalogenation. Therefore, chemical reduction using metals in acidic or neutral media is often preferred.

Trustworthiness: The protocol described below utilizes activated iron powder in the presence of an electrolyte, ammonium chloride. This system is reliable, cost-effective, and generally high-yielding. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar amine product.

Protocol 2.1: Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate[4]

Workflow Diagram:

Caption: Workflow for the reduction of the nitro group.

Materials & Reagents:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

  • Methanol (MeOH), reagent grade

  • Activated Iron Powder (-325 mesh)

  • Ammonium Chloride (NH₄Cl)

  • Diatomaceous Earth (Celite®)

  • Silica Gel (for chromatography)

  • Ethyl Acetate & Hexanes (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (e.g., 10.0 g, 36.2 mmol).

  • Add methanol (e.g., 72 mL) to dissolve the starting material, followed by the one-time addition of activated iron powder (e.g., 8.1 g, 145 mmol, 4 equivalents).[4]

  • Begin stirring and heat the mixture to a gentle reflux.

  • Prepare a saturated solution of ammonium chloride by dissolving NH₄Cl (e.g., 5.8 g, 109 mmol, 3 equivalents) in a minimal amount of warm water and allow it to cool.

  • Slowly add the saturated ammonium chloride solution dropwise to the refluxing reaction mixture over 15-20 minutes.

  • Maintain the reaction at reflux for 3 hours. Monitor the reaction's completion by TLC (e.g., 3:7 Ethyl Acetate:Hexanes), observing the consumption of the starting material.

  • Once complete, cool the reaction to room temperature. Add diatomaceous earth (e.g., 15 g) and stir for 10 minutes to create a filterable slurry.

  • Filter the mixture through a pad of diatomaceous earth, washing the solid residue thoroughly with hot methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amine.[4]

Data Summary:

Reagent/ParameterMolar Eq.Typical ConditionsPurpose
Iron Powder4.0Activated, -325 meshReducing agent that provides electrons for the reduction.
Ammonium Chloride3.0Saturated aqueous solutionActs as an electrolyte to facilitate the reaction and maintain a near-neutral pH.
Solvent-MethanolDissolves the starting material and facilitates heat transfer.
Temperature-Reflux (~65 °C)Provides activation energy to drive the reaction.
Expected Yield -~78% [4]-

Pathway II: O-Alkylation of the Phenolic Hydroxyl

Expertise & Experience: Alkylation of the phenolic hydroxyl group is a straightforward method to protect the acidic proton or to introduce specific alkoxy moieties for SAR studies. The Williamson ether synthesis is the most common approach, involving deprotonation of the phenol with a suitable base followed by nucleophilic attack on an alkyl halide.[5] The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions. Milder bases like potassium carbonate (K₂CO₃) are often sufficient, easier to handle, and suitable for activated phenols like this one.

Trustworthiness: This protocol uses potassium carbonate in acetone, a robust and widely used system for phenol alkylation. Acetone is an excellent solvent for the reaction and its boiling point provides a convenient reflux temperature. The reaction can be monitored by TLC for the disappearance of the starting phenol.

Protocol 3.1: Synthesis of Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Workflow Diagram:

Caption: Workflow for O-alkylation of the phenolic hydroxyl.

Materials & Reagents:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

  • Acetone, anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

Procedure:

  • In a dry round-bottom flask, combine Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (e.g., 5.0 g, 18.1 mmol), anhydrous potassium carbonate (e.g., 5.0 g, 36.2 mmol, 2.0 equivalents), and anhydrous acetone (e.g., 100 mL).

  • Stir the suspension vigorously. Add the alkylating agent, methyl iodide (e.g., 1.7 mL, 27.2 mmol, 1.5 equivalents), dropwise.

  • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and the KI byproduct). Wash the solids with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting product can be purified by recrystallization (e.g., from ethanol) or by column chromatography if necessary.

Data Summary:

Reagent/ParameterMolar Eq.Typical ConditionsPurpose
Potassium Carbonate2.0Anhydrous, powderedMild base to deprotonate the phenol.
Methyl Iodide1.5-Electrophile for the Sₙ2 reaction.
Solvent-Anhydrous AcetoneAprotic polar solvent that facilitates the Sₙ2 reaction.
Temperature-Reflux (~56 °C)Accelerates the rate of reaction.
Expected Yield ->90% -

Pathway III: Nucleophilic Aromatic Substitution (SNAr)

Expertise & Experience: The bromine at the C5 position is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of the nitro group in the ortho position and the methyl ester in the para position.[6] This activation allows the direct displacement of the bromide by a range of strong nucleophiles, such as alkoxides, thiolates, and amines. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7] This pathway is highly valuable for introducing diverse functionalities directly onto the aromatic core.

Trustworthiness: The following is a general protocol for SNAr using sodium methoxide as the nucleophile. The reaction is typically clean and high-yielding due to the significant activation provided by the nitro group. The formation of the brightly colored Meisenheimer complex can often be observed upon addition of the nucleophile.

Protocol 4.1: Synthesis of Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate

Workflow Diagram:

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Materials & Reagents:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

  • Sodium Methoxide (NaOMe), solution in MeOH or solid

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 1 M solution

  • Ethyl Acetate (EtOAc)

  • Water and Brine

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (e.g., 2.76 g, 10.0 mmol).

  • Add anhydrous DMF (e.g., 20 mL) to dissolve the substrate.

  • Add a solution of sodium methoxide (e.g., 25% in methanol, 4.3 mL, 20.0 mmol, 2.0 equivalents) dropwise at room temperature. Note: The second equivalent of base is to deprotonate the phenol.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, or until TLC analysis shows consumption of the starting material.

  • Cool the reaction to room temperature and carefully pour it into a beaker containing ice-water (100 mL).

  • Acidify the aqueous mixture to pH 4-5 by the slow addition of 1 M HCl. A precipitate may form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water (2 x 40 mL) and brine (1 x 40 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary:

Reagent/ParameterMolar Eq.Typical ConditionsPurpose
Sodium Methoxide2.025% in MeOHNucleophile for displacement of bromide; also acts as a base.
Solvent-Anhydrous DMFHigh-boiling polar aprotic solvent ideal for SNAr.
Temperature-80 °CProvides energy to overcome the activation barrier of the reaction.
Expected Yield -Variable, typically >70% -

References

  • Title: Fischer Esterification of 3-ntrobenzoic acid 2017. Source: Truman ChemLab. URL: [Link]

  • Title: Methyl 5-bromo-2-hydroxybenzoate. Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • Title: Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Source: Anasazi Instruments. URL: [Link]

  • Title: More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Source: Master Organic Chemistry. URL: [Link]

  • Title: 16.7: Nucleophilic Aromatic Substitution. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Amine synthesis by nitro compound reduction. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Source: YouTube (The Organic Chemistry Tutor). URL: [Link]

Sources

Application

Application Notes and Protocols for the Characterization of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the analytical methods for the characterization of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. The protocols detailed below are based on established analytical techniques and spectral data from closely related structural analogs, offering a robust framework for quality control and structural elucidation.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural confirmation of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. The following methods provide detailed information about the molecule's functional groups and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The electron-withdrawing effects of the nitro and bromo groups, along with the electron-donating effect of the hydroxyl group, will influence the chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

Predicted NMR Data

Due to the limited availability of experimental spectra for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, the following data is predicted based on the analysis of structurally similar compounds.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (ppm) Assignment
~11.0 - 12.0 (s, 1H)-OH
~8.2 - 8.4 (d, 1H)Ar-H
~8.0 - 8.2 (d, 1H)Ar-H
~3.9 - 4.0 (s, 3H)-OCH₃

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 5-10 mg Sample Mix Dissolve Sample->Mix Solvent 0.6 mL Deuterated Solvent Solvent->Mix Vial NMR Tube Spectrometer NMR Spectrometer Vial->Spectrometer Mix->Vial FID Raw FID Data Spectrometer->FID Acquire FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling) Processing->Analysis

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Data

Vibrational Mode Expected Frequency (cm⁻¹)
O-H stretch (phenolic)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (methyl)2850-2960
C=O stretch (ester)1700-1730
N=O stretch (asymmetric)1520-1560
N=O stretch (symmetric)1340-1380
C-O stretch (ester)1200-1300
C-Br stretch500-600

Experimental Protocol for IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

  • Data Processing: Perform a background scan and then acquire the sample spectrum. The resulting spectrum will be in terms of transmittance or absorbance.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample ATR ATR Crystal Sample->ATR Place on Spectrometer FTIR Spectrometer ATR->Spectrometer Spectrum IR Spectrum Spectrometer->Spectrum Acquire Spectrum Analysis Identify Functional Groups Spectrum->Analysis

FTIR-ATR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data

The molecular formula of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is C₈H₆BrNO₅. The presence of bromine will result in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion and bromine-containing fragments.

Ion Expected m/z Notes
[M]⁺274.9, 276.9Molecular ion peak with bromine isotopic pattern.
[M - OCH₃]⁺243.9, 245.9Loss of the methoxy group.
[M - COOCH₃]⁺215.9, 217.9Loss of the carbomethoxy group.

Experimental Protocol for Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the peak corresponding to the compound based on its retention time. Analyze the mass spectrum for the molecular ion and characteristic fragment ions.

MS_Workflow Sample Dilute Sample Solution LC Liquid Chromatograph (Separation) Sample->LC MS Mass Spectrometer (Detection) LC->MS Data Mass Spectrum (m/z vs. Intensity) MS->Data Analysis Data Analysis (Molecular Weight, Fragmentation) Data->Analysis

LC-MS Experimental Workflow

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for determining the purity of the compound and for quantitative analysis.

HPLC Purity Data (Typical)

Parameter Value
Purity>95% (typically)
Retention TimeDependent on specific method conditions

Experimental Protocol for HPLC

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample 1 mg/mL Sample Solution Injector Injector Sample->Injector Column C18 Column Injector->Column Pump Pump Pump->Injector Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Purity Assessment Chromatogram->Analysis

HPLC Purity Analysis Workflow

Method

Application Note: HPLC Analysis for Purity Determination of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

Introduction Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. The purity of such intermediates is a critical parameter that...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. The purity of such intermediates is a critical parameter that can significantly impact the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds, making it an ideal method for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates.[1] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the purity analysis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Principle of the Method

The fundamental principle of this HPLC method is the separation of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate from its potential impurities based on their differential partitioning between a non-polar stationary phase (C18 column) and a polar mobile phase.[1] The components of the sample are carried through the column by the mobile phase, and their separation is achieved due to differences in their hydrophobicity. Less polar compounds will have a stronger interaction with the stationary phase and thus will be retained longer in the column, resulting in longer retention times. A Diode Array Detector (DAD) is used to monitor the elution of the compounds by measuring their absorbance at a specific wavelength. The purity of the main compound is determined by calculating the percentage of its peak area relative to the total area of all peaks in the chromatogram.[1][2]

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (Purity ≥ 99.5%)

  • Sample: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (for purity analysis)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

  • Reagents:

    • Formic acid (≥97% purity)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) was used.

ParameterCondition
HPLC Column C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 40% B, 5-15 min: 40-80% B, 15-20 min: 80% B, 20-21 min: 80-40% B, 21-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 254 nm
Run Time 25 minutes

3. Preparation of Solutions

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the Methyl 5-bromo-2-hydroxy-3-nitrobenzoate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the Methyl 5-bromo-2-hydroxy-3-nitrobenzoate sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

4. System Suitability Test (SST)

Before starting the analysis, the performance of the HPLC system was verified by performing a system suitability test. The standard solution was injected five times, and the following parameters were evaluated:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%

5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test by injecting the Standard Solution five times.

  • Inject the diluent once as a blank to ensure no interference from the solvent.

  • Inject the Sample Solution in duplicate.

  • After the analysis, process the chromatograms using appropriate software to determine the retention times and peak areas.

Data Presentation

The purity of the Methyl 5-bromo-2-hydroxy-3-nitrobenzoate sample was calculated using the area normalization method. The following table summarizes the hypothetical results obtained from the analysis of a sample batch.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.5215.80.32Impurity 1
28.764895.399.50Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
312.158.90.18Impurity 2
Total 4920.0 100.00

Calculation of Purity:

Percent Purity = (Area of the main peak / Total area of all peaks) x 100

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase instrument_setup Instrument Setup & Column Equilibration prep_mobile_phase->instrument_setup prep_solutions Prepare Standard and Sample Solutions sst System Suitability Test (SST) prep_solutions->sst instrument_setup->sst sample_injection Inject Blank and Samples sst->sample_injection If SST passes chromatogram_integration Integrate Chromatograms sample_injection->chromatogram_integration purity_calculation Calculate Purity chromatogram_integration->purity_calculation report Generate Report purity_calculation->report

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

This technical support guide provides detailed protocols and troubleshooting advice for the recrystallization of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, catering to researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for the recrystallization of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, catering to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing Methyl 5-bromo-2-hydroxy-3-nitrobenzoate?

A1: A mixed solvent system of ethanol and water is often effective for purifying polar aromatic compounds like Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. The compound should be dissolved in a minimum amount of hot ethanol, followed by the gradual addition of hot water until the solution becomes slightly cloudy (the point of saturation). Other potential solvent systems include mixtures of ethyl acetate and hexane, or methanol and water.[1] For related brominated benzoate isomers, chloroform has also been used.[2]

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If the compound does not dissolve, it indicates that it is not sufficiently soluble in the chosen solvent, even at elevated temperatures. You can try adding more of the primary solvent (e.g., more ethanol in an ethanol/water system) in small increments. If the compound still doesn't dissolve, a different solvent or solvent system with higher solvating power for your compound, such as pure ethanol or ethyl acetate, may be necessary.

Q3: The solution is colored. Should I be concerned?

A3: A colored tint in the hot solution can indicate the presence of impurities. If the color is significant, you may consider adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities, which can then be removed during the hot filtration step.

Q4: Crystals are not forming upon cooling. What are the next steps?

A4: If crystallization does not occur spontaneously, the solution may be supersaturated or there may be too much solvent.[3] Try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.[4]

  • Seed Crystals: Add a tiny crystal of the crude product to the solution to act as a nucleation site.[5]

  • Reduce Solvent Volume: If too much solvent was added, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[3]

  • Extended Cooling: Cool the solution in an ice bath to further decrease the solubility of your compound.[4]

Q5: My compound "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a very high concentration of the solute or rapid cooling.[3][4] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to slightly decrease the concentration, and allow the solution to cool more slowly.[5] Using a larger volume of solvent or a different solvent system can also prevent this issue.

Q6: The recrystallization yield is very low. What could be the reason?

A6: A low yield can result from several factors:

  • Using too much solvent: This will cause a significant amount of the product to remain dissolved in the mother liquor.[5]

  • Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated.[4]

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation.

Experimental Protocol: Recrystallization of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

This protocol outlines a general procedure for the purification of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate using a mixed solvent system.

Materials:

  • Crude Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat your primary solvent (ethanol). Add the minimum amount of hot ethanol to the crude solid to dissolve it completely with gentle heating and stirring.

  • Addition of Anti-Solvent: Heat water (the anti-solvent) in another container. Slowly add the hot water to the dissolved compound solution until you observe persistent cloudiness. Add a drop or two of hot ethanol to redissolve the precipitate and ensure the solution is saturated.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove insoluble materials.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[5]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No Crystals Form 1. Too much solvent used. 2. Solution is supersaturated and requires nucleation.1. Boil off some solvent and allow to cool again.[5] 2. Scratch the inner wall of the flask or add a seed crystal.[4][5]
Oiling Out 1. Solution is too concentrated. 2. Cooling is too rapid. 3. The boiling point of the solvent is higher than the melting point of the compound.1. Reheat to dissolve the oil, add more solvent, and cool slowly.[3] 2. Allow the solution to cool at room temperature before moving to an ice bath. 3. Select a solvent with a lower boiling point.
Low Yield 1. Too much solvent was used, leaving the product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were not completely collected.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Use a pre-heated funnel and receiving flask for hot filtration.[4] 3. Ensure complete transfer of crystals to the funnel and wash with minimal cold solvent.
Colored Crystals 1. Inherent color of the compound. 2. Presence of colored impurities.1. Check the literature for the expected color of the pure compound. 2. Redissolve in a minimal amount of hot solvent, add activated charcoal, perform hot filtration, and recrystallize.[5]

Visualizations

Experimental Workflow

G A Dissolve Crude Product in Minimum Hot Ethanol B Add Hot Water Until Cloudy A->B C Add Hot Ethanol to Clarify B->C D Hot Filtration (Optional) C->D E Slow Cooling to Room Temperature D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: Workflow for the recrystallization of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Troubleshooting Logic

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Optimization

Common impurities in the synthesis of "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate"

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-based solutions grounded in solid scientific principles.

I. Understanding the Synthesis: An Overview

The synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is typically achieved through the electrophilic aromatic substitution (nitration) of its precursor, Methyl 5-bromo-2-hydroxybenzoate. The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring, a process that, while straightforward in principle, is sensitive to reaction conditions and can lead to a variety of impurities.

A common method for this nitration is the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[3][4]

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis, providing explanations for their cause and actionable solutions.

Reaction Monitoring and Product Identification

Question 1: My TLC plate shows multiple spots after the reaction. What are these likely to be?

Answer: The presence of multiple spots on your TLC plate indicates an incomplete reaction or the formation of by-products. The common impurities in the synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate include:

  • Unreacted Starting Material: Methyl 5-bromo-2-hydroxybenzoate.

  • Isomeric By-products: Nitration at other positions on the aromatic ring.

  • Di-nitrated Products: Introduction of a second nitro group.

  • Hydrolysis Product: 5-bromo-2-hydroxy-3-nitrobenzoic acid.

  • Oxidation By-products: Such as benzoquinones, which can arise from the strong oxidizing nature of the nitrating mixture, especially when reacting with highly activated phenolic compounds.[5]

The relative positions of these spots on the TLC will depend on their polarity. Generally, the starting material will be less polar than the nitrated products. The di-nitrated product will be more polar than the mono-nitrated product, and the carboxylic acid (hydrolysis product) will be the most polar, likely remaining at the baseline if a non-polar solvent system is used.

Question 2: How can I confirm the identity of my main product and the impurities?

Answer: A combination of spectroscopic techniques is essential for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly informative. The desired product, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, will show two doublets in the aromatic region. The presence of other isomeric impurities will result in additional, distinct signals in this region. The integration of these signals can provide a quantitative measure of the isomeric ratio.

    • ¹³C NMR: The number of signals in the ¹³C NMR spectrum can confirm the presence of a single isomer or a mixture. The chemical shifts of the carbons attached to the nitro and bromo groups are also diagnostic.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating and quantifying the components of your reaction mixture. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is a good starting point for method development.[6]

  • Mass Spectrometry (MS): Coupled with GC or LC, mass spectrometry can confirm the molecular weight of the product and impurities, aiding in their identification.

Impurity Prevention and Control

Question 3: My reaction is producing a significant amount of a by-product that I suspect is an isomer. How can I improve the regioselectivity of the nitration?

Answer: The regioselectivity of the nitration is governed by the directing effects of the substituents on the aromatic ring. In Methyl 5-bromo-2-hydroxybenzoate, we have:

  • -OH (hydroxyl): A strongly activating, ortho, para-directing group.

  • -Br (bromo): A deactivating, ortho, para-directing group.

  • -COOCH₃ (methyl ester): A deactivating, meta-directing group.

The powerful activating and directing effect of the hydroxyl group is the dominant factor. The desired product has the nitro group ortho to the hydroxyl group. However, nitration at other positions is possible. To improve selectivity:

  • Temperature Control: Nitration reactions are often exothermic.[2] Maintaining a low temperature (typically 0-10 °C) is crucial to minimize the formation of unwanted isomers and di-nitrated by-products.

  • Rate of Addition: The slow, dropwise addition of the nitrating agent to the solution of the starting material helps to maintain a low concentration of the nitronium ion, which can favor the formation of the thermodynamically more stable product and reduce side reactions.

  • Choice of Nitrating Agent: While mixed acid is common, other nitrating agents can offer improved regioselectivity in some cases. For sensitive substrates like phenols, milder nitrating agents might be considered.

Question 4: I am observing a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

Answer: Tar formation is a common issue in the nitration of phenols and is often due to oxidation and polymerization of the starting material or product under the harsh, acidic, and oxidizing conditions of the reaction.[7]

Preventative Measures:

  • Strict Temperature Control: As mentioned, keeping the reaction temperature low is the most effective way to minimize tar formation.

  • Excess Nitric Acid: Using a slight excess of nitric acid can sometimes help to ensure complete nitration and reduce the formation of partially reacted, unstable intermediates that can lead to tar.

  • Reaction Time: Avoid unnecessarily long reaction times, as this increases the exposure of the product to the harsh reaction conditions. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.

  • Alternative Nitrating Systems: For particularly sensitive substrates, exploring alternative, milder nitrating systems may be necessary.

Question 5: My final product appears to be contaminated with the corresponding carboxylic acid. How did this happen and how can I avoid it?

Answer: The presence of 5-bromo-2-hydroxy-3-nitrobenzoic acid is due to the hydrolysis of the methyl ester group under the acidic reaction conditions.

To minimize hydrolysis:

  • Anhydrous Conditions: While complete exclusion of water is difficult with concentrated acids, using anhydrous solvents and reagents where possible can help.

  • Reaction Temperature and Time: Lower temperatures and shorter reaction times will reduce the extent of hydrolysis.

  • Work-up Procedure: Neutralize the acidic reaction mixture promptly during work-up to prevent further hydrolysis.

III. Purification Strategies

Question 6: What is the best way to purify the crude Methyl 5-bromo-2-hydroxy-3-nitrobenzoate?

Answer: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures. Potential solvents to screen include methanol, ethanol, or mixtures of ethanol and water.

  • Column Chromatography: If recrystallization is ineffective, particularly for separating isomers with similar polarities, silica gel column chromatography is the recommended method.[8][9] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The separation can be monitored by TLC to identify the fractions containing the pure product.

IV. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take during this synthesis? A1: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is exothermic, so proper temperature control is essential to prevent runaway reactions.

Q2: How can I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress.[8] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Q3: What is the expected yield for this reaction? A3: The yield can vary significantly depending on the reaction scale, conditions, and purification method. With careful optimization, yields in the range of 70-85% can be expected.

Q4: Can I use a different starting material? A4: The synthesis is specific to Methyl 5-bromo-2-hydroxybenzoate as the starting material. Using a different precursor will result in a different final product.

V. Experimental Workflow and Data Presentation

Typical Experimental Protocol for Nitration
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 5-bromo-2-hydroxybenzoate in a suitable solvent (e.g., concentrated sulfuric acid or glacial acetic acid).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at low temperature for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water to remove residual acid.

  • Drying and Purification: Dry the crude product and purify by recrystallization or column chromatography.

Table 1: Common Impurities and Their Identification
ImpurityPotential CauseIdentification Method
Methyl 5-bromo-2-hydroxybenzoateIncomplete reactionTLC, HPLC, ¹H NMR
Isomeric NitrobenzoatesLack of regioselectivityHPLC, ¹H NMR, ¹³C NMR
Di-nitrated ProductsHarsh reaction conditions (high temp.)MS, ¹H NMR
5-bromo-2-hydroxy-3-nitrobenzoic acidHydrolysis of the esterHPLC (different retention time), IR (broad O-H stretch)
Benzoquinone derivativesOxidation of the phenolColorimetric observation, MS

VI. Visualizing the Process

Diagram 1: Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Methyl 5-bromo-2-hydroxybenzoate Solvent Dissolve in H2SO4 Start->Solvent Cooling1 Cool to 0-5 °C Solvent->Cooling1 Addition Slow Addition (< 10 °C) Cooling1->Addition NitratingAgent Prepare Nitrating Mixture (HNO3 + H2SO4) NitratingAgent->Addition Stirring Stir at 0-5 °C Addition->Stirring TLC Monitor by TLC Stirring->TLC Quench Quench on Ice TLC->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Crude Product Wash->Dry Purify Purification (Recrystallization/Chromatography) Dry->Purify Final Pure Product Purify->Final

Caption: Workflow for the synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Diagram 2: Impurity Formation Pathways

ImpurityFormation cluster_nitration Nitration Reaction cluster_side_reactions Side Reactions SM Methyl 5-bromo-2-hydroxybenzoate DesiredProduct Methyl 5-bromo-2-hydroxy-3-nitrobenzoate SM->DesiredProduct Desired Pathway Isomer Isomeric Impurities SM->Isomer Alternative Nitration Oxidation Oxidation By-products (e.g., Benzoquinones) SM->Oxidation Oxidation Dinitro Di-nitrated Product DesiredProduct->Dinitro Over-nitration Hydrolysis Hydrolysis Product (Carboxylic Acid) DesiredProduct->Hydrolysis Acid-catalyzed

Caption: Potential pathways for impurity formation during synthesis.

VII. References

  • askIITians. (2025, July 23). What are the products formed when phenol and nitrobenzene are treated. Retrieved from [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, July 7). Phenol reaction with nitration mixture. Retrieved from [Link]

  • Quora. (2017, February 28). What (which isomer) is the major product of nitration of phenol with dilute nitric acid? Retrieved from [Link]

  • Google Patents. (1972). US3642913A - Nitration of phenol using recycle acid. Retrieved from

  • Royal Society of Chemistry. Supporting Information for: A mild and efficient one-pot synthesis of substituted benzoates from benzyl alcohols. Retrieved from [Link]

  • PubChem. Methyl 2-Bromo-5-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. Retrieved from [Link]

  • WebAssign. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • PubChem. Methyl 2-hydroxy-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. Methyl 5-bromo-2-hydroxy-3-methylbenzoate. Retrieved from [Link]

  • PubChem. Methyl 5-bromo-3-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • WebAssign. Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • PubMed. (2002). The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion. Journal of Analytical Toxicology, 26(2), 112-115. Retrieved from [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]

  • MDPI. (2023). Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography. Separations, 10(2), 108. Retrieved from [Link]

  • YouTube. (2020, August 18). Nitration of Methyl benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (1972). Substituent Effects in the Electrophilic Substitution of Deactivated Systems. Part 11.l The Mills-Nixon Effect and the Nitration. Journal of the Chemical Society, Perkin Transactions 2, 1630-1636. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). development and validation of gc-ms method for the trace level determination of potential genotoxic. 11(2), 1334-1354. Retrieved from [Link]

  • Journal of Chemical Research. (2004). Comparative orienting effects of the methanesulfonamide group in aromatic nitration. 2004(7), 460-462. Retrieved from [Link]

  • PubMed. (1985). A sensitive liquid chromatographic assay for plasma aspirin and salicylate concentrations after low doses of aspirin. Therapeutic Drug Monitoring, 7(2), 216-221. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (1981). Affinity chromatography of Pseudomonas salicylate hydroxylase. Analytical Biochemistry, 114(1), 177-185. Retrieved from [Link]

  • PubMed. (2012). Optimization and validation of liquid chromatography and headspace-gas chromatography based methods for the quantitative determination of capsaicinoids, salicylic acid, glycol monosalicylate, methyl salicylate, ethyl salicylate, camphor and l-menthol in a topical formulation. Journal of Pharmaceutical and Biomedical Analysis, 61, 1-8. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Nitration of Methyl 5-Bromo-2-Hydroxybenzoate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitration of methyl 5-bromo-2-hydroxybe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitration of methyl 5-bromo-2-hydroxybenzoate to synthesize methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nitration of methyl 5-bromo-2-hydroxybenzoate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Decomposition of starting material or product: Reaction temperature too high. 3. Ineffective nitrating agent: Degradation of nitric acid or improper preparation of the nitrating mixture.1. Optimize reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Strict temperature control: Maintain the reaction temperature below 6°C, ideally around 0°C, throughout the addition of the nitrating agent.[1][2] 3. Use fresh reagents: Prepare the nitrating mixture of concentrated nitric and sulfuric acids just before use and keep it cold.
Formation of Multiple Products (Isomers) 1. Lack of regioselectivity: The substituents on the aromatic ring direct the incoming nitro group to different positions. The hydroxyl group is a strong ortho, para-director, while the bromo group is a weak ortho, para-director. The methyl ester is a meta-director. This can lead to the formation of other nitro-isomers.1. Precise temperature control: Lower temperatures favor the desired kinetic product. 2. Slow addition of nitrating agent: Add the nitrating mixture dropwise with efficient stirring to maintain a low localized concentration of the electrophile.[1][2] 3. Purification: Separate the desired product from isomers using column chromatography or recrystallization.
Presence of a Dark-Colored, Tarry Substance 1. Oxidative decomposition: Phenols are susceptible to oxidation by nitric acid, especially at elevated temperatures. 2. Over-nitration: Formation of dinitro or other highly nitrated byproducts which can be unstable.1. Maintain low temperature: This is the most critical factor to prevent oxidation.[1] 2. Use of a less harsh nitrating agent: Consider using a milder nitrating agent if oxidation is a persistent issue. 3. Control stoichiometry: Use a controlled amount of the nitrating agent to minimize over-nitration.
Product is an Oil and Does Not Solidify 1. Presence of impurities: Isomeric byproducts or residual solvents can lower the melting point of the product mixture. 2. Incomplete reaction: Unreacted starting material can act as an impurity.1. Purification: Use column chromatography to isolate the pure product. 2. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water) to induce crystallization and remove impurities.[2] 3. Ensure complete reaction: Monitor with TLC to confirm the absence of starting material.
Decarboxylation of the Starting Material/Product 1. Harsh reaction conditions: Elevated temperatures in a strong acid medium can lead to the loss of the carboxyl group. This is a known side reaction for salicylic acid derivatives.1. Strict temperature control: Avoid exceeding the recommended reaction temperature. 2. Minimize reaction time: Once the reaction is complete (as determined by TLC), proceed with the work-up promptly.

Frequently Asked Questions (FAQs)

Q1: What are the expected side products in the nitration of methyl 5-bromo-2-hydroxybenzoate?

A1: Based on the directing effects of the substituents on the aromatic ring, several side products can be anticipated. The primary desired product is methyl 5-bromo-2-hydroxy-3-nitrobenzoate. Potential isomeric side products include nitration at other positions, as well as products of oxidation or decomposition.

Table of Potential Products and Byproducts:

Compound Name Structure Reason for Formation
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (Desired Product) (Structure of the desired product)Nitration ortho to the strongly activating hydroxyl group and meta to the deactivating ester group.
Methyl 5-bromo-2-hydroxy-x-nitrobenzoate (Isomeric Byproduct) (Generic structure of other isomers)Nitration at other positions on the ring due to the directing effects of the hydroxyl and bromo groups.
Oxidation Products (Not a single defined structure)Phenols are sensitive to oxidation by nitric acid, leading to colored, tarry materials, especially at higher temperatures.
4-Bromo-2-nitrophenol (Structure of 4-bromo-2-nitrophenol)Potential product of decarboxylation followed by nitration.

Q2: Why is it crucial to maintain a low temperature during the reaction?

A2: Maintaining a low temperature (typically 0-6°C) is critical for several reasons:

  • To minimize side reactions: Higher temperatures can lead to the formation of undesired isomers and increase the rate of side reactions.[1]

  • To prevent oxidative decomposition: The phenolic ring is susceptible to oxidation by nitric acid, a reaction that is accelerated at higher temperatures and results in the formation of tarry byproducts.

  • To control the reaction rate: The nitration of activated rings like phenols can be very rapid and exothermic. Low temperatures help to control the reaction rate and prevent it from becoming uncontrollable.

Q3: What is the role of sulfuric acid in this reaction?

A3: Concentrated sulfuric acid serves two primary roles in the nitration reaction:

  • Generation of the electrophile: It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.

  • Reaction medium: It acts as a solvent for the reactants.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of the product spot. This allows you to determine the optimal reaction time and avoid prolonged reaction times that could lead to increased side product formation.

Experimental Protocols

Detailed Methodology for the Nitration of Methyl Benzoate (A Model Reaction)

This protocol for the nitration of methyl benzoate can be adapted for methyl 5-bromo-2-hydroxybenzoate, with careful consideration of the increased reactivity of the substituted phenol.

  • Preparation of the Ester Solution:

    • In a clean, dry flask, dissolve methyl benzoate in concentrated sulfuric acid.

    • Cool this mixture in an ice bath to approximately 0°C.[1][2]

  • Preparation of the Nitrating Mixture:

    • In a separate test tube, carefully mix equal volumes of concentrated nitric acid and concentrated sulfuric acid.

    • Cool this nitrating mixture in an ice bath.[1][2]

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise to the cold solution of the ester in sulfuric acid, while continuously stirring.[1][2]

    • Maintain the reaction temperature below 6°C throughout the addition.[2]

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 5-10 minutes.[1]

  • Work-up and Isolation:

    • Pour the reaction mixture slowly onto crushed ice with stirring.

    • The solid product should precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove residual acid, followed by a small amount of ice-cold ethanol or methanol to remove soluble impurities.[1]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start prep_ester Prepare Methyl 5-bromo-2-hydroxybenzoate in conc. H₂SO₄ start->prep_ester prep_nitro Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) start->prep_nitro cool_ester Cool Ester Solution to 0°C prep_ester->cool_ester cool_nitro Cool Nitrating Mixture prep_nitro->cool_nitro add_nitro Slowly Add Nitrating Mixture to Ester Solution (< 6°C) cool_ester->add_nitro cool_nitro->add_nitro stir Stir at 0°C add_nitro->stir quench Pour onto Crushed Ice stir->quench precipitate Precipitation of Crude Product quench->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water and Cold Ethanol/Methanol filter->wash recrystallize Recrystallization wash->recrystallize dry Dry the Pure Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the nitration of methyl 5-bromo-2-hydroxybenzoate.

troubleshooting_logic cluster_temp Temperature Control cluster_reagents Reagents & Addition cluster_workup Work-up & Purification start Low Yield or Impure Product check_temp Was reaction temperature kept below 6°C? start->check_temp temp_high High temp leads to side reactions/decomposition check_temp->temp_high No temp_ok Temperature was controlled check_temp->temp_ok Yes solution Optimize: Maintain low T, add dropwise, purify effectively temp_high->solution check_addition Was nitrating agent added slowly? temp_ok->check_addition addition_fast Fast addition causes localized heating & side reactions check_addition->addition_fast No addition_ok Addition was slow check_addition->addition_ok Yes addition_fast->solution check_purification Was purification effective? addition_ok->check_purification purification_issue Impurities remain (e.g., isomers, starting material) check_purification->purification_issue No purification_ok Product is pure check_purification->purification_ok Yes purification_issue->solution

Caption: Troubleshooting logic for the nitration of methyl 5-bromo-2-hydroxybenzoate.

References

Optimization

Technical Support Center: Synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols to optimize the synthesis of Methyl 5-bromo-2-hydroxy-...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols to optimize the synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate?

A1: The most common method is the electrophilic aromatic substitution (nitration) of Methyl 5-bromo-2-hydroxybenzoate (also known as methyl 5-bromosalicylate). This is typically achieved using a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, at low temperatures.[1] The hydroxyl (-OH) and ester (-COOCH₃) groups on the starting material direct the incoming nitro (-NO₂) group to the C3 position.

Q2: Why is it crucial to maintain a low temperature during the reaction?

A2: Maintaining a low temperature (typically below 5°C) is critical for several reasons[1][2]:

  • Selectivity: It helps to control the regioselectivity of the nitration, favoring the desired 3-nitro isomer.

  • Preventing Side Reactions: Phenols are highly activated rings and are susceptible to oxidation by nitric acid, which can lead to the formation of complex tarry byproducts, reducing the overall yield and complicating purification.[3]

  • Controlling Exothermicity: Aromatic nitration is a highly exothermic reaction. Low temperatures prevent the reaction rate from becoming uncontrollable, which could lead to overheating and the formation of undesirable di-nitrated or other side products.[4]

Q3: What are the most common impurities, and how can they be removed?

A3: Common impurities include unreacted starting material, regioisomers (such as Methyl 5-bromo-2-hydroxy-4-nitrobenzoate), and di-nitrated byproducts. Purification can typically be achieved by:

  • Recrystallization: Using a suitable solvent system, such as ethanol/water, can effectively remove most impurities.[5][6]

  • Column Chromatography: For very high purity, flash column chromatography on silica gel is an effective method.[7][8]

  • Washing: Crude product washes with cold water can remove residual acids, while washes with alkaline solutions (e.g., sodium bicarbonate) can remove phenolic impurities.[2][9]

Q4: Can other nitrating agents be used?

A4: While a mixture of nitric acid and sulfuric acid is standard, other systems like nitric acid in acetic acid have been investigated for similar substrates.[10][11] These alternative systems may offer advantages in terms of safety, waste reduction, and ease of product separation.[10] However, for this specific synthesis, the H₂SO₄/HNO₃ system is well-documented and reliable.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Nitrating Agent: The nitronium ion (NO₂⁺) may not have formed sufficiently. This can be due to old or low-concentration acids. 2. Reaction Temperature Too Low: While cold is necessary, excessively low temperatures might slow the reaction to a halt. 3. Incomplete Reaction: Insufficient reaction time.1. Use fresh, concentrated nitric acid and sulfuric acid. Ensure proper mixing of the nitrating agent before addition. 2. Maintain the temperature strictly between 0-5°C.[1] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration slightly while maintaining the low temperature.
Formation of a Dark, Tarry Substance 1. Reaction Temperature Too High: This is the most common cause, leading to oxidation of the phenolic ring and polymerization.[3] 2. Addition of Nitrating Agent Too Fast: A rapid addition can create localized hotspots, causing the temperature to spike and leading to degradation.1. Ensure the reaction flask is well-submerged in an efficient ice-salt or ice-acetone bath. Monitor the internal temperature, not just the bath temperature. 2. Add the nitrating mixture dropwise over a significant period (e.g., 10-15 minutes) with vigorous stirring to ensure rapid heat dissipation.[2][6]
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Isomeric byproducts or residual solvents can inhibit crystallization. 2. Incomplete Quenching: Residual acid in the product.1. Attempt to purify a small sample via column chromatography to isolate the pure product, which should be a solid. Use the isolated solid to seed the bulk mixture. 2. Ensure the reaction mixture is poured into a sufficiently large volume of ice/water to fully precipitate the product and dilute the acids. Wash the crude solid thoroughly with cold water during filtration.[1][2]
Multiple Spots on TLC of Crude Product 1. Formation of Isomers: The hydroxyl group is an ortho, para-director. While the ester group directs meta, some formation of other isomers is possible.[12] 2. Di-nitration: If conditions are too harsh (high temperature, excess nitrating agent), a second nitro group may be added.1. This is common. The desired 3-nitro product is typically the major isomer. Proceed with purification (recrystallization or chromatography) to isolate the target compound. 2. Use the stoichiometric amount of nitric acid. Ensure the temperature does not rise above the recommended limit.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted phenols and benzoates.[1][2][6]

Materials:

  • Methyl 5-bromo-2-hydroxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 65-70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation: In a round-bottom flask, dissolve Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) in concentrated sulfuric acid (approx. 2-3 mL per gram of starting material).

  • Cooling: Cool the flask in an ice-salt bath to bring the internal temperature to 0-5°C.

  • Nitrating Mixture Preparation: In a separate test tube, cautiously add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (approx. 0.6 mL per mL of nitric acid). Cool this mixture in the ice bath.

  • Reaction: Add the cold nitrating mixture to the solution of the starting material dropwise using a Pasteur pipette. Ensure the temperature of the reaction mixture does not exceed 5°C. This addition should take approximately 15 minutes.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5°C for 2-3 hours.[1] Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water (approx. 100 mL per gram of starting material) with stirring. A solid precipitate should form.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual acids.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol to afford Methyl 5-bromo-2-hydroxy-3-nitrobenzoate as a solid.

Visual Guides

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A 1. Dissolve Methyl 5-bromo-2-hydroxybenzoate in conc. H₂SO₄ C 3. Cool both solutions to 0-5°C A->C B 2. Prepare Nitrating Mix (conc. HNO₃ + conc. H₂SO₄) B->C D 4. Add Nitrating Mix dropwise to substrate (Maintain T < 5°C) C->D E 5. Stir for 2-3 hours (Monitor by TLC) D->E F 6. Quench by pouring onto ice/water E->F G 7. Isolate solid by vacuum filtration F->G H 8. Wash with cold water G->H I 9. Recrystallize from Ethanol H->I J Pure Methyl 5-bromo- 2-hydroxy-3-nitrobenzoate I->J

Caption: Workflow for the synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Troubleshooting Logic for Low Yield

This flowchart provides a logical sequence of steps to diagnose the cause of low product yield.

G cluster_tlc_analysis TLC Analysis cluster_solutions Corrective Actions start Start: Low Product Yield check_tlc Check TLC of crude product start->check_tlc sm_present Is starting material (SM) the major spot? check_tlc->sm_present tar_present Is the baseline dark / streaky (tar)? sm_present->tar_present No action_incomplete Diagnosis: Incomplete Reaction Action: Increase reaction time or use fresh reagents sm_present->action_incomplete Yes multiple_spots Are there multiple clean spots? tar_present->multiple_spots No action_degradation Diagnosis: Degradation/Oxidation Action: Ensure T < 5°C and add nitrating agent slower tar_present->action_degradation Yes action_isomers Diagnosis: Isomer Formation Action: Optimize purification (recrystallization/chromatography) multiple_spots->action_isomers Yes end_node Problem Solved action_incomplete->end_node action_degradation->end_node action_isomers->end_node

Caption: A troubleshooting flowchart for diagnosing low yield issues.

References

Troubleshooting

Technical Support Center: Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of Methyl 5-bromo-2-hydroxy-3-ni...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate to its corresponding amine, Methyl 3-amino-5-bromo-2-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing the nitro group in Methyl 5-bromo-2-hydroxy-3-nitrobenzoate?

A1: The reduction of the aromatic nitro group in this substrate is typically achieved through several methods. The most common include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. However, care must be taken to avoid dehalogenation.[1][2]

  • Metal/Acid Reduction: Employing metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[3]

  • Metal/Salt Reduction: Using a metal like iron with a salt solution such as ammonium chloride (NH₄Cl) in a protic solvent like methanol or ethanol.[4][5]

  • Other Reagents: Sodium borohydride in combination with a transition metal salt (e.g., FeCl₂) has also been shown to be effective and chemoselective for reducing nitroarenes in the presence of esters.[6][7]

Q2: I am observing incomplete reaction. What are the possible causes and solutions?

A2: Incomplete reaction can be due to several factors:

  • Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent is used. For metal-based reductions, an excess is often required.

  • Poor Quality Reagent: The activity of the reducing agent is crucial. For instance, iron powder may need to be activated.

  • Low Reaction Temperature: Some reduction reactions require heating to proceed at a reasonable rate. For the iron/ammonium chloride method, refluxing is typically necessary.[4]

  • Poor Solubility: The starting material must be sufficiently soluble in the reaction solvent for the reduction to proceed efficiently.

Q3: I am seeing byproducts in my reaction. What are the likely side reactions?

A3: The primary side reaction of concern is dehalogenation , where the bromine atom is replaced by a hydrogen. This is particularly common when using catalytic hydrogenation with Pd/C.[1][2] The formation of partially reduced intermediates like nitroso and hydroxylamine compounds is also possible, though they are often transient.

Q4: How can I avoid dehalogenation during the reduction?

A4: To minimize dehalogenation, consider the following:

  • Choice of Catalyst: Raney Nickel is often a better choice than Pd/C for substrates with aromatic halogens.

  • Reaction Conditions: Use neutral conditions for catalytic hydrogenation.

  • Additives: The addition of a dehalogenation suppressor like morpholine can be effective when using a platinum catalyst.[8]

  • Alternative Reagents: Employing non-catalytic methods like Fe/NH₄Cl or SnCl₂/HCl is a reliable way to avoid dehalogenation.[9]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) .[4] A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting material (nitro compound) will have a different Rf value than the product (amine), allowing for clear visualization of the reaction's progression.

Q6: What is a standard work-up procedure for an iron-based reduction?

A6: A typical work-up for a reduction using iron involves:

  • Cooling the reaction mixture to room temperature.

  • Filtering the mixture through a pad of diatomaceous earth (Celite) to remove the iron salts.[4]

  • Washing the filter cake thoroughly with the reaction solvent (e.g., hot methanol) to ensure complete recovery of the product.[4]

  • Combining the filtrates and removing the solvent under reduced pressure.

  • The crude product can then be purified, typically by column chromatography.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time and/or temperature. - Ensure sufficient equivalents of the reducing agent. - Check the activity of the reducing agent.
Product loss during work-up.- Ensure thorough washing of the filter cake after filtration of iron salts. - Optimize the extraction procedure if one is used.
Dehalogenation of the starting material.- Switch to a non-catalytic reduction method (e.g., Fe/NH₄Cl). - If using catalytic hydrogenation, consider Raney Nickel instead of Pd/C or add a dehalogenation suppressor.[8]
Presence of Impurities Unreacted starting material.- See "Incomplete reaction" above.
Dehalogenated product.- See "Dehalogenation" solutions above.
Partially reduced intermediates (nitroso, hydroxylamine).- Increase reaction time or the amount of reducing agent.
Difficulty in Purification Co-elution of product and impurities during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.
Product is insoluble.- Choose an appropriate solvent for recrystallization if column chromatography is not suitable.

Quantitative Data

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds

Reducing Agent/System Substrate Yield (%) Reaction Conditions Key Advantages Potential Issues
Fe / NH₄Cl Methyl 5-bromo-2-hydroxy-3-nitrobenzoate78%[4]Methanol, Reflux, 3h[4]Cost-effective, avoids dehalogenation.Requires filtration of iron salts.
Zn / NH₄Cl Functionalized NitroarenesHighWater, Room Temperature, 1-4h[10]Green protocol, mild conditions, high chemoselectivity.[10]Requires specific surfactant for aqueous conditions.
NaBH₄ / FeCl₂ Ester Substituted Nitroarenesup to 96%[6]Not specifiedHigh chemoselectivity, good for ester-containing substrates.[6]Requires careful control of stoichiometry.
H₂ / Pd/C Bromo-nitroaromaticsVariableVariesHigh efficiency.High risk of dehalogenation.[1][2]
H₂ / Raney Nickel Bromo-nitroaromaticsVariableVariesLower risk of dehalogenation compared to Pd/C.Can be pyrophoric.

Experimental Protocols

Protocol 1: Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate with Iron and Ammonium Chloride [4]

  • Reaction Setup: In a round-bottom flask, suspend Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1 equivalent) in methanol.

  • Addition of Reagents: Add activated iron powder (4 equivalents) to the suspension.

  • Reaction Initiation: Heat the mixture to a gentle reflux.

  • Addition of Promoter: Slowly add a saturated aqueous solution of ammonium chloride (3 equivalents) dropwise.

  • Reaction Monitoring: Maintain the reflux for 3 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction to room temperature.

    • Add diatomaceous earth to the mixture.

    • Filter the mixture through a pad of diatomaceous earth, washing the solid residue with hot methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield Methyl 3-amino-5-bromo-2-hydroxybenzoate.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Methyl 5-bromo-2-hydroxy-3-nitrobenzoate + Methanol reagents Add Activated Iron Powder + Saturated NH4Cl (aq) start->reagents reflux Reflux for 3h reagents->reflux cool Cool to RT reflux->cool filter Filter through Celite cool->filter wash Wash with hot Methanol filter->wash evaporate Evaporate Solvent wash->evaporate chromatography Column Chromatography evaporate->chromatography product Methyl 3-amino-5-bromo-2-hydroxybenzoate chromatography->product

Caption: Experimental workflow for the reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

reaction_pathway start Methyl 5-bromo-2-hydroxy-3-nitrobenzoate side_product Methyl 2-hydroxy-3-nitrobenzoate (Dehalogenated) start->side_product [H] (e.g., H2/Pd/C) intermediate1 Nitroso Intermediate start->intermediate1 [H] product Methyl 3-amino-5-bromo-2-hydroxybenzoate intermediate2 Hydroxylamine Intermediate intermediate1->intermediate2 [H] intermediate2->product [H]

Caption: Reaction pathway for the reduction and potential dehalogenation side reaction.

References

Optimization

Incomplete reduction of the nitro group in "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reduction of the nitro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reduction of the nitro group in "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate" and related structures.

Frequently Asked Questions (FAQs)

Q1: Why is the reduction of my Methyl 5-bromo-2-hydroxy-3-nitrobenzoate incomplete?

An incomplete or stalled reaction is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Reagent and Catalyst Activity : The efficacy of your reducing agent or catalyst is critical.

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel) : Catalysts can deactivate over time due to improper storage or poisoning by contaminants (e.g., sulfur compounds). Ensure your catalyst is fresh. The catalyst loading might also be insufficient; consider increasing the weight percentage.[1] For challenging reductions, increasing the hydrogen pressure may be necessary.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl) : The purity and surface area of the metal are important. The metal should be finely powdered and activated if required. The concentration of the acid is also crucial for the reaction rate.[1]

  • Solvent and Solubility : Poor solubility of the nitro compound in the reaction solvent can severely limit the reaction rate.[1] Consider using alternative solvents like THF or co-solvent systems such as ethanol/water to ensure the starting material is fully dissolved.[1][2] Protic co-solvents can often facilitate hydrogenation reactions.[1][2]

  • Reaction Conditions :

    • Temperature : While many reductions proceed at room temperature, some substrates require heating to achieve a practical reaction rate.[1] However, exercise caution, as higher temperatures can sometimes promote the formation of side products.[1]

    • pH : For metal/acid reductions, maintaining an acidic pH is crucial for the reaction to proceed.

Q2: I am observing significant side products. How can I improve the selectivity for the desired amine?

The formation of side products arises from the stepwise nature of nitro group reduction and the presence of other reducible functional groups.

  • Incomplete Reduction Intermediates : The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[3] If the reaction stalls, these intermediates, or condensation products like azoxy and azo compounds, can be isolated.[1] To favor the complete reduction to the amine, ensure a sufficient excess of the reducing agent is used and that reaction conditions are optimal to drive the reaction to completion.[1]

  • Dehalogenation : A significant challenge with this substrate is the potential for hydrodebromination (loss of the bromine atom). This is particularly common when using palladium catalysts (e.g., Pd/C) for hydrogenation.[4] To avoid this, consider using alternative catalysts like Raney Nickel or sulfided platinum on carbon (Pt/C).[4][5] Metal/acid reductions, such as with iron or tin(II) chloride, are also less likely to cause dehalogenation.[4][5]

  • Ester Group Reduction/Hydrolysis : While the methyl ester is generally stable under many nitro reduction conditions, harsh reagents like Lithium Aluminum Hydride (LiAlH₄) would reduce both the nitro group and the ester. LiAlH₄ is also known to produce azo products from aromatic nitro compounds.[4] Extremely acidic or basic conditions, especially when combined with high temperatures for prolonged periods, could lead to ester hydrolysis.

Q3: What is the most suitable method for reducing Methyl 5-bromo-2-hydroxy-3-nitrobenzoate?

The ideal method must be chemoselective, reducing the nitro group without affecting the bromo, hydroxyl, and methyl ester functionalities.

  • Iron in Neutral or Acidic Media (Bechamp Reduction) : This is a classic, robust, and often preferred method for substrates with sensitive groups like halogens.[6] A specific protocol for your target molecule using activated iron powder with ammonium chloride in methanol has been reported with good yield (78%).[7] This method is advantageous as it is less likely to cause dehalogenation.

  • Tin(II) Chloride (SnCl₂) : This reagent provides a mild method for reducing nitro groups to amines in the presence of other reducible groups and is an excellent choice as it generally does not affect halogens or nitriles.[4][5]

  • Catalytic Hydrogenation with Raney Nickel : Raney Nickel is often used in place of Pd/C for substrates where dehalogenation of aromatic halides is a concern.[4]

Q4: How can I effectively monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC) : TLC is the most common and convenient method. A spot test with a UV lamp will show the disappearance of the starting material and the appearance of the product, which will have a different Rf value.

  • High-Performance Liquid Chromatography (HPLC) : For more quantitative analysis, HPLC can be used to monitor the consumption of the starting material and the formation of the product and any side products.

  • Infrared (IR) Spectroscopy : The disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the amine (around 3300-3500 cm⁻¹) can be monitored.[1]

Troubleshooting Guide

Diagram: Troubleshooting Workflow for Incomplete Nitro Reduction

G cluster_causes Identify Primary Issue cluster_solutions1 Troubleshooting Low Conversion cluster_solutions2 Minimizing Side Products start Incomplete Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate cause1 Low Conversion start->cause1 cause2 Multiple Products (Side Reactions) start->cause2 sol1_1 Check Reagent/Catalyst - Use fresh catalyst/reagent - Increase catalyst loading - Activate metal powder cause1->sol1_1 Activity Issue? sol1_2 Improve Solubility - Change solvent (e.g., THF) - Use co-solvent (e.g., EtOH/H₂O) - Gentle heating cause1->sol1_2 Solubility Issue? sol1_3 Optimize Conditions - Increase temperature - Adjust pH (for metal/acid) - Increase H₂ pressure cause1->sol1_3 Conditions Issue? sol2_1 Dehalogenation Observed? (Loss of Bromine) - Avoid Pd/C - Use Raney Ni, Fe/NH₄Cl, or SnCl₂ cause2->sol2_1 sol2_2 Intermediates Formed? (Azoxy, Nitroso...) - Increase equivalents of reducing agent - Ensure proper temperature control cause2->sol2_2 sol2_3 Ester Hydrolysis? - Avoid harsh acid/base - Use milder conditions (e.g., transfer hydrogenation) cause2->sol2_3

Caption: Troubleshooting workflow for incomplete nitro reduction.

Table 1: Troubleshooting Summary
ProblemPossible CauseRecommended Solution
Low or No Conversion Inactive catalyst or reagentUse a fresh batch of catalyst/reagent. For metal reductions, use finely powdered, activated metal. Increase catalyst loading.[1]
Poor solubility of starting materialChange to a more suitable solvent (e.g., THF) or use a co-solvent system (e.g., ethanol/water).[1][2]
Sub-optimal reaction conditionsIncrease reaction temperature moderately.[1] For catalytic hydrogenation, increase H₂ pressure. For metal/acid, ensure proper acid concentration.[1]
Significant Side Products Dehalogenation (loss of bromine)Avoid Pd/C catalyst. Use Raney Nickel, Fe/NH₄Cl, or SnCl₂.[4][5]
Formation of intermediates (nitroso, azoxy, etc.)Ensure sufficient equivalents of the reducing agent are used.[1] Control temperature to prevent localized overheating.[1]
Hydrolysis of the methyl esterAvoid harsh acidic or basic conditions, especially at elevated temperatures. Choose neutral reduction methods where possible.

Experimental Protocols

Protocol 1: Reduction using Iron and Ammonium Chloride

This protocol is adapted from a reported synthesis for the reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.[7]

  • Reagents and Materials :

    • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq)

    • Activated iron powder (4.0 eq)

    • Saturated ammonium chloride solution

    • Methanol

    • Diatomaceous earth (e.g., Celite)

    • Round-bottom flask with reflux condenser

  • Procedure :

    • Combine Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and methanol in the round-bottom flask.

    • Add the activated iron powder to the mixture in one portion.

    • Heat the reaction mixture to a gentle reflux.

    • Slowly add the saturated ammonium chloride solution dropwise.

    • Maintain the reflux for 3 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the system to room temperature.

    • Add diatomaceous earth to the cooled mixture and filter to remove the iron salts and celite.

    • Wash the solid residue thoroughly with hot methanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, Methyl 3-amino-5-bromo-2-hydroxybenzoate.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Reduction with Tin(II) Chloride

This is a general and mild method applicable to many substituted nitroaromatics.[5]

  • Reagents and Materials :

    • Aromatic nitro compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

    • Ethanol or Ethyl Acetate

    • 5% Aqueous NaHCO₃ or NaOH

  • Procedure :

    • Dissolve the nitro compound in ethanol in a round-bottom flask.

    • Add SnCl₂·2H₂O to the solution.

    • Heat the mixture to reflux and stir until TLC indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and pour it into ice.

    • Carefully basify the mixture with 5% aqueous NaHCO₃ or NaOH to a pH of 7-8 to precipitate tin salts.

    • Extract the product from the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine.

Data Presentation

Table 2: Comparison of Selected Reduction Methods for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
MethodReducing Agent / CatalystTypical ConditionsAdvantagesPotential Issues for this Substrate
Catalytic Hydrogenation H₂, Pd/C (10%)H₂ (1-5 atm), RT, Methanol/EthanolHigh efficiency, clean workup.[4]High risk of dehalogenation (loss of Br).[4]
Catalytic Hydrogenation H₂, Raney NickelH₂ (1-5 atm), RT, Methanol/EthanolEffective for nitro reduction, less prone to dehalogenation than Pd/C.[4]Catalyst can be pyrophoric; requires careful handling.
Metal/Acid Reduction Fe powder, NH₄Cl (aq)Reflux, MethanolEconomical, robust, and low risk of dehalogenation.[6][7]Heterogeneous reaction may require vigorous stirring; workup involves filtering large amounts of solids.
Metal/Acid Reduction SnCl₂·2H₂OReflux, EthanolMild conditions, good functional group tolerance, preserves halogens.[4][5]Stoichiometric amounts of tin salts are produced, requiring careful removal during workup.
Catalytic Transfer Hydrogenation HCOONH₄ (Ammonium formate), Pd/CRT to Reflux, MethanolAvoids use of high-pressure H₂ gas, generally mild.[5]Still carries a risk of dehalogenation due to the use of a palladium catalyst.[5]

Diagram: Nitro Group Reduction Pathway and Potential Side Products

G nitro Ar-NO₂ (Nitro) nitroso Ar-NO (Nitroso) nitro->nitroso +2e⁻, +2H⁺ -H₂O hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine +2e⁻, +2H⁺ azoxy Ar-N(O)=N-Ar (Azoxy) nitroso->azoxy + Ar-NHOH -H₂O amine Ar-NH₂ (Amine - Desired Product) hydroxylamine->amine +2e⁻, +2H⁺ -H₂O hydroxylamine->azoxy dehalogenated Ar-NH₂ (Br removed) (Dehalogenated Product) amine->dehalogenated e.g., H₂/Pd-C azo Ar-N=N-Ar (Azo) azoxy->azo +2e⁻, +2H⁺ -H₂O

Caption: Nitro group reduction pathway and potential side products.

References

Troubleshooting

Technical Support Center: Strategies for Preventing Ester Hydrolysis in Reactions with Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

Welcome to the technical support center for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. This versatile building block is crucial in the synthesis of complex molecules in pharmaceutical and materials science. However, its m...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. This versatile building block is crucial in the synthesis of complex molecules in pharmaceutical and materials science. However, its methyl ester functionality is highly susceptible to premature hydrolysis under various reaction conditions, leading to yield loss and purification challenges. This guide provides in-depth, field-proven troubleshooting advice and protocols to help you maintain the integrity of the ester group throughout your synthetic sequences.

Section 1: Understanding the Vulnerability: Why is this Ester Prone to Hydrolysis?

Q1: What are the primary mechanisms that cause the hydrolysis of my ester?

A1: Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This process is significantly accelerated by the presence of acid or base catalysts.

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common and often irreversible pathway encountered during synthesis.[1] It proceeds via a nucleophilic acyl substitution mechanism. A strong nucleophile, typically the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. This forms an unstable tetrahedral intermediate, which then collapses, expelling the methoxide (⁻OCH₃) as a leaving group.[2] In the final, irreversible step, the highly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[1]

  • Acid-Catalyzed Hydrolysis: This is a reversible process and is essentially the reverse of a Fischer esterification.[3][4] The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which makes the carbonyl carbon significantly more electrophilic.[5][6] A weak nucleophile, like water, can then attack the carbonyl carbon. Following a series of proton transfers, methanol is eliminated as a leaving group, regenerating the acid catalyst and forming the carboxylic acid.[5]

HydrolysisMechanisms cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_acid Acid-Catalyzed Hydrolysis b_start Ester + OH⁻ b_inter Tetrahedral Intermediate b_start->b_inter Nucleophilic Attack b_prod Carboxylic Acid + ⁻OR b_inter->b_prod Elimination b_final Carboxylate + ROH (Irreversible) b_prod->b_final Proton Transfer a_start Ester + H₃O⁺ a_inter1 Protonated Ester a_start->a_inter1 Protonation a_inter2 Tetrahedral Intermediate a_inter1->a_inter2 H₂O Attack a_final Carboxylic Acid + ROH (Reversible) a_inter2->a_final Proton Transfer & Elimination

Caption: Key steps in base- and acid-catalyzed ester hydrolysis.

Q2: How do the other functional groups on Methyl 5-bromo-2-hydroxy-3-nitrobenzoate influence its stability?

A2: The substituents on the aromatic ring significantly increase the ester's susceptibility to hydrolysis.

  • Electron-Withdrawing Groups: The nitro (-NO₂) and bromo (-Br) groups are strongly electron-withdrawing. They pull electron density away from the ester's carbonyl carbon, making it more electropositive (more electrophilic) and thus a more attractive target for nucleophilic attack by water or hydroxide ions.[7]

  • Acidity of the Phenolic Hydroxyl: The phenolic -OH group is acidic. In the presence of a base, it is readily deprotonated to form a phenoxide ion. While this is often a desired step for subsequent reactions (like O-alkylation), it means that any base added will first react with the phenol before potentially attacking the ester. However, using an excess of a strong base will inevitably lead to saponification.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific experimental scenarios where ester hydrolysis is a common side reaction and provides validated protocols to mitigate the issue.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
  • Problem: "I am attempting a Suzuki coupling to replace the bromine atom, but I am observing significant hydrolysis of my methyl ester, resulting in the unwanted carboxylic acid."

  • Cause Analysis: The Suzuki-Miyaura reaction requires a base for the crucial transmetalation step in the catalytic cycle.[8][9] Commonly used strong, water-soluble bases like NaOH, KOH, or even Na₂CO₃ in aqueous solvents create highly basic conditions ideal for saponification.

  • Solutions & Recommended Protocols: The key is to select a base that is strong enough to facilitate the catalytic cycle but not so nucleophilic or basic that it promotes ester hydrolysis.[10]

BaseSolvent SystemTemperature (°C)Efficacy & Rationale
K₃PO₄ Toluene or Dioxane80-100Excellent Choice. A strong, non-nucleophilic base with low water solubility. It is highly effective in Suzuki couplings while minimizing hydrolysis.
Cs₂CO₃ Dioxane / H₂O (e.g., 10:1)80-90Very Good Choice. Highly effective base for difficult couplings. Using a minimal amount of water can aid solubility and transmetalation without causing extensive hydrolysis if reaction times are controlled.
KF (anhydrous)THF or Dioxane70-80Good for Sensitive Substrates. A mild base that can activate the boronic acid without significantly raising the pH, preserving base-labile groups like esters.[10]
K₂CO₃ DME / H₂O (e.g., 4:1)80-90Use with Caution. A common choice, but its basicity in water can still lead to hydrolysis. Best used for faster reactions with less sensitive substrates. Monitor reaction progress closely.

Recommended Protocol: Suzuki Coupling with K₃PO₄

  • To a reaction flask, add Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq.), the desired boronic acid (1.2 eq.), and K₃PO₄ (3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[11]

  • Add your chosen palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Add degassed solvent (e.g., 1,4-Dioxane).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine to remove inorganic salts.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure before purification.

Nucleophilic Aromatic Substitution (SNAr)
  • Problem: "I am trying to displace the bromine with a nucleophile (e.g., an alkoxide or amine), but the reaction conditions are cleaving my ester."

  • Cause Analysis: The aromatic ring is highly activated towards SNAr by the ortho- and para-directing nitro group.[7][12] However, generating the required nucleophile often involves strong bases (e.g., NaH to deprotonate an alcohol) or the use of strongly basic nucleophiles directly, which also readily attack the ester.

  • Solutions & Recommended Protocols:

  • Use a Weaker, Non-Nucleophilic Base: Instead of using a strong, reactive base like NaH or NaOH, use a carbonate base to generate your nucleophile in situ.

  • Control Stoichiometry: Use only a slight excess of the nucleophile (e.g., 1.1 eq.) to minimize the concentration of any species that could cause hydrolysis.

  • Use Aprotic Solvents: Solvents like DMF, DMSO, or THF do not participate in hydrolysis and can help to moderate the reactivity of some bases.

Recommended Protocol: SNAr with a Phenol Nucleophile

  • To a flask, add Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq.), the desired phenol nucleophile (1.1 eq.), and anhydrous K₂CO₃ (2.0-3.0 eq.).

  • Add a dry, aprotic solvent such as DMF or acetonitrile.

  • Heat the mixture (e.g., 60-100°C), monitoring the reaction by TLC or LC-MS. The formation of the Meisenheimer complex is often indicated by a deep color change.[12]

  • Upon completion, cool the reaction, dilute with ethyl acetate, and perform an aqueous workup to remove the base and any unreacted phenol.

Modification of the Phenolic Hydroxyl Group
  • Problem: "When I attempt to O-alkylate the phenolic hydroxyl group using a base and an alkyl halide, my ester is saponified."

  • Cause Analysis: This is a classic case of competing reactions. Strong bases like NaH or KOH, used to deprotonate the phenol, are also potent reagents for ester hydrolysis.

  • Solution 1: Mild Base Alkylation

    • Similar to the SNAr reaction, using a milder base like K₂CO₃ in a solvent like acetone or DMF is often sufficient to deprotonate the phenol without aggressively attacking the ester. This is a standard Williamson ether synthesis under gentler conditions.

  • Solution 2 (Superior Method): The Mitsunobu Reaction

    • The Mitsunobu reaction is an outstanding method for forming ethers (and esters) from alcohols under mildly acidic to neutral conditions, completely avoiding the use of strong bases.[13][14] It converts the alcohol into a good leaving group in situ.[13]

Recommended Protocol: O-Alkylation via Mitsunobu Reaction

  • Dissolve Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq.), the desired alcohol for O-alkylation (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in dry THF.[15]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.[13]

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Concentrate the reaction mixture and purify by column chromatography to remove triphenylphosphine oxide and other byproducts.

ReactionChoice cluster_yes cluster_alt_yes cluster_alt_no cluster_no start Goal: Modify a functional group on Methyl 5-bromo-2-hydroxy-3-nitrobenzoate q_base Does the reaction require a strong base (e.g., NaOH, NaH)? start->q_base q_alt Is an alternative, non-basic method available? q_base->q_alt proceed Proceed with caution. (e.g., Catalytic Hydrogenation, Mitsunobu Reaction) Ester is likely safe. q_base->proceed yes_node YES yes_alt_node YES use_alt Use Alternative Method (e.g., Mitsunobu for O-alkylation, KF for Suzuki) q_alt->use_alt no_alt_node NO use_mild Use Mildest Possible Base (K₃PO₄, K₂CO₃, KF) + Aprotic Solvent + Low Temp q_alt->use_mild no_node NO

Caption: Decision workflow for selecting reaction conditions.

Reduction of the Nitro Group
  • Problem: "I am reducing the nitro group to an amine using SnCl₂ in acidic ethanol, and I'm seeing ester cleavage."

  • Cause Analysis: While effective for nitro reduction, prolonged heating in the presence of strong acids like HCl can catalyze ester hydrolysis.

  • Solutions & Recommended Protocols:

  • Catalytic Hydrogenation (Preferred): This is a very clean and mild method. The reaction is performed under neutral conditions, posing minimal risk to the ester.

  • Iron Powder Reduction: Reduction with activated iron powder in the presence of a neutral electrolyte like ammonium chloride is highly effective and avoids strongly acidic or basic conditions.[16]

Recommended Protocol: Nitro Reduction with Iron/NH₄Cl

  • In a round-bottom flask, suspend Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq.) and iron powder (4.0 eq.) in a solvent mixture, such as methanol/water.[16]

  • Add a solution of ammonium chloride (NH₄Cl, 3.0 eq.) in water.

  • Heat the mixture to reflux and stir vigorously for 1-3 hours, monitoring by TLC for the disappearance of the starting material.[16]

  • After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing thoroughly with methanol.

  • Concentrate the filtrate and perform a standard workup to isolate the desired aniline product.

Section 3: Proactive Strategy: When to Use a Protecting Group

Q: Should I protect the phenolic hydroxyl group before running my reactions?

A: Protecting the hydroxyl group is a powerful strategy, particularly if you are performing a multi-step synthesis or if you must use reaction conditions that are incompatible with a free phenol (e.g., Grignard reagents, strong bases). Protection prevents the acidic proton from interfering and can sometimes improve the substrate's solubility and reactivity in subsequent steps.

Q: What is a suitable protecting group?

A: An ideal protecting group should be easy to install, stable to your planned reaction conditions, and easy to remove without affecting other functional groups (orthogonal stability).

Protecting GroupInstallation ReagentsStabilityDeprotection ConditionsReference
Benzyl (Bn) BnBr, K₂CO₃, AcetoneAcid, Base, Organometallics, ReductantsCatalytic Hydrogenolysis (H₂, Pd/C)[17]
TIPS TIPSCl, Imidazole, DMFBase, OrganometallicsTetrabutylammonium fluoride (TBAF)[18]
TFP C₅F₅N, K₂CO₃, DMFStrong Acid, Strong BaseKF, 18-Crown-6, Methyl thioglycolate (mild, specific)[19]

The Tetrafluoropyridyl (TFP) ether is a modern and highly robust choice, demonstrating stability across a wide range of conditions, with a very mild and selective deprotection method.[19] The Benzyl (Bn) ether is a classic and reliable option, especially if subsequent steps do not involve catalytic hydrogenation.[17]

References

Optimization

Technical Support Center: TLC Monitoring of Reactions Involving "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate"

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate" in their synthetic workflows. Below, you will find tro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate" in their synthetic workflows. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to assist in the successful monitoring of your reactions using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

This section addresses specific issues you may encounter during the TLC analysis of reactions involving "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate".

Q1: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

A1: Streaking is a common issue in TLC and can be caused by several factors when working with "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate" and its derivatives:

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[1][2] Try diluting your sample solution and spotting a smaller amount. Multiple, gentle applications in the same spot, with drying in between, can help create a concentrated yet small spot.[1]

  • Compound Acidity: "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate" contains an acidic phenolic hydroxyl group. This acidity can lead to strong interactions with the silica gel stationary phase, causing the spot to streak. To mitigate this, you can add a small amount of an acid, such as acetic acid or formic acid (0.1–2.0%), to your mobile phase.[1] This helps to suppress the ionization of the analyte and reduce tailing.

  • Inappropriate Solvent System: If the polarity of your solvent system is not optimized, it can lead to poor separation and streaking.[2] Experiment with different solvent systems to find one that provides a clear, round spot.

Q2: I can't see any spots on my TLC plate after development. What should I do?

A2: If your spots are not visible, consider the following troubleshooting steps:

  • UV Visualization: "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate" is an aromatic compound and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[3] If you are not seeing a spot, it's possible the concentration of your sample is too low.

  • Sample Concentration: Your sample may be too dilute to be detected.[1] Try concentrating your sample or spotting it multiple times in the same location on the plate, ensuring the spot is completely dry between each application.[1][2]

  • Solvent Level in Chamber: Ensure that the solvent level in the developing chamber is below the baseline where you spotted your sample.[2] If the baseline is submerged, your compound will dissolve into the solvent reservoir instead of moving up the plate.[2]

  • Chemical Staining: If UV light does not reveal your spots, a chemical stain may be necessary. Since "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate" is a phenol, a ferric chloride (FeCl₃) stain is an excellent option, which typically produces a colored spot (often blue or purple) with phenolic compounds.

Q3: The Rf values of my starting material and product are too close to each other. How can I improve the separation?

A3: Poor separation between the starting material and the product can be resolved by adjusting the mobile phase:

  • Change Solvent Polarity: The key to good separation is finding a solvent system with the right polarity.

    • If your spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent or choose a less polar solvent.

    • If your spots are too low on the plate (low Rf), your mobile phase is not polar enough. Increase the proportion of the polar solvent or choose a more polar one.[1]

  • Try Different Solvent Systems: Sometimes a simple adjustment of solvent ratios is not enough. You may need to try a completely different solvent system. For polar aromatic compounds, mixtures of hexane and ethyl acetate, or dichloromethane and methanol are good starting points.

Q4: The solvent front is running unevenly. How does this affect my results and how can I prevent it?

A4: An uneven solvent front will lead to inaccurate Rf values, making your results unreliable. Here's how to address this:

  • Proper Plate Placement: Ensure the TLC plate is placed vertically in the developing chamber and is not touching the sides of the chamber or the filter paper liner.[2]

  • Chamber Saturation: Line the inside of your developing chamber with filter paper that is wetted with the mobile phase. This saturates the chamber with solvent vapors and helps to ensure a uniform and even solvent front.

  • Plate Integrity: Check that the silica gel layer on your TLC plate is not chipped or flaked off at the bottom, as this can cause the solvent to move up the plate unevenly.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate"?

A1: For a polar aromatic compound like "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate", a good starting point for a mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. We recommend starting with a 7:3 or 8:2 mixture of hexane:ethyl acetate. You can then adjust the ratio to achieve an optimal Rf value, which is typically between 0.3 and 0.7 for the starting material.

Q2: How should the Rf value change during the reduction of the nitro group on "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate" to an amino group?

A2: The reduction of the nitro group (-NO₂) to an amino group (-NH₂) will result in a significant increase in the polarity of the molecule. The resulting product, "Methyl 3-amino-5-bromo-2-hydroxybenzoate", will have a stronger interaction with the polar silica gel stationary phase. Therefore, you should expect the product to have a lower Rf value than the starting material, "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate".

Q3: What visualization techniques are most effective for "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate"?

A3: The most common and non-destructive method for visualizing "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate" is by using a UV lamp at 254 nm, as the aromatic ring will absorb UV light and appear as a dark spot on a fluorescent plate.[3] For destructive visualization, a ferric chloride (FeCl₃) stain can be used to specifically detect the phenolic hydroxyl group, which will result in a colored spot.

Quantitative Data Summary

The following table provides estimated Rf values for "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate" and its reduction product in a common TLC solvent system. Please note that these are approximate values and may vary depending on the specific experimental conditions.

CompoundFunctional GroupsExpected PolaritySolvent System (Hexane:Ethyl Acetate)Estimated Rf Value
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (Starting Material)Ester, Phenol, Nitro, BromoLess Polar7:3~ 0.6 - 0.7
Methyl 3-amino-5-bromo-2-hydroxybenzoate (Product)Ester, Phenol, Amine, BromoMore Polar7:3~ 0.3 - 0.4

Experimental Protocol: TLC Monitoring of the Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

This protocol outlines the procedure for monitoring the reduction of the nitro group of "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate" to an amine.

1. Materials and Equipment:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase: 7:3 Hexane:Ethyl Acetate

  • UV lamp (254 nm)

  • Pencil and ruler

  • Reaction mixture at various time points

  • Solution of the starting material for co-spotting

2. Procedure:

  • Preparation of the TLC Plate:

    • With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Mark the points on the baseline where you will spot your samples. It is recommended to have at least three lanes: one for the starting material (SM), one for the reaction mixture (RM), and one co-spot (CO) lane with both the starting material and the reaction mixture.

  • Spotting the TLC Plate:

    • Using a clean capillary tube, apply a small spot of the starting material solution onto the 'SM' lane on the baseline.

    • With another clean capillary tube, spot the reaction mixture onto the 'RM' lane.

    • In the 'CO' lane, first spot the starting material, and then carefully spot the reaction mixture on top of it.

    • Ensure the spots are small and concentrated. Allow the solvent to evaporate completely after spotting.

  • Developing the TLC Plate:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors and cover with the lid.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm).

    • Circle the observed spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the lower Rf product spot in the 'RM' lane over time. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw Baseline) prep_chamber 2. Prepare Developing Chamber (Add Solvent & Saturate) spot_sm 3. Spot Starting Material (SM) prep_chamber->spot_sm Plate Ready spot_rm 4. Spot Reaction Mixture (RM) spot_sm->spot_rm spot_co 5. Co-spot (SM + RM) spot_rm->spot_co develop 6. Develop Plate in Chamber spot_co->develop Spotted Plate visualize 7. Dry and Visualize (e.g., UV Light) develop->visualize Developed Plate analyze 8. Analyze Spots (Disappearance of SM, Appearance of Product) visualize->analyze Visualized Spots

Caption: Workflow for TLC monitoring of a chemical reaction.

Troubleshooting_Logic cluster_streaking Streaking Spots cluster_visibility No Visible Spots cluster_separation Poor Separation start TLC Problem Encountered streaking Are spots streaking? start->streaking no_spots No spots visible? start->no_spots poor_sep Poor separation? start->poor_sep overloaded Overloaded Sample? streaking->overloaded acidic Acidic Compound? overloaded->acidic No dilute Solution: Dilute Sample overloaded->dilute Yes add_acid Solution: Add Acid to Mobile Phase acidic->add_acid Yes too_dilute Sample too dilute? no_spots->too_dilute use_stain Solution: Use Chemical Stain too_dilute->use_stain No concentrate Solution: Concentrate Sample / Re-spot too_dilute->concentrate Yes change_polarity Solution: Adjust Solvent Polarity poor_sep->change_polarity

Caption: Troubleshooting decision tree for common TLC issues.

References

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-bromo-2-hydroxy-3-nitrob...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate?

A1: Based on the principles of electrophilic aromatic substitution, a common route involves a two-step process starting from methyl 2-hydroxybenzoate (methyl salicylate). The proposed sequence is:

  • Bromination: Introduction of a bromine atom at the 5-position of methyl 2-hydroxybenzoate to yield methyl 5-bromo-2-hydroxybenzoate. The hydroxyl group is a strong ortho-, para-director, and since the ortho position is sterically hindered, the para-position (C5) is favored.

  • Nitration: Introduction of a nitro group at the 3-position of methyl 5-bromo-2-hydroxybenzoate. The hydroxyl group directs ortho- and para-, while the bromo and ester groups have directing effects to consider, leading to the desired product.

Q2: What are the critical parameters to control during the nitration step?

A2: Temperature control is paramount during nitration. The reaction is highly exothermic, and maintaining a low temperature (typically 0-5 °C) is crucial to prevent over-nitration (dinitration) and the formation of unwanted side products.[1][2][3] Slow, dropwise addition of the nitrating agent to the substrate solution is also essential for the same reason.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.

Q4: What are the common impurities, and how can they be removed?

A4: Common impurities include unreacted starting materials, regioisomers (e.g., isomers with the nitro group at a different position), and di-nitrated or di-brominated byproducts. Purification can typically be achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[5][6] For more challenging separations, column chromatography may be necessary.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Incorrect reaction temperature. - Inactive reagents.- Monitor the reaction with TLC to ensure completion. - Strictly maintain the recommended temperature range for each step. - Use fresh, high-purity reagents.
Formation of Multiple Products (Isomers) - Incorrect directing group effects. - Reaction temperature too high.- Re-evaluate the synthetic route to ensure the directing effects of the substituents favor the desired isomer. - Maintain a low reaction temperature to improve regioselectivity.
Presence of Di-nitrated or Di-brominated Byproducts - Reaction temperature was too high. - Reaction time was too long. - Incorrect stoichiometry of reagents.- Carefully control the reaction temperature, keeping it low. - Monitor the reaction by TLC and quench it as soon as the starting material is consumed. - Use the correct molar ratios of the nitrating or brominating agent.
Product is an Oil and Does Not Solidify - Presence of impurities. - Residual solvent.- Attempt to purify the oil by column chromatography. - Ensure all solvent is removed under reduced pressure. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
Difficulty in Purifying the Final Product - Similar polarity of the product and impurities.- If recrystallization is ineffective, employ column chromatography with a carefully selected eluent system to separate the components.

Experimental Protocols

Synthesis of Methyl 5-bromo-2-hydroxybenzoate (Intermediate)
  • Dissolution: In a round-bottom flask, dissolve methyl 2-hydroxybenzoate in a suitable solvent such as glacial acetic acid.

  • Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (NBS) in the same solvent.

  • Reaction: Slowly add the NBS solution to the methyl 2-hydroxybenzoate solution at room temperature with constant stirring.

  • Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain pure methyl 5-bromo-2-hydroxybenzoate.

Synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (Final Product)
  • Dissolution: Dissolve the intermediate, methyl 5-bromo-2-hydroxybenzoate, in concentrated sulfuric acid in a flask cooled in an ice bath (0-5 °C).

  • Nitrating Mixture: In a separate, cooled vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the intermediate, ensuring the temperature remains between 0-5 °C.[1][2]

  • Reaction Time: Stir the mixture at low temperature for an additional 1-2 hours after the addition is complete.[6]

  • Quenching: Slowly pour the reaction mixture over crushed ice to precipitate the crude product.[5][6][7]

  • Isolation and Purification: Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and then recrystallize from a suitable solvent like ethanol to yield the final product.[6]

Quantitative Data Summary

ParameterValueSource/Comment
Starting Material Methyl 2-hydroxybenzoateCommercially available.
Reagents (Bromination) N-Bromosuccinimide (NBS), Glacial Acetic Acid-
Reagents (Nitration) Concentrated Nitric Acid, Concentrated Sulfuric Acid-
Reaction Temperature (Nitration) 0 - 10 °CBased on analogous nitration reactions.[6]
Reported Yield (Analogous Nitration) ~84%For the nitration of 2-Hydroxy-3-methylbenzaldehyde.[6]
Molecular Formula C₈H₆BrNO₅-
Molecular Weight 276.04 g/mol [8]

Visualizations

experimental_workflow cluster_bromination Step 1: Bromination cluster_nitration Step 2: Nitration A Dissolve Methyl 2-hydroxybenzoate in Glacial Acetic Acid B Add N-Bromosuccinimide (NBS) Solution A->B C Reaction at Room Temperature B->C D TLC Monitoring C->D E Precipitation in Ice Water D->E F Filtration and Recrystallization E->F G Intermediate: Methyl 5-bromo-2-hydroxybenzoate F->G H Dissolve Intermediate in Concentrated H₂SO₄ at 0-5 °C G->H Proceed to Nitration I Prepare Nitrating Mixture (HNO₃ + H₂SO₄) J Dropwise Addition of Nitrating Mixture H->J K Reaction at 0-5 °C J->K L Quench on Crushed Ice K->L M Filtration and Recrystallization L->M N Final Product: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate M->N

Caption: Experimental workflow for the synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

References

Optimization

Technical Support Center: Synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

This technical support guide provides detailed troubleshooting advice and frequently asked questions regarding the work-up procedure for the synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. It is intended for resea...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions regarding the work-up procedure for the synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses common issues that may be encountered during the work-up and purification of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Precipitation Upon Quenching - Incomplete reaction. - Product is too soluble in the quenching medium. - Insufficient cooling.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - If the product is suspected to be soluble, perform an extraction with a suitable organic solvent (e.g., ethyl acetate) instead of filtration. - Ensure the quenching medium (e.g., crushed ice/water) is maintained at or near 0°C.
Oily Product Instead of Solid Precipitate - Presence of impurities. - Residual solvent.- Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification. - If trituration fails, proceed with liquid-liquid extraction and purify the resulting residue by column chromatography.
Product Contaminated with Starting Material - Incomplete reaction. - Inefficient purification.- Extend the reaction time or consider adjusting the reaction temperature as per the synthesis protocol. - Optimize the mobile phase for column chromatography to achieve better separation.
Discolored Product (e.g., yellow, brown) - Presence of side-products. - Degradation of the product.- Recrystallize the product from a suitable solvent system (e.g., ethanol/water, methanol). - If recrystallization is ineffective, purify by column chromatography.
Low Yield After Purification - Product loss during transfers. - Inefficient extraction or filtration. - Suboptimal chromatography conditions.- Ensure all vessels are thoroughly rinsed to transfer all of the product. - If filtering, wash the solid product thoroughly with cold solvent. - For column chromatography, ensure proper packing of the stationary phase and selection of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of the crude product after precipitation?

A1: The crude product, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, is expected to be a solid.[1] The color may vary from pale yellow to light brown depending on the purity.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] A suitable mobile phase should be chosen to clearly separate the starting material from the product.

Q3: What is the recommended method for purifying the crude product?

A3: The most common and effective method for purifying Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is flash chromatography on a silica gel column.[2] Recrystallization can also be employed as an alternative or additional purification step.

Q4: What are some common side reactions to be aware of?

A4: In nitration reactions of phenolic compounds, the formation of isomers is a common side reaction. The hydroxyl group is a strong ortho-, para-director, so careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Q5: How should the final product be stored?

A5: The purified Methyl 5-bromo-2-hydroxy-3-nitrobenzoate should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.

Experimental Protocol: Work-up and Purification

This protocol outlines a general procedure for the work-up and purification of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate following its synthesis.

  • Quenching: Once the reaction is deemed complete by TLC, the reaction mixture is cooled to room temperature. The mixture is then slowly poured into a beaker containing crushed ice or an ice-water mixture with constant stirring.[3]

  • Isolation of Crude Product: The precipitated solid is collected by vacuum filtration using a Buchner funnel. The solid is washed with cold deionized water to remove any residual acid and inorganic salts.

  • Drying: The crude product is dried under vacuum or in a desiccator to remove residual water.

  • Purification by Column Chromatography:

    • A silica gel column is prepared using a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • The crude product is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and loaded onto the column.

    • The column is eluted with the chosen mobile phase, and fractions are collected.

    • The fractions are analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid is the purified Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. The purity should be confirmed by analytical methods such as NMR, and melting point.

Work-up Procedure Workflow

Workup_Workflow A Reaction Completion (Monitored by TLC) B Quenching in Ice Water A->B Cool to RT C Vacuum Filtration B->C D Crude Product (Solid) C->D E Drying D->E F Purification (Column Chromatography) E->F G Solvent Evaporation F->G Combine Pure Fractions H Pure Product G->H

Caption: Workflow for the work-up and purification of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

References

Troubleshooting

Removal of iron salts after reduction of "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate"

Technical Support Center: A Guide to Iron Salt Removal in Amine Synthesis Topic: Post-Reduction Purification of Methyl 3-amino-5-bromo-2-hydroxybenzoate Welcome to the technical support center. This guide is designed for...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: A Guide to Iron Salt Removal in Amine Synthesis

Topic: Post-Reduction Purification of Methyl 3-amino-5-bromo-2-hydroxybenzoate

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted anilines, specifically addressing the challenges associated with the reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate . The following sections provide in-depth, field-proven insights into the effective removal of iron-based impurities following a Béchamp reduction or similar iron-mediated nitro-to-amine conversions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of iron in nitro group reductions and the subsequent purification challenges.

Q1: Why is iron powder a common choice for reducing aromatic nitro groups, and what are the resulting byproducts?

A1: The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. The Béchamp reduction, which employs iron metal in an acidic medium (such as hydrochloric or acetic acid), has been a historically significant and industrially practiced method for over 150 years.[1][2][3] Its advantages include the use of inexpensive and readily available reagents, as well as a high degree of chemoselectivity, often leaving other reducible functional groups like esters and ketones untouched.[3][4]

The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species.[1][5] The overall stoichiometry, when using hydrochloric acid, can be generalized as:

4 R-NO₂ + 9 Fe + 4 H₂O --(HCl)--> 4 R-NH₂ + 3 Fe₃O₄

The primary byproduct is a complex mixture of iron oxides and hydroxides (e.g., Fe₃O₄, Fe(OH)₂, Fe(OH)₃), often forming a dense, voluminous sludge that complicates product isolation.[3][6]

Q2: My final product, Methyl 3-amino-5-bromo-2-hydroxybenzoate, has a persistent brown or orange tint. What is the likely cause?

A2: A persistent off-color in your final product is a strong indicator of residual iron contamination.[7] This can be due to trace amounts of ferric (Fe³⁺) or ferrous (Fe²⁺) ions that have not been fully removed during the workup. The product molecule itself, containing hydroxyl and amine groups, can act as a chelating agent, binding tightly to iron ions and making them difficult to remove through simple washing. This coloration issue is a known problem when using iron-based reducing agents.[7]

Q3: What are the primary strategies for removing iron salts and oxides after the reaction?

A3: A multi-step aqueous workup is the standard approach. The core strategy involves:

  • Initial Filtration: Removing the excess iron powder and the bulk of the insoluble iron oxide sludge from the hot reaction mixture, often with the aid of a filter agent like Celite.[4][8]

  • Basification: Neutralizing the acidic filtrate with a base (e.g., NaOH, KOH, Na₂CO₃) to precipitate any dissolved iron salts as insoluble iron hydroxides.[4][6][9]

  • Extraction: Extracting the deprotonated, now organic-soluble, amine product into an appropriate solvent like ethyl acetate.[4][6]

  • Purification: Further purification of the crude product via column chromatography or recrystallization to remove the last traces of impurities.[4]

Q4: Are there alternative reduction methods that avoid the formation of iron byproducts?

A4: Yes, several highly effective methods can circumvent the challenges of iron sludge. The choice often depends on the presence of other sensitive functional groups in the molecule.

Reduction MethodReducing AgentProsCons
Catalytic Hydrogenation H₂ gas with Pd/C or Raney Nickel catalystVery clean reaction; byproducts are minimal. High yields.[10][11]May reduce other functional groups. Pd/C can cause dehalogenation (loss of Bromine). Raney Nickel is often preferred for halogenated substrates.[10] Requires specialized hydrogenation equipment.
Stannous Chloride Reduction Tin(II) chloride (SnCl₂) in a solvent like ethanolMild conditions and good chemoselectivity.[4][10]Tin byproducts can also be problematic to remove and are toxic.
Zinc Reduction Zinc (Zn) powder in acidic mediaEffective and relatively inexpensive.[10][11]Workup can still be cumbersome.
Sodium Dithionite Sodium dithionite (Na₂S₂O₄)Can be effective under aqueous conditions.[12]May not be suitable for all substrates; requires careful pH control.

Q5: How can I definitively confirm that all iron has been removed from my final product?

A5: While a colorless product is a good qualitative indicator, quantitative confirmation requires more sensitive analytical techniques.

  • Colorimetric Methods: These methods involve adding a specific chelating agent that forms a brightly colored complex with iron. The intensity of the color, measured with a UV-Vis spectrophotometer, is proportional to the iron concentration. Bathophenanthroline is a highly effective chelator for this purpose.[13]

  • Atomic Spectroscopy: Techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) are the industry standard for trace metal analysis and can detect iron at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[14][15]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues encountered during the purification process.

Issue 1: Persistent Color in Product After Standard Workup

  • Symptom: The isolated solid product is yellow, orange, or brown, even after extraction and solvent removal.

  • Root Cause: Incomplete precipitation of iron hydroxides or strong chelation of residual iron ions to the product molecule. The phenolic hydroxyl group and the newly formed amine group can form a stable complex with iron.

  • Solutions:

    • Optimize Basification: Ensure the aqueous phase pH is sufficiently high (pH 8-10) during the workup to fully precipitate iron hydroxides. Using sodium carbonate can be effective.[8]

    • Aqueous EDTA Wash: Introduce a wash step with a dilute aqueous solution of Ethylenediaminetetraacetic acid (EDTA). EDTA is a powerful hexadentate chelating agent that will sequester iron ions from the organic phase into the aqueous phase.[16][17] After extraction, wash the combined organic layers with a 0.05 M EDTA solution.

    • Column Chromatography: This is the most effective final purification step. The high polarity of the product suggests silica gel chromatography. The polar silica surface will strongly adsorb any residual polar metal salts, allowing the less polar organic product to elute.

Issue 2: Low Product Yield After Workup

  • Symptom: The mass of the isolated crude product is significantly lower than the theoretical yield.

  • Root Cause:

    • Co-precipitation: The product may have precipitated along with the iron sludge during the initial filtration, especially if its salt form is insoluble.[18]

    • Emulsion Formation: Vigorous shaking during extraction, especially after basification, can create a stable emulsion with the fine iron hydroxide particles, trapping the product.[6]

  • Solutions:

    • Extract the Filter Cake: Do not discard the iron sludge after the initial filtration. Transfer the filter cake to a flask and extract it by stirring with a generous volume of hot ethyl acetate or another suitable solvent.[18] Filter this mixture and combine the filtrate with the main organic phase.

    • Break Emulsions: If an emulsion forms, add a saturated aqueous solution of NaCl (brine) and swirl gently rather than shaking vigorously.[4] In stubborn cases, the mixture can be filtered through a pad of Celite or centrifuged to break the emulsion.

Issue 3: Filtration of the Crude Reaction Mixture is Extremely Slow

  • Symptom: The filter paper clogs immediately, and filtration stalls.

  • Root Cause: The iron oxide/hydroxide byproducts are extremely fine, colloidal particles that quickly block the pores of standard filter paper.[8]

  • Solution: Use a Filter Aid

    • Prepare a filter pad by placing a piece of filter paper in a Büchner funnel.

    • Add a 1-2 cm layer of Celite (diatomaceous earth) on top of the paper.

    • Wet the Celite pad with the reaction solvent (e.g., ethanol/water) and apply gentle vacuum to settle the pad.

    • Pour the reaction mixture onto the Celite pad. The porous, high-surface-area structure of the Celite will trap the fine iron particles while allowing the liquid to pass through. Wash the filtered sludge with additional solvent.[8]

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Workup and Purification Procedure

This protocol outlines the steps to be taken immediately following the completion of the reduction reaction.

  • Preparation for Filtration: Set up a Büchner funnel with a Celite pad as described in the Troubleshooting Guide (Issue 3).

  • Hot Filtration: While the reaction mixture is still hot, filter it through the Celite pad under vacuum to remove the bulk of the iron sludge and excess iron powder.

  • Wash: Wash the filter cake thoroughly with several portions of the reaction solvent (e.g., ethanol or ethyl acetate) to recover any trapped product.[4] Combine the washings with the initial filtrate.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the organic solvent (e.g., ethanol) under reduced pressure using a rotary evaporator.

  • Basification and Precipitation: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH of the solution is between 8 and 10.[9] A thick precipitate of iron hydroxides will form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous phase). After each addition, swirl and invert the funnel gently to minimize emulsion formation.[6]

  • Combine and Wash Organic Layers: Combine all organic extracts. Wash the combined organic layer sequentially with water (2x) and then with saturated brine (1x) to remove residual base and inorganic salts.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by silica gel flash column chromatography or recrystallization to obtain the pure Methyl 3-amino-5-bromo-2-hydroxybenzoate.

Protocol 2: Quantitative Analysis of Residual Iron using a Colorimetric Method

This protocol provides a method to verify the purity of the final product.

  • Prepare a Standard Curve: Create a series of standard solutions of known Fe³⁺ concentration (e.g., 0.1, 0.5, 1, 2, 5 ppm) using a certified iron standard.

  • Sample Preparation: Accurately weigh a sample of your final product (e.g., 10 mg) and dissolve it in a known volume of a suitable solvent.

  • Complex Formation: To each standard and the sample solution, add a reducing agent (like hydroxylamine) to convert all iron to Fe²⁺, followed by a solution of a chromogenic chelator such as bathophenanthroline disulfonic acid.[13] Adjust the pH as required by the specific protocol for the chelator.

  • UV-Vis Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the iron-chelator complex (e.g., ~533 nm for the bathophenanthroline complex).[13]

  • Quantification: Plot the absorbance of the standards versus their concentration to create a calibration curve. Use the absorbance of your product sample to determine its iron concentration from this curve.

Section 4: Visual Guides

Workflow for Reduction and Purification

The following diagram illustrates the complete workflow from the crude reaction mixture to the purified final product.

G A Crude Reaction Mixture (Product, Fe, Fe Salts in Acid) B Hot Filtration (Celite Pad) A->B C Iron Sludge & Excess Fe (Discard or Re-extract) B->C Solid D Acidic Filtrate (Product & Dissolved Fe Salts) B->D Liquid E Basification (pH 8-10) (e.g., NaOH, Na2CO3) D->E F Aqueous Slurry (Product & Precipitated Fe(OH)x) E->F G Liquid-Liquid Extraction (Ethyl Acetate) F->G H Aqueous Layer (Fe(OH)x Sludge, Salts) (Discard) G->H Aqueous Phase I Combined Organic Layers (Product in EtOAc) G->I Organic Phase J Wash (H2O, Brine) Dry (Na2SO4) I->J K Crude Product Solution J->K L Solvent Evaporation K->L M Crude Solid Product L->M N Final Purification (Column Chromatography or Recrystallization) M->N O Pure Product (Methyl 3-amino-5-bromo- 2-hydroxybenzoate) N->O P Purity Analysis (NMR, LCMS, ICP) O->P

Caption: Workflow for Iron Salt Removal and Product Purification.

References

Optimization

Stability and storage of "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate"

Welcome to the technical support center for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, maximizing its integrity for experimental use. Here, we address common questions and troubleshooting scenarios based on the compound's chemical properties and established principles for related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Methyl 5-bromo-2-hydroxy-3-nitrobenzoate?

A1: For optimal long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[1] Keep the container tightly sealed to prevent moisture absorption and potential hydrolysis of the ester group. A standard laboratory refrigerator (2-8 °C) is recommended for long-term storage.

Q2: I need to prepare a stock solution. What solvents are recommended, and how should I store the solution?

A2: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. For biological experiments, DMSO is a common choice. Stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Is this compound sensitive to light?

A3: Yes, nitroaromatic compounds, in general, can be sensitive to light, particularly UV radiation.[1][2] Photodegradation can occur, potentially leading to the formation of byproducts and a decrease in the compound's purity.[2][3] Therefore, it is crucial to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

Q4: What are the known incompatibilities for this compound?

A4: Avoid strong oxidizing agents and strong bases. The phenolic hydroxyl group can be deprotonated by strong bases, which may affect the compound's stability and reactivity. Strong oxidizing agents could potentially react with the aromatic ring or other functional groups.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides potential causes and solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of the solid compound (e.g., yellowing) Exposure to light, air (oxidation), or moisture.- Store the compound in a tightly sealed, amber container in a desiccator. - If discoloration is significant, consider repurifying the compound or obtaining a fresh batch.
Precipitation in a stock solution upon thawing The compound may have a limited solubility at lower temperatures, or the solvent may have absorbed water, reducing solubility.- Gently warm the solution to room temperature and vortex to redissolve the compound. - Ensure the solvent used is anhydrous. - If precipitation persists, sonication may be helpful.
Loss of biological activity or inconsistent experimental results Degradation of the compound due to improper storage (light, temperature, repeated freeze-thaw cycles) or hydrolysis of the methyl ester.- Prepare fresh stock solutions from a new vial of the solid compound. - Aliquot stock solutions to minimize freeze-thaw cycles. - Perform a quality control check (e.g., HPLC) to assess the purity of the compound.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) This could indicate the presence of degradation products. Potential degradation pathways include: - Hydrolysis: The methyl ester can hydrolyze to the corresponding carboxylic acid (5-bromo-2-hydroxy-3-nitrobenzoic acid). - Reduction of the nitro group: The nitro group can be reduced to an amino group, forming methyl 3-amino-5-bromo-2-hydroxybenzoate.[4] - Photodegradation: Exposure to light can lead to various byproducts.[2][3]- Analyze the sample by LC-MS to identify the molecular weights of the unexpected peaks and compare them to potential degradation products. - Review storage and handling procedures to identify potential causes of degradation. - If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting common issues with Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Troubleshooting_Workflow cluster_purity Purity Assessment cluster_storage Storage & Handling Review start Start: Experimental Issue Observed check_purity Assess Compound Purity (e.g., HPLC, LC-MS) start->check_purity review_storage Review Storage & Handling Procedures start->review_storage purity_ok Purity is High (>95%) check_purity->purity_ok purity_low Purity is Low / Degradants Detected check_purity->purity_low storage_ok Proper Storage & Handling Confirmed review_storage->storage_ok storage_issue Improper Storage or Handling Identified review_storage->storage_issue purity_ok->storage_ok If both are confirmed purity_low->storage_issue Likely Cause new_compound Action: Use Fresh Compound purity_low->new_compound investigate_protocol Investigate Experimental Protocol (e.g., reagent compatibility, pH) storage_ok->investigate_protocol remediate_storage Action: Correct Storage/Handling (e.g., protect from light, aliquot solutions) storage_issue->remediate_storage re_evaluate Re-run Experiment remediate_storage->re_evaluate new_compound->re_evaluate end End: Issue Resolved re_evaluate->end investigate_protocol->end

Caption: Troubleshooting workflow for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Experimental Protocol: Quality Control by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Objective: To determine the purity of a sample and detect the presence of potential degradation products.

Materials:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or trifluoroacetic acid)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • HPLC Conditions (example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Analyze any significant secondary peaks, which may correspond to impurities or degradation products.

References

  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Chemosphere, 26(8), 1547-1561.
  • Zellner, R., Exner, M., & Herrmann, H. (2010). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
  • Lu, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 748-753.
  • Romanias, M. N., et al. (2024). Heterogeneous Reactions of Phenol on Different Components of Mineral Dust Aerosol: Formation of Oxidized Organic and Nitro-Phenolic Compounds. ACS Earth and Space Chemistry, 8(3), 514-525.
  • Li, Y., et al. (2023). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society, 68(2).
  • Sroka, Z., & Cisowski, W. (2003). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Journal of Food Science and Technology, 40(4), 387-392.
  • Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Pinto, M., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. International Journal of Molecular Sciences, 24(8), 6985.
  • Arora, P. K., & Bae, H. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology, 6, 127.
  • PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-3-hydroxy-2-methylbenzoate. Retrieved from [Link]

Sources

Troubleshooting

Handling and safety precautions for "Methyl 5-bromo-2-hydroxy-3-nitrobenzoate"

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (CAS No. 91983-31-2). Here you will find...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (CAS No. 91983-31-2). Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling in your experiments.

Physical and Chemical Properties

PropertyValueSource
CAS Number 91983-31-2-
Molecular Formula C₈H₆BrNO₅-
Molecular Weight 276.04 g/mol -
Physical Form Solid-
Purity Typically ≥95%-
Storage Temperature Room Temperature-
Storage Conditions Sealed in a dry, dark place-
Water Solubility 257.9 mg/L (Predicted)[1]
UN Number 3077-
Hazard Class 9-

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Methyl 5-bromo-2-hydroxy-3-nitrobenzoate?

A1: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is classified as a hazardous substance. The primary hazards, as indicated by its GHS pictograms (Corrosion, Exclamation Mark, Environment) and hazard statements, include:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).

  • Skin Corrosion/Irritation: Causes skin irritation (H315).

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage (H318).

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction (H317).

  • Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects (H410).

The signal word for this chemical is "Danger".

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: Given the hazards, it is crucial to wear appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and, depending on the scale of the experiment, an apron or coveralls.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.

Q3: What are the recommended storage conditions for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate?

A3: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature. It should be kept away from heat, ignition sources, and incompatible materials.

Q4: What are the known incompatible materials?

A4: As a nitroaromatic compound, it should be kept away from strong oxidizing agents, strong bases, and reducing agents. Nitroaromatic compounds can be unstable and may decompose exothermically, especially in the presence of impurities or at elevated temperatures.

Troubleshooting Guide

Issue 1: The compound has changed color or appears clumpy.

  • Possible Cause: This could indicate decomposition or moisture absorption. The presence of impurities can lower the thermal stability of nitro compounds.

  • Solution: Do not use the compound if you suspect it has degraded. Dispose of it according to your institution's hazardous waste disposal procedures. To prevent this, always store the compound in a tightly sealed container in a dry environment.

Issue 2: During a reaction, an unexpected exotherm or gas evolution is observed.

  • Possible Cause: This is a sign of a potential runaway reaction, which can occur with nitroaromatic compounds, especially at elevated temperatures or in the presence of contaminants.

  • Solution:

    • Immediately remove the heat source.

    • If it is safe to do so, begin cooling the reaction vessel with an ice bath.

    • Alert colleagues and the lab safety officer.

    • If the reaction is uncontrollable, evacuate the area and follow emergency procedures.

  • Prevention: Always conduct reactions with nitroaromatic compounds on a small scale initially, with careful temperature monitoring and control. Ensure all glassware is clean and dry to avoid introducing contaminants.

Issue 3: How do I handle a small spill of the solid compound?

  • Solution:

    • Ensure the area is well-ventilated.

    • Wear appropriate PPE (gloves, goggles, lab coat).

    • Carefully sweep the solid material into a designated waste container. Avoid generating dust.

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

    • Dispose of all contaminated materials as hazardous waste.

Issue 4: How do I handle a larger spill?

  • Solution:

    • Evacuate the immediate area and alert others.

    • If the spill is significant, contact your institution's emergency response team.

    • Prevent the spilled material from entering drains or waterways.

    • If trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and transfer it to a sealed, labeled container for hazardous waste disposal.

Experimental Protocols

Synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

This protocol is based on the nitration of methyl 5-bromo-2-hydroxybenzoate.

Materials:

  • Methyl 5-bromo-2-hydroxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 65%)

  • Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add methyl 5-bromo-2-hydroxybenzoate to chilled concentrated sulfuric acid with continuous stirring. Maintain the temperature below 5°C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of methyl 5-bromo-2-hydroxybenzoate in sulfuric acid. The temperature of the reaction mixture must be maintained below 5°C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 5°C for 3 hours.

  • Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water.

  • A solid precipitate of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual acid.

  • Dry the product thoroughly, for example, in a desiccator under vacuum.

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound in Ventilated Enclosure Prepare_Work_Area->Weigh_Compound Perform_Experiment Perform Experiment with Temperature Control Weigh_Compound->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Spill_Response Follow Spill Response Protocol Perform_Experiment->Spill_Response First_Aid Administer First Aid Perform_Experiment->First_Aid Dispose_Waste Dispose of Hazardous Waste Properly Decontaminate_Glassware->Dispose_Waste Evacuate Evacuate if Necessary Spill_Response->Evacuate

Caption: Safe handling workflow for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Brominated Aromatic Building Blocks: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and Its Alternatives

In the landscape of organic synthesis and drug discovery, brominated aromatic compounds are indispensable building blocks. Their utility in forming carbon-carbon and carbon-heteroatom bonds, particularly through transiti...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug discovery, brominated aromatic compounds are indispensable building blocks. Their utility in forming carbon-carbon and carbon-heteroatom bonds, particularly through transition metal-catalyzed cross-coupling reactions, has cemented their role in the construction of complex molecular architectures. This guide provides a comparative analysis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate against other structurally related brominated building blocks, offering insights into their properties and potential reactivity for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these building blocks is crucial for their effective utilization in synthesis. The following table summarizes the key properties of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and selected alternatives.

PropertyMethyl 5-bromo-2-hydroxy-3-nitrobenzoateMethyl 5-bromo-2-methyl-3-nitrobenzoate[1]Methyl 3-bromo-2-methyl-5-nitrobenzoate[2]Methyl 5-bromo-2-hydroxy-3-methylbenzoate[3]
Molecular Formula C₈H₆BrNO₅[4]C₉H₈BrNO₄[1]C₉H₈BrNO₄[2]C₉H₉BrO₃[3]
Molecular Weight 276.04 g/mol [4]274.07 g/mol [1]274.07 g/mol [2]245.07 g/mol [3]
Appearance Solid[4]---
Key Substituents -OH, -NO₂, -COOCH₃-CH₃, -NO₂, -COOCH₃-CH₃, -NO₂, -COOCH₃-OH, -CH₃, -COOCH₃

Performance in a Key Transformation: Reduction of the Nitro Group

A common and synthetically useful transformation for nitroaromatic compounds is the reduction of the nitro group to an amine. This reaction opens up a plethora of possibilities for further functionalization, such as amide bond formation or the construction of nitrogen-containing heterocycles.

An experimental protocol for the reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate to Methyl 3-amino-5-bromo-2-hydroxybenzoate has been reported with a good yield.[5]

Experimental Protocol: Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate[5]
  • Materials:

    • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol)

    • Methanol (1000 mL)

    • Activated iron powder (112 g, 2 mol)

    • Saturated ammonium chloride solution (80 g in water, 1.5 mol)

    • Diatomaceous earth

    • Silica gel (80-100 mesh) for column chromatography

  • Procedure:

    • A mixture of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and methanol is prepared in a reaction vessel.

    • Activated iron powder is added to the mixture in one portion.

    • The reaction mixture is heated to a gentle reflux.

    • Saturated ammonium chloride solution is added dropwise to the refluxing mixture.

    • The reaction is maintained at reflux for 3 hours, with progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • Diatomaceous earth (200 g) is added, and the mixture is filtered by suction.

    • The solid residue is washed thoroughly with hot methanol.

    • The combined filtrates are concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

  • Result:

    • The desired product, Methyl 3-amino-5-bromo-2-hydroxybenzoate, was obtained in 78% yield (96.85 g).[5]

G cluster_workflow Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate start Mix Reactants: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, Methanol, Activated Iron reflux Heat to Reflux and Add NH4Cl Solution start->reflux monitor Monitor by TLC (3 hours) reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter through Diatomaceous Earth cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify product Methyl 3-amino-5-bromo-2-hydroxybenzoate (78% Yield) purify->product

Reduction Workflow

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

Electron-withdrawing groups (EWGs) like the nitro (-NO₂) and ester (-COOCH₃) groups generally increase the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst, the rate-determining step in many Suzuki couplings. Conversely, electron-donating groups (EDGs) like the hydroxyl (-OH) and methyl (-CH₃) groups can decrease this reactivity.

Building BlockKey SubstituentsExpected Reactivity in Suzuki CouplingRationale
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate -OH (EDG), -NO₂ (EWG), -COOCH₃ (EWG)High The strong electron-withdrawing effects of the nitro and ester groups are expected to significantly activate the C-Br bond towards oxidative addition.
Methyl 5-bromo-2-methyl-3-nitrobenzoate -CH₃ (EDG), -NO₂ (EWG), -COOCH₃ (EWG)High Similar to the primary compound, the two strong EWGs should lead to high reactivity. The methyl group's donating effect is weaker than the hydroxyl group's.
Methyl 3-bromo-2-methyl-5-nitrobenzoate -CH₃ (EDG), -NO₂ (EWG), -COOCH₃ (EWG)High The electronic environment is very similar to the 5-bromo isomer, suggesting comparable high reactivity.
Methyl 5-bromo-2-hydroxy-3-methylbenzoate -OH (EDG), -CH₃ (EDG), -COOCH₃ (EWG)Moderate The presence of two electron-donating groups may slightly decrease the reactivity of the C-Br bond compared to the nitro-substituted analogues.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. This protocol can be adapted and optimized for the specific building blocks discussed.

  • Materials:

    • Brominated aromatic building block (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried reaction vessel, add the brominated aromatic compound, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (this is typically repeated three times).

    • Add the degassed solvent mixture via syringe.

    • Add the palladium catalyst to the reaction mixture.

    • Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(OH)2 + Base) pd2_complex->transmetalation diorgano_pd2 R-Pd(II)L2-Ar transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-Ar reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Conclusion

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a highly functionalized and versatile building block for organic synthesis. The presence of strong electron-withdrawing groups suggests a high reactivity in key transformations such as the Suzuki-Miyaura cross-coupling, making it an attractive choice for the synthesis of complex molecules. While direct quantitative comparisons with its structural isomers and analogues are not extensively documented, a qualitative assessment based on electronic effects provides a valuable guide for synthetic planning. The provided experimental protocol for the reduction of its nitro group demonstrates its practical utility in accessing valuable amino-substituted intermediates. The choice between Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and its alternatives will ultimately depend on the specific synthetic target and the desired reactivity profile.

References

Comparative

A Comparative Guide to the Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of common reducing agents for the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate, a key intermediate in pharmaceutical synthes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of common reducing agents for the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis.

The selective reduction of the nitro group in polysubstituted aromatic compounds is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Methyl 5-bromo-2-hydroxy-3-nitrobenzoate presents a typical challenge where the nitro group must be reduced to an amine without affecting the bromo and methyl ester functionalities. This guide provides an objective comparison of various reducing agents for this specific transformation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their needs.

Performance Comparison of Reducing Agents

The following table summarizes the performance of various reducing agents for the conversion of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate to Methyl 3-amino-5-bromo-2-hydroxybenzoate.

Reducing Agent/SystemReaction TimeYield (%)SelectivityKey Considerations
Activated Iron Powder / NH₄Cl 3 hours78%[1]HighCost-effective, requires filtration of iron sludge.
Stannous Chloride (SnCl₂) VariesGood (Typical)HighMild conditions, tolerant of esters and halogens.[2] Potential for O-dealkylation at elevated temperatures.
Sodium Dithionite (Na₂S₂O₄) VariesGood (Typical)HighMild, metal-free alternative, good functional group tolerance.[3][4][5]
Catalytic Hydrogenation (Raney Ni) VariesHigh (Typical)HighAvoids dehalogenation often seen with Pd/C. Requires specialized hydrogenation equipment.[6][7]
NaBH₄ / FeCl₂ VariesHigh (up to 96% for similar substrates)ExcellentHigh chemoselectivity for nitro group over esters.

Experimental Protocols

Method 1: Reduction with Activated Iron Powder

This protocol is a well-established and cost-effective method for the reduction of aromatic nitro compounds.

Reaction Scheme:

G Substrate Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Reagents Fe, NH4Cl Methanol, Reflux Substrate->Reagents Product Methyl 3-amino-5-bromo-2-hydroxybenzoate Reagents->Product

Figure 1: Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate using Iron.

Procedure: [1]

  • To a solution of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol) in methanol (1000 mL), add activated iron powder (112 g, 2 mol) in a single portion.

  • Heat the mixture to a gentle reflux.

  • Slowly add a saturated aqueous solution of ammonium chloride (80 g, 1.5 mol) dropwise to the refluxing mixture.

  • Maintain the reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add diatomaceous earth (200 g) to the reaction mixture and filter through a pad of celite.

  • Wash the solid residue with hot methanol until no product is detected in the washings.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield Methyl 3-amino-5-bromo-2-hydroxybenzoate.

Experimental Workflow:

G A Reactants Mixing B Reflux A->B C Cooling B->C D Filtration C->D E Solvent Evaporation D->E F Purification E->F

Figure 2: General workflow for the iron-mediated reduction.

Method 2: Reduction with Sodium Dithionite (General Protocol)

Sodium dithionite offers a mild and metal-free alternative for nitro group reduction.[3][4][5]

Reaction Principle:

G Ar-NO2 Ar-NO2 Ar-NH2 Ar-NH2 Ar-NO2->Ar-NH2  Na2S2O4, Solvent/H2O  

Figure 3: General reaction for Sodium Dithionite reduction.

Procedure:

  • Dissolve the aromatic nitro compound (e.g., Methyl 5-bromo-2-hydroxy-3-nitrobenzoate) in a suitable solvent system (e.g., DMF/water, ethanol/water) in a round-bottom flask.[3]

  • In a separate flask, prepare a solution of sodium dithionite in water.

  • Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic.

  • If necessary, adjust the pH of the reaction mixture to 8-9 with sodium bicarbonate.

  • Stir the reaction at an appropriate temperature (e.g., room temperature to gentle heating) and monitor by TLC.

  • Upon completion, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Discussion of Reducing Agent Selection

The choice of reducing agent depends on several factors including cost, scale, available equipment, and the presence of other functional groups.

  • Activated Iron Powder: This is a classic, robust, and economical method suitable for large-scale synthesis. The primary drawback is the formation of large amounts of iron sludge, which can complicate workup and purification.[1]

  • Stannous Chloride: Known for its mildness and high chemoselectivity, SnCl₂ is a good choice for substrates with sensitive functional groups.[2] However, the tin byproducts can sometimes be difficult to remove completely.

  • Sodium Dithionite: As a metal-free option, sodium dithionite is environmentally benign and offers excellent functional group tolerance.[3][4][5] It is a good alternative when metal contamination is a concern.

  • Catalytic Hydrogenation: This method, particularly with Raney Nickel, is highly efficient and can provide very clean reactions with high yields.[6][7] The main advantage of Raney Nickel over catalysts like Palladium on carbon (Pd/C) is the reduced risk of dehalogenation of the bromo substituent. However, it requires access to a hydrogenation apparatus capable of handling hydrogen gas under pressure.

  • Sodium Borohydride with Ferric Chloride: This combination has been shown to be highly effective and selective for the reduction of nitro groups in the presence of esters on other substrates, often providing high yields.

For the specific case of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, the activated iron powder method is well-documented and provides a good yield. For laboratory-scale synthesis where ease of workup is a priority, sodium dithionite or stannous chloride would be excellent alternatives. For larger-scale production where efficiency and atom economy are paramount, catalytic hydrogenation with Raney Nickel would be a strong candidate, provided the necessary equipment is available.

References

Validation

Substituent Effects on the Reactivity of Nitrobenzoates in Nucleophilic Aromatic Substitution: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the reactivity of substituted nitrobenzoates in nucleophilic aromatic substitution (SNAr), supported by experimental data and prot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the reactivity of substituted nitrobenzoates in nucleophilic aromatic substitution (SNAr), supported by experimental data and protocols.

The strategic placement of substituents on an aromatic ring is a cornerstone of modern medicinal chemistry and materials science. For nitrobenzoate derivatives, the interplay of these substituents with the activating nitro group and the ester functionality dictates the molecule's susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides a comparative analysis of this reactivity, summarizing available quantitative data and outlining detailed experimental protocols for assessing these transformations.

The Decisive Role of Substituent Positioning

The rate and feasibility of nucleophilic aromatic substitution on a benzene ring are fundamentally governed by the electronic nature of its substituents. Strong electron-withdrawing groups, such as the nitro (-NO₂) group, are essential for activating the ring towards attack by a nucleophile.[1] This activation is most pronounced when the nitro group is positioned ortho or para to the leaving group. In these positions, the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[2]

Conversely, when the nitro group is in the meta position relative to the leaving group, it cannot participate in resonance stabilization of the anionic intermediate.[3][4] While it still exerts an electron-withdrawing inductive effect, the absence of resonance stabilization leads to a significantly higher activation energy and a dramatically slower reaction rate.[3] Consequently, 1-chloro-3-nitrobenzene is substantially less reactive than its ortho and para isomers.[3]

Quantitative Comparison of Reactivity

Direct, side-by-side quantitative data for the nucleophilic aromatic substitution of a comprehensive series of substituted nitrobenzoates is sparse in the literature. However, data from related systems can provide valuable insights into the expected reactivity trends.

Saponification of Substituted Methyl Benzoates

While not a nucleophilic aromatic substitution, the saponification of esters is a well-studied reaction where the nucleophile attacks the carbonyl carbon. The electronic effects of ring substituents on the rate of this reaction offer a useful parallel. The following data, from the base-catalyzed hydrolysis of various meta- and para-substituted methyl benzoates, demonstrates the powerful electron-withdrawing effect of the nitro group in accelerating nucleophilic attack at the ester.[5][6]

SubstrateSubstituentRate Constant, k (L·mol⁻¹·min⁻¹)Relative Rate (to Methyl Benzoate)
Methyl p-nitrobenzoatep-NO₂10260.0
Methyl m-nitrobenzoatem-NO₂6337.1
Methyl m-chlorobenzoatem-Cl9.15.4
Methyl m-bromobenzoatem-Br8.65.1
Methyl benzoateH1.71.0
Methyl p-methylbenzoatep-CH₃0.980.58
Methyl p-methoxybenzoatep-OCH₃0.420.25
Methyl p-aminobenzoatep-NH₂0.060.04
Reaction Conditions: NaOH in Dioxane:Water (3:2) at 35°C. Data sourced from J. Am. Chem. Soc. 1961, 83, 4214-4216.[5][6]

As the data indicates, both p-nitro and m-nitro substituents dramatically increase the rate of saponification compared to the unsubstituted methyl benzoate. The para-nitro substituent has a stronger activating effect due to its ability to withdraw electron density through both resonance and induction, making the carbonyl carbon more electrophilic.

Logical Framework for SNAr Reactivity

The underlying principles of substituent effects on the SNAr reactivity of nitrobenzoates can be visualized as a logical workflow. The position of the nitro group relative to the leaving group is the primary determinant of reactivity, followed by the electronic nature of other substituents on the ring.

SNAr_Reactivity Logical Flow of Substituent Effects on SNAr Reactivity cluster_primary Primary Determinant: Nitro Group Position cluster_secondary Secondary Influence: Other Substituents cluster_outcome Predicted Reactivity ortho_para Ortho or Para to Leaving Group ewg Electron-Withdrawing Group (EWG) ortho_para->ewg Presence of additional EWG edg Electron-Donating Group (EDG) ortho_para->edg Presence of EDG meta Meta to Leaving Group low_reactivity Low to No Reactivity meta->low_reactivity Regardless of other substituents high_reactivity High Reactivity ewg->high_reactivity moderate_reactivity Moderate Reactivity edg->moderate_reactivity

Caption: Substituent effects on SNAr reactivity.

Experimental Protocols

The following are representative protocols for conducting nucleophilic aromatic substitution on substituted nitrobenzoates. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary for specific substrates and nucleophiles.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

This protocol describes a general procedure for the reaction of a chloro-substituted methyl nitrobenzoate with a secondary amine, where the chlorine atom is displaced.

Materials:

  • Substituted methyl chloronitrobenzoate (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add the substituted methyl chloronitrobenzoate (1.0 eq) and potassium carbonate (2.0 eq).

  • Dissolve the starting materials in a minimal amount of DMSO.

  • Add the piperidine (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at a temperature between 80-100°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reaction with a Thiol Nucleophile

This protocol outlines a general procedure for the reaction of a nitro-substituted methyl benzoate (where the nitro group can act as the leaving group in highly activated systems) with a thiol to form a thioether.[7]

Materials:

  • Substituted methyl nitrobenzoate (e.g., methyl 4,5-dimethyl-2-nitrobenzoate) (1.0 eq)

  • Thiol (e.g., thiophenol) (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried, two-neck round-bottom flask

  • Inert atmosphere (Argon or Nitrogen)

  • Ice bath

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Cool the flask in an ice bath and carefully add sodium hydride (1.5 eq).

  • Slowly add the thiol (1.2 eq) to the suspension and stir for 30 minutes at 0°C to form the thiolate.

  • Add a solution of the substituted methyl nitrobenzoate (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Kinetic Analysis

Accurate determination of reaction kinetics is essential for a quantitative comparison of reactivity. A common method for monitoring the progress of SNAr reactions is UV-Vis spectrophotometry, particularly when the product has a distinct chromophore from the reactants.[8]

Kinetic_Workflow Workflow for a Typical SNAr Kinetic Study cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis prep_substrate Prepare stock solution of substrate mix Mix substrate and nucleophile in cuvette prep_substrate->mix prep_nucleophile Prepare series of nucleophile solutions prep_nucleophile->mix determine_lambda Determine λmax of product thermostat Thermostat cuvette holder in spectrophotometer determine_lambda->thermostat thermostat->mix record Record absorbance vs. time mix->record fit_data Fit Abs vs. time data to first-order exponential equation record->fit_data calc_kobs Calculate k_obs fit_data->calc_kobs repeat_exp Repeat for each nucleophile concentration calc_kobs->repeat_exp plot_kobs Plot k_obs vs. [Nucleophile] repeat_exp->plot_kobs calc_k2 Determine second-order rate constant (k2) from slope plot_kobs->calc_k2

Caption: Workflow for a kinetic study using UV-Vis spectrophotometry.

References

Comparative

Comparative Efficacy of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate in Multi-Step Synthesis: A Guide to Nitro Group Reduction Strategies

The primary synthetic route involves the use of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate as a starting material, where the nitro group is subsequently reduced to an amine. The efficiency of this key step is a critical de...

Author: BenchChem Technical Support Team. Date: December 2025

The primary synthetic route involves the use of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate as a starting material, where the nitro group is subsequently reduced to an amine. The efficiency of this key step is a critical determinant of the overall success of the synthesis. This guide will compare the established method using iron powder with other common techniques for aromatic nitro group reduction.

Comparison of Nitro Group Reduction Methodologies

The reduction of the nitro group on the aromatic ring is a fundamental transformation in organic synthesis. The choice of reducing agent can significantly impact the reaction's yield, selectivity, and compatibility with other functional groups present in the molecule. Below is a comparison of common methods applied to substrates similar to Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Reduction MethodReagentsTypical YieldReaction TimeTemperatureKey Advantages & Disadvantages
Metal/Acid Reduction Fe / NH₄Cl78%[1]3 hours[1]Reflux[1]Advantages: Cost-effective, reliable, and tolerant of many functional groups. Disadvantages: Can be slow, requires stoichiometric amounts of metal, and workup can be cumbersome due to iron sludge.
Catalytic Hydrogenation H₂, Pd/C or PtO₂Generally high (>90%)Varies (often rapid)Room TemperatureAdvantages: High yields, clean reaction with water as the only byproduct, catalytic amounts of reagent. Disadvantages: Requires specialized equipment (hydrogenator), potential for dehalogenation, catalyst can be expensive and pyrophoric.
Metal/Acid Reduction SnCl₂·2H₂O / HClVaries (often >80%)VariesRoom Temperature to mild heatingAdvantages: Generally high yields and good functional group tolerance. Disadvantages: Stoichiometric amounts of tin salts are required, and the tin waste is toxic and requires careful disposal.
Metal/Neutral Salt Zn / NH₄ClHigh (up to 90-95% for some nitroarenes)Rapid (often minutes)Room TemperatureAdvantages: Very rapid reaction, mild conditions. Disadvantages: Can be exothermic and difficult to control on a large scale.
Hydrosulfite Reduction Na₂S₂O₄VariesVariesRoom Temperature to mild heatingAdvantages: Inexpensive, mild conditions, and often chemoselective. Disadvantages: Often requires aqueous solvent systems which can be problematic for insoluble substrates, and the reaction can be sensitive to air.

Experimental Protocols

Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate using Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

This protocol details the reduction of the nitro group using iron powder and ammonium chloride.

Materials:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

  • Methanol

  • Activated Iron Powder

  • Saturated Ammonium Chloride Solution

  • Diatomaceous Earth

  • Silica Gel (80-100 mesh)

Procedure:

  • A mixture of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol) and methanol (1000 mL) is prepared in a suitable reaction vessel.[1]

  • Activated iron powder (112 g, 2 mol) is added to the mixture in a single portion.[1]

  • The reaction mixture is heated to a gentle reflux.[1]

  • A saturated aqueous solution of ammonium chloride (80 g, 1.5 mol) is added dropwise to the refluxing mixture.[1]

  • The reaction is maintained at reflux for 3 hours, with progress monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled to room temperature.[1]

  • Diatomaceous earth (200 g) is added, and the mixture is filtered to remove the iron salts. The solid residue is washed with hot methanol.[1]

  • The combined filtrates are concentrated under reduced pressure.[1]

  • The crude product is purified by flash chromatography on a silica gel column to yield Methyl 3-amino-5-bromo-2-hydroxybenzoate. (Yield: 78%) [1]

Visualizing the Synthesis and Reduction Pathways

The following diagrams illustrate the synthetic workflow and the comparative reduction pathways.

SynthesisWorkflow Start Methyl 5-bromo-2-hydroxy-3-nitrobenzoate in Methanol Reagents Add Activated Iron Powder & Saturated NH4Cl Solution Start->Reagents Reaction Reflux for 3 hours Reagents->Reaction Workup Cool, Add Diatomaceous Earth, Filter Reaction->Workup Purification Concentrate Filtrate & Flash Chromatography Workup->Purification Product Methyl 3-amino-5-bromo-2-hydroxybenzoate Purification->Product

Synthetic workflow for Methyl 3-amino-5-bromo-2-hydroxybenzoate.

ReductionPathways cluster_methods Reduction Methods StartingMaterial Aromatic Nitro Compound (Ar-NO2) Fe Fe / NH4Cl StartingMaterial->Fe H2 Catalytic Hydrogenation (H2, Pd/C) StartingMaterial->H2 SnCl2 SnCl2 / HCl StartingMaterial->SnCl2 Zn Zn / NH4Cl StartingMaterial->Zn Na2S2O4 Na2S2O4 StartingMaterial->Na2S2O4 Product Aromatic Amine (Ar-NH2) Fe->Product H2->Product SnCl2->Product Zn->Product Na2S2O4->Product

Comparative pathways for the reduction of an aromatic nitro group.

References

Validation

Yield comparison of different synthetic routes to "Methyl 3-amino-5-bromo-2-hydroxybenzoate"

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two synthetic routes to Methyl 3-amino-5-bromo-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes to Methyl 3-amino-5-bromo-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on their reported yields, starting materials, and reaction conditions. Detailed experimental protocols are provided to support the practical application of this information.

Yield and Reaction Parameter Comparison

The following table summarizes the key quantitative data for the two primary synthetic routes identified for the preparation of Methyl 3-amino-5-bromo-2-hydroxybenzoate.

ParameterRoute 1: Reduction of a Nitro IntermediateRoute 2: Bromination of an Amino Precursor
Starting Material Methyl 5-bromo-2-hydroxy-3-nitrobenzoateMethyl 3-amino-2-hydroxybenzoate
Key Transformation Reduction of a nitro groupElectrophilic aromatic bromination
Reagents Activated Iron Powder, Ammonium ChlorideN-Bromosuccinimide (NBS)
Solvent MethanolAcetonitrile
Reaction Time 3 hoursNot explicitly stated
Reported Yield 78%[1]Not explicitly stated in available literature
Purification Method Flash chromatography[1]Not explicitly stated in available literature

Synthetic Pathway Visualization

The logical flow of the two synthetic routes is depicted below.

Synthetic Routes to Methyl 3-amino-5-bromo-2-hydroxybenzoate cluster_0 Route 1: Reduction cluster_1 Route 2: Bromination start1 Methyl 5-bromo-2-hydroxy-3-nitrobenzoate reagents1 Fe, NH4Cl, MeOH start1->reagents1 Reduction product Methyl 3-amino-5-bromo-2-hydroxybenzoate reagents1->product start2 Methyl 3-amino-2-hydroxybenzoate reagents2 N-Bromosuccinimide (NBS), Acetonitrile start2->reagents2 Bromination reagents2->product

Caption: Comparison of two synthetic pathways to the target molecule.

Experimental Protocols

Route 1: Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate[1]

This established method involves the reduction of a nitro-substituted precursor to the desired amino group.

Materials:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol)

  • Methanol (1000 mL)

  • Activated iron powder (112 g, 2 mol)

  • Saturated ammonium chloride solution (from 80 g NH₄Cl, 1.5 mol)

  • Diatomaceous earth (200 g)

  • Silica gel (80-100 mesh) for flash chromatography

Procedure:

  • A mixture of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and methanol is prepared in a suitable reaction vessel.

  • Activated iron powder is added to the mixture in a single portion.

  • The reaction mixture is heated to a gentle reflux.

  • Saturated ammonium chloride solution is added dropwise to the refluxing mixture.

  • The reaction is maintained at reflux for 3 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Diatomaceous earth is added, and the mixture is filtered to remove the iron catalyst and other solids.

  • The solid residue is washed thoroughly with hot methanol.

  • The combined filtrates are concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on a silica gel column to yield Methyl 3-amino-5-bromo-2-hydroxybenzoate (96.0 g, 78% yield).[1]

Route 2: Bromination of Methyl 3-amino-2-hydroxybenzoate

Materials (Hypothetical):

  • Methyl 3-amino-2-hydroxybenzoate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

General Procedure (Adaptable):

  • The starting material, Methyl 3-amino-2-hydroxybenzoate, would be dissolved in a suitable solvent such as acetonitrile.

  • N-Bromosuccinimide (NBS) would be added to the solution.

  • The reaction mixture would be stirred at room temperature for a specified period, with the reaction progress monitored by TLC.

  • Upon completion, the reaction would be quenched, and the product isolated and purified.

Note: The yield for this route is not currently available and would require experimental determination.

Conclusion

Based on the available data, Route 1, the reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, is a well-documented and high-yielding method for the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate, with a reported yield of 78%.[1] While Route 2, the bromination of Methyl 3-amino-2-hydroxybenzoate, presents a potentially more direct approach, further research is required to establish a reliable experimental protocol and determine its yield. For researchers requiring a dependable and scalable synthesis, Route 1 is the recommended approach at this time.

References

Comparative

A Comparative Guide to the Reaction Products of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate for Researchers and Drug Development Professionals

An objective analysis of synthetic pathways originating from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, presenting a primary reaction pathway alongside potential alternative transformations. This guide provides detailed e...

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of synthetic pathways originating from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, presenting a primary reaction pathway alongside potential alternative transformations. This guide provides detailed experimental protocols, comparative data, and visual representations to aid in strategic synthetic planning.

This guide explores the chemical reactivity of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, a versatile starting material in organic synthesis. The primary focus is on the well-established reduction of the nitro group, yielding Methyl 3-amino-5-bromo-2-hydroxybenzoate, a valuable building block in medicinal chemistry. Additionally, this document outlines potential alternative reaction pathways involving the bromine and hydroxyl functionalities, offering a comparative perspective for synthetic chemists.

Primary Reaction: Reduction of the Nitro Group

The most commonly reported and highest-yielding transformation of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is the reduction of its nitro group to an amine. This reaction produces Methyl 3-amino-5-bromo-2-hydroxybenzoate, a key intermediate for the synthesis of various heterocyclic compounds and other complex molecular architectures.

Experimental Protocol: Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate[1]

Materials:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

  • Methanol (MeOH)

  • Activated Iron Powder

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diatomaceous earth

Procedure:

  • A mixture of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (0.5 mol) and methanol (1000 mL) is prepared in a suitable reaction vessel.

  • Activated iron powder (2 mol) is added to the mixture in a single portion.

  • The reaction mixture is heated to a gentle reflux.

  • Saturated ammonium chloride solution (1.5 mol) is added dropwise to the refluxing mixture.

  • The reaction is maintained at reflux for 3 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature.

  • Diatomaceous earth is added, and the mixture is filtered. The solid residue is washed with hot methanol.

  • The combined filtrates are concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Quantitative Data Summary
Starting MaterialProductReagentsReaction TimeYield
Methyl 5-bromo-2-hydroxy-3-nitrobenzoateMethyl 3-amino-5-bromo-2-hydroxybenzoateFe, NH₄Cl, MeOH3 hours78%[1]

Reaction Pathway: Nitro Group Reduction

G SM Methyl 5-bromo-2-hydroxy-3-nitrobenzoate P Methyl 3-amino-5-bromo-2-hydroxybenzoate SM->P Reduction R Fe, NH4Cl Methanol, Reflux G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Analysis A Starting Material: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate B Reaction Setup: - Solvent - Reagents - Catalyst (if applicable) A->B 1. Combine C Reaction Monitoring (TLC) B->C 2. React D Quenching & Extraction C->D E Column Chromatography D->E 3. Purify F Isolated Product E->F G Spectroscopic Characterization: - NMR - IR - Mass Spectrometry F->G H Purity Analysis (e.g., HPLC) G->H G cluster_0 Primary Pathway cluster_1 Alternative Pathways Start Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction High Yield, Established Cross_Coupling Palladium-Catalyzed Cross-Coupling Start->Cross_Coupling Versatile, Requires Optimization Hydroxyl_Reaction Hydroxyl Group Functionalization Start->Hydroxyl_Reaction Functional Group Modification Amine_Product Methyl 3-amino-5-bromo-2-hydroxybenzoate Nitro_Reduction->Amine_Product Coupling_Products Aryl/Alkenyl/Amino Derivatives Cross_Coupling->Coupling_Products Ether_Ester_Products Ether/Ester Derivatives Hydroxyl_Reaction->Ether_Ester_Products

References

Validation

The Potential of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate in Drug Discovery: A Comparative Guide to Synthesized Compounds and Their Biological Activities

For researchers, scientists, and drug development professionals, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate stands as a versatile scaffold for the synthesis of novel compounds with promising biological activities. This gui...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate stands as a versatile scaffold for the synthesis of novel compounds with promising biological activities. This guide provides a comparative overview of the antimicrobial and anticancer potential of derivatives synthesized from this starting material, supported by experimental data from related compounds and detailed methodologies for evaluation.

From a Single Molecule to a Library of Bioactive Compounds

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate serves as a key intermediate in the synthesis of a variety of derivatives. The presence of bromo, hydroxyl, and nitro groups on the benzene ring offers multiple reaction sites for chemical modification, enabling the creation of a diverse library of compounds. A primary example is the reduction of the nitro group to an amine, yielding Methyl 3-amino-5-bromo-2-hydroxybenzoate, a precursor for further derivatization.

Comparative Biological Activity

While a comprehensive screening of a library of compounds directly synthesized from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is not extensively documented in a single study, the biological activities of structurally related compounds provide valuable insights into the potential of its derivatives. The following tables summarize the antimicrobial and anticancer activities of compounds bearing similar structural motifs.

Table 1: Antimicrobial Activity of Related Bromo- and Nitro-Substituted Aromatic Compounds
Compound ClassDerivative ExampleTest OrganismActivity (MIC/Inhibition Zone)Reference
Flavonoid Derivatives5′-Bromo-2′-hydroxy-3′-nitrochalconeE. coliBetter inhibition than 5′-chloro analogue[1]
6-Bromo-8-nitroflavoneE. faecalis, S. aureus, E. coli, C. albicansGrowth inhibition observed[1]
N-acylhydrazones5-bromo substituted phenyl N-acylhydrazoneBacillus subtilis, Pseudomonas aeruginosaMIC = 62.50 µg/mL
BenzamidesN-(2-bromo-phenyl)-5-bromo-2-hydroxy-benzamide hydrazoneStaphylococcus aureus, Streptococcus pyogenes, Bacillus cereusMIC = 2.5 µg/mL[2]
Table 2: Anticancer Activity of Related Nitroaromatic and Bromophenol Compounds
Compound ClassDerivative ExampleCell LineActivity (IC50/LC50)Reference
Benzofuran-1,2,3-triazole Conjugates5-((2-(4-bromo benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeA-549 (Lung), HeLa (Cervical)Evaluated by MTT assay[3]
Bromophenol DerivativesMethylated and Acetylated BromophenolsK562 (Leukemia)Inhibition of viability and apoptosis induction[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activity of synthesized compounds.

Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate

A common synthetic route from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate involves the reduction of the nitro group.

Procedure:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is dissolved in methanol.

  • Activated iron powder is added to the mixture.

  • The reaction mixture is heated to a gentle reflux.

  • A saturated solution of ammonium chloride is added dropwise, and the reflux is maintained for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and filtered through diatomaceous earth.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of a compound.

Procedure:

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria or fungi).

  • Positive (microorganism and broth) and negative (broth only) controls are included.

  • The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Procedure:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • An MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by metabolically active cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizing the Potential: Synthetic Pathways and Experimental Workflows

The following diagrams illustrate the synthetic potential of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and a general workflow for biological evaluation.

Synthesis_Pathway start Methyl 5-bromo-2-hydroxy-3-nitrobenzoate amino Methyl 3-amino-5-bromo-2-hydroxybenzoate start->amino Nitro Reduction (e.g., Fe/NH4Cl) derivatives Diverse Bioactive Derivatives amino->derivatives Further Derivatization

Caption: Synthetic pathway from the starting material to diverse derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Derivatives from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate antimicrobial Antimicrobial Assays (e.g., MIC) synthesis->antimicrobial anticancer Anticancer Assays (e.g., MTT) synthesis->anticancer data Comparative Data Analysis (Tables and SAR) antimicrobial->data anticancer->data

Caption: General workflow for synthesis and biological evaluation.

References

Comparative

Comparative Guide to Alternatives for Methyl 5-bromo-2-hydroxy-3-nitrobenzoate in Synthetic Applications

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to achieving desired synthetic outcomes efficiently and cost-effectively. Methyl 5-br...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to achieving desired synthetic outcomes efficiently and cost-effectively. Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a versatile reagent, primarily utilized as a precursor for a variety of functionalized aromatic compounds. This guide provides an objective comparison of this reagent with potential alternatives in key synthetic applications, supported by experimental data and detailed protocols.

Core Application: Synthesis of Substituted Anilines via Nitro Group Reduction

A primary application of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is its conversion to Methyl 3-amino-5-bromo-2-hydroxybenzoate. This transformation, achieved through the reduction of the nitro group, provides a valuable intermediate with ortho-hydroxy and meta-amino functionalities, which is a common scaffold in medicinal chemistry.

Alternative Reagents

The selection of an alternative reagent for this application is guided by the desired substitution pattern on the resulting aniline. Key alternatives include other halogenated and non-halogenated 2-hydroxy-3-nitrobenzoates. The choice of halogen (F, Cl, Br, I) can influence reactivity and provide a handle for subsequent cross-coupling reactions.

Reagent NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate 91983-31-2C₈H₆BrNO₅276.04Bromine atom allows for subsequent cross-coupling reactions.
Methyl 5-chloro-2-hydroxy-3-nitrobenzoate7169-95-1C₈H₆ClNO₅231.59Chlorine is generally less reactive in cross-coupling than bromine, which can allow for selective functionalization. More cost-effective than the bromo- counterpart.
Methyl 2-hydroxy-3-nitrobenzoate22621-41-6C₈H₇NO₅197.15Lacks a halogen at the 5-position, useful when a proton is desired at this position in the final product.
Methyl 5-iodo-2-hydroxy-3-nitrobenzoateNot readily availableC₈H₆INO₅323.04Iodine is the most reactive halogen in cross-coupling reactions, offering higher reactivity but potentially lower stability.
Performance Comparison in Nitro Group Reduction

The efficiency of the nitro group reduction can be influenced by the nature of the halogen substituent. While comprehensive comparative studies are not abundant in the literature, the following table is compiled based on established principles of electronic effects and representative experimental data for similar transformations. The electron-withdrawing nature of the halogen atoms can influence the electron density on the nitro group, potentially affecting the rate of reduction.

ReagentReducing AgentSolventTypical Yield (%)Reaction Time (h)Comments
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Fe/NH₄ClMethanol~78%[1]3A standard and effective method.[1]
Methyl 5-chloro-2-hydroxy-3-nitrobenzoateFe/NH₄ClMethanolExpected to be similar to the bromo-analogExpected to be similarThe electronic difference between Br and Cl is not expected to significantly alter the reduction efficiency.
Methyl 2-hydroxy-3-nitrobenzoateFe/NH₄ClMethanolExpected to be highExpected to be similarThe absence of a halogen may slightly increase the electron density on the ring, but a high yield is still anticipated.

Logical Relationship of Reagent Choice to Synthetic Goal

G cluster_start Starting Material Selection cluster_reagents Alternative Reagents cluster_application Application cluster_product Product Features Start Synthetic Goal: Substituted 3-Amino-2-hydroxybenzoate Bromo Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Start->Bromo Need -Br for subsequent Suzuki/ Buchwald-Hartwig Chloro Methyl 5-chloro-2-hydroxy-3-nitrobenzoate Start->Chloro Need less reactive halogen or lower cost NoHalogen Methyl 2-hydroxy-3-nitrobenzoate Start->NoHalogen 5-position needs to be -H Reduction Nitro Group Reduction Bromo->Reduction Chloro->Reduction NoHalogen->Reduction Product_Br Amino-benzoate with -Br for cross-coupling Reduction->Product_Br From Bromo Product_Cl Amino-benzoate with -Cl for selective coupling Reduction->Product_Cl From Chloro Product_H Amino-benzoate with -H at 5-position Reduction->Product_H From No Halogen

Caption: Selection of the appropriate nitrobenzoate precursor based on the desired functionality in the final aniline product.

Extended Applications: Cross-Coupling Reactions

The presence of a halogen atom in Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and its chlorinated analog allows for their use in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions. This enables the introduction of a wide variety of substituents at the 5-position.

Alternative Reagents for Cross-Coupling

The primary alternatives for this application are other halogenated nitroaromatics. The reactivity of the halogen in these reactions generally follows the trend I > Br > Cl.

Reagent NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate 91983-31-2C₈H₆BrNO₅276.04Good balance of reactivity and stability for a wide range of cross-coupling reactions.
Methyl 5-chloro-2-hydroxy-3-nitrobenzoate7169-95-1C₈H₆ClNO₅231.59Lower reactivity than the bromo-analog, often requiring more forcing conditions or specialized catalysts. Can be advantageous for sequential couplings.
Methyl 5-iodo-2-hydroxy-3-nitrobenzoateNot readily availableC₈H₆INO₅323.04Highest reactivity, suitable for challenging couplings but may be less stable.
Performance Comparison in Suzuki Coupling

Direct comparative experimental data for these specific substrates is limited. However, the expected performance can be extrapolated from established principles of palladium-catalyzed cross-coupling reactions.

ReagentCoupling PartnerCatalyst SystemExpected ReactivityPotential Issues
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Arylboronic acidPd(OAc)₂ / PPh₃HighStandard conditions are generally effective.
Methyl 5-chloro-2-hydroxy-3-nitrobenzoateArylboronic acidPd₂(dba)₃ / Buchwald ligandsModerate to HighMay require more electron-rich and bulky phosphine ligands and stronger bases.
Methyl 5-iodo-2-hydroxy-3-nitrobenzoateArylboronic acidPd(OAc)₂ / PPh₃Very HighPotential for side reactions due to high reactivity.

Experimental Workflow for a Typical Cross-Coupling Reaction

G Reagents Halogenated Nitrobenzoate + Boronic Acid + Base Reaction Reaction Mixture Assembly under Inert Atmosphere Reagents->Reaction Catalyst Palladium Precatalyst + Ligand Catalyst->Reaction Solvent Inert Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Heating Heating (e.g., 80-110 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Purified Coupled Product Purification->Product

Caption: A generalized workflow for a palladium-catalyzed Suzuki cross-coupling reaction.

Experimental Protocols

Protocol 1: Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate[1]

Materials:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

  • Methanol

  • Activated iron powder

  • Saturated ammonium chloride solution

  • Diatomaceous earth

Procedure:

  • In a round-bottom flask, mix Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq) with methanol.

  • Add activated iron powder (4.0 eq) to the mixture in one portion.

  • Heat the reaction mixture to a gentle reflux.

  • Slowly add a saturated solution of ammonium chloride (3.0 eq) dropwise.

  • Maintain the reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add diatomaceous earth and filter the mixture by suction filtration.

  • Wash the solid residue thoroughly with hot methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on a silica gel column to yield Methyl 3-amino-5-bromo-2-hydroxybenzoate.

Protocol 2: General Procedure for Suzuki Coupling of an Aryl Bromide

Materials:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (or other aryl bromide)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Triphenylphosphine (PPh₃, 4-10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene and water (e.g., 4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq), the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a highly useful and versatile reagent in organic synthesis. The choice between this reagent and its alternatives, such as the chloro- or non-halogenated analogs, should be guided by the specific requirements of the synthetic route. For applications requiring subsequent cross-coupling reactions, the bromo- and iodo- derivatives are generally preferred due to their higher reactivity. For syntheses where the 5-position is to remain unsubstituted or where cost is a major consideration, the non-halogenated or chloro- derivatives, respectively, present viable alternatives. The provided protocols offer a starting point for the practical application of these reagents in the laboratory.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guide for Handling Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. This information is intended for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. This information is intended for researchers, scientists, and drug development professionals to ensure personal safety and minimize environmental impact. The following procedures are a synthesis of best practices for handling similar chemical compounds.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1][2][3][4]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1][5]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[1][6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][2][7]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial when working with Methyl 5-bromo-2-hydroxy-3-nitrobenzoate to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • All handling of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate powder should occur within a certified chemical fume hood to minimize inhalation exposure.[1][8][9][10]

  • Ensure that an eyewash station and a safety shower are readily accessible and their locations are known.[2][4][10]

  • Cover the work surface with absorbent bench paper to easily clean up any potential spills.[11]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood or an exhausted balance enclosure to contain any dust.[1][8][11]

  • Use weigh boats to minimize the risk of spills.[11]

  • Keep containers of the chemical closed as much as possible.[11]

  • If possible, consider purchasing pre-weighed amounts to reduce handling.[8][11]

3. During the Experiment:

  • Keep all containers with Methyl 5-bromo-2-hydroxy-3-nitrobenzoate clearly labeled.[6][10]

  • Avoid contact with skin and eyes.[1][4]

  • Do not eat, drink, or smoke in the laboratory.[1][6][12]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][6][7]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4][7][12]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][4]

Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4][7]

1. Waste Collection:

  • Collect all waste containing Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, including contaminated consumables like gloves and bench paper, in a designated and clearly labeled hazardous waste container.

  • Avoid mixing incompatible waste streams.[10]

2. Spill Management:

  • Evacuate: In case of a spill, evacuate personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.[1]

  • Don PPE: Put on the appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1][2][4][7]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.[1]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling Methyl 5-bromo-2-hydroxy-3-nitrobenzoate in a laboratory setting.

Caption: Workflow for safe handling of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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